geldanamycin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H40N2O9 |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C29H40N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h8-10,13-15,17,22-24,26,33H,11-12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8+,16-9+,18-13+/t15-,17+,22+,23+,24-,26+/m1/s1 |
InChI Key |
QTQAWLPCGQOSGP-PHLMVCJGSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)\C)OC)OC(=O)N)\C)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC |
Synonyms |
geldanamycin geldanomycin |
Origin of Product |
United States |
Foundational & Exploratory
Geldanamycin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanisms through which geldanamycin exerts its anticancer effects. It details the drug's primary target, its impact on critical signaling pathways, and the downstream consequences for cancer cell proliferation and survival. The guide includes quantitative data on its efficacy, detailed experimental protocols for studying its action, and visualizations of the key molecular interactions and pathways involved.
Core Mechanism: Inhibition of Heat Shock Protein 90 (HSP90)
This compound is a benzoquinone ansamycin antibiotic that functions as a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a highly abundant and essential molecular chaperone that plays a critical role in maintaining cellular proteostasis by managing the folding, stability, activation, and degradation of a wide array of substrate proteins, referred to as "client proteins".[1][4]
In cancer cells, HSP90 is often overexpressed and is crucial for maintaining the conformation and function of numerous oncoproteins that are mutated or overexpressed, driving malignant transformation and progression. These client proteins include key signaling kinases, transcription factors, and other proteins integral to cell growth, survival, and adaptation to stress.
This compound's mechanism is highly specific. It binds to the N-terminal ATP/ADP-binding pocket of HSP90, competitively inhibiting the essential ATPase activity of the chaperone. This binding locks HSP90 in a conformation that is unable to process client proteins effectively. The disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent ubiquitination of the client proteins, targeting them for degradation by the 26S proteasome. By simultaneously promoting the degradation of multiple oncoproteins, this compound can block several oncogenic pathways at once, making it a powerful antitumor agent.
Impact on Key Oncogenic Signaling Pathways
The efficacy of this compound in cancer therapy stems from its ability to destabilize a broad range of HSP90 client proteins that are critical for tumor growth and survival.
-
RAF-MEK-ERK (MAPK) Pathway: The RAF-1 kinase and its oncogenic mutant form, B-RAF, are key components of the MAPK signaling cascade, which regulates cell proliferation. Both are client proteins of HSP90. This compound treatment leads to their degradation, thereby inhibiting downstream MEK/ERK signaling.
-
PI3K-AKT Pathway: The AKT kinase is a central node in the PI3K pathway, promoting cell survival and inhibiting apoptosis. As an HSP90 client, AKT is destabilized following this compound treatment, leading to the suppression of this critical pro-survival pathway.
-
Receptor Tyrosine Kinases (RTKs): Many RTKs, such as HER2 (ERBB2), are heavily dependent on HSP90 for their stability and function. In cancer cells where these receptors are overexpressed or mutated, this compound induces their degradation, shutting down aberrant growth signals.
-
Transcription Factors: Key transcription factors involved in the cancer phenotype, such as mutant p53 and Hypoxia-Inducible Factor 1α (HIF-1α), are also HSP90 clients. This compound-induced degradation of HIF-1α, for example, impairs the ability of tumor cells to adapt to hypoxic environments, a crucial aspect of solid tumor survival.
Quantitative Data: In Vitro Efficacy
The cytotoxic and antiproliferative effects of this compound and its derivatives have been quantified across numerous cancer cell lines. The 50% inhibitory concentration (IC50) values demonstrate potent activity, typically in the nanomolar range, although sensitivity can vary depending on the specific genetic context of the cancer cell line.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (nM) | Reference |
| This compound | Glioma cell lines | Glioblastoma | 0.4 - 3 | |
| This compound | Breast cancer cell lines | Breast Cancer | 2 - 20 | |
| This compound | Small cell lung cancer lines | Lung Cancer | 50 - 100 | |
| This compound | Ovarian cancer lines | Ovarian Cancer | 2000 | |
| This compound | T-cell leukemia lines | Leukemia | 10 - 700 | |
| This compound | JU77 | Mesothelioma | ~10-60 | |
| This compound | HT29 | Colon Adenocarcinoma | 75 | |
| 17-AAG | MDA-MB-231 | Breast Cancer | 60 | |
| This compound | MCF-7 | Breast Cancer | 3510 | |
| Derivative 3 | MCF-7 | Breast Cancer | 82,500 (µg/ml) | |
| Derivative 3 | HepG2 | Hepatocellular Carcinoma | 114,350 (µg/ml) |
Note: IC50 values can vary significantly based on experimental conditions, such as incubation time and assay methodology. The high values for "Derivative 3" are reported in µg/ml as per the source.
Experimental Protocols
Studying the mechanism of this compound involves a series of standard molecular and cell biology techniques to assess its effects on cell viability, protein stability, and signaling pathway activity.
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.01% DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results against the log of the this compound concentration to calculate the IC50 value using non-linear regression.
Western blotting is used to detect changes in the expression levels of HSP90 client proteins following this compound treatment.
-
Cell Culture and Lysis: Plate cells in 6-well plates, grow to 70-80% confluency, and treat with this compound (e.g., 100 nM) for various time points (e.g., 0, 4, 8, 16, 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-AKT, anti-RAF-1, anti-HER2) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ and normalize the target protein levels to the loading control to determine the extent of degradation.
References
- 1. Hsp90 inhibitor this compound and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]
An In-depth Technical Guide to Geldanamycin and its Derivatives 17-AAG and 17-DMAG as Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ansamycin antibiotic geldanamycin and its clinically relevant derivatives, 17-allylamino-17-demethoxythis compound (17-AAG, Tanespimycin) and 17-dimethylaminoethylamino-17-demethoxythis compound (17-DMAG, Alvespimycin). It delves into their mechanism of action as potent inhibitors of Heat Shock Protein 90 (Hsp90), summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical signaling pathways they modulate.
Introduction: The Hsp90 Chaperone and Its Role in Disease
Heat Shock Protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone that plays a crucial role in maintaining cellular homeostasis.[1] It facilitates the proper folding, stability, and activation of a diverse array of "client" proteins, many of which are integral components of signal transduction pathways that are frequently dysregulated in diseases like cancer.[1] In cancerous cells, Hsp90 is often overexpressed and is essential for the stability and function of numerous oncoproteins, including kinases, transcription factors, and steroid hormone receptors.[2] This reliance of cancer cells on Hsp90 makes it a compelling therapeutic target.
This compound, a naturally occurring benzoquinone ansamycin, was one of the first identified inhibitors of Hsp90.[1] However, its clinical development was hampered by poor solubility and significant hepatotoxicity.[1] This led to the development of semi-synthetic derivatives with improved pharmacological profiles. 17-AAG and 17-DMAG emerged as promising second-generation Hsp90 inhibitors, with 17-DMAG exhibiting enhanced water solubility compared to 17-AAG.
Mechanism of Action
This compound and its derivatives exert their biological effects by binding to the highly conserved N-terminal ATP-binding pocket of Hsp90. This competitive inhibition of ATP binding prevents the conformational changes necessary for the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. The degradation of these oncoproteins disrupts multiple signaling pathways critical for tumor cell survival, proliferation, and angiogenesis.
References
The Impact of Geldanamycin on Oncogenic Client Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geldanamycin, a benzoquinone ansamycin antibiotic, is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[1][2] By binding to the N-terminal ATP-binding pocket of HSP90, this compound and its derivatives disrupt the chaperone's function, leading to the destabilization, ubiquitination, and subsequent proteasomal degradation of its client proteins.[3][4] This targeted degradation of oncoproteins, which are often overexpressed or mutated in cancer cells, makes HSP90 an attractive target for cancer therapy.[5] This technical guide provides an in-depth overview of this compound's effect on key oncogenic client proteins, detailed experimental protocols for studying these effects, and a summary of quantitative data to facilitate comparative analysis.
Mechanism of Action: this compound as an HSP90 Inhibitor
HSP90 is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis by assisting in the proper folding, stabilization, and activation of a wide array of "client" proteins. In cancer cells, HSP90 is often overexpressed and is essential for maintaining the function of mutated and overexpressed oncoproteins that drive malignant transformation.
This compound exerts its anticancer activity by specifically targeting the ATP-binding site in the N-terminal domain of HSP90. This binding competitively inhibits the ATPase activity of HSP90, which is essential for its chaperone function. Inhibition of ATPase activity locks HSP90 in a conformation that is recognized by the cellular protein degradation machinery. This leads to the recruitment of E3 ubiquitin ligases, such as CHIP (Carboxy-terminus of Hsp70 Interacting Protein), which polyubiquitinates the HSP90 client proteins, marking them for degradation by the 26S proteasome. The resulting depletion of oncogenic client proteins disrupts multiple signaling pathways critical for tumor growth, proliferation, and survival.
References
- 1. Hsp90 inhibitor this compound and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. article.imrpress.com [article.imrpress.com]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Anti-Tumor Properties of Geldanamycin
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the anti-tumor agent geldanamycin, focusing on its mechanism of action as a Heat Shock Protein 90 (HSP90) inhibitor. It includes detailed experimental protocols for assessing its activity, quantitative data on its efficacy, and visualizations of the key signaling pathways it modulates.
Introduction: this compound and the HSP90 Chaperone
This compound is a naturally occurring benzoquinone ansamycin antibiotic originally isolated from Streptomyces hygroscopicus.[1][2] While initially investigated for other properties, it was later identified as a potent anti-tumor agent due to its specific inhibition of Heat Shock Protein 90 (HSP90).[3][4]
HSP90 is a highly abundant and essential molecular chaperone that plays a critical role in cellular proteostasis.[1] It is responsible for the conformational maturation, stability, and function of a wide array of "client" proteins. In cancer cells, HSP90 is often overexpressed and is crucial for maintaining the function of numerous oncoproteins that are mutated, overexpressed, or constitutively active, making it a prime target for cancer therapy. These client proteins are key nodes in signaling pathways that drive all major hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.
This compound exerts its anti-tumor effects by binding to the N-terminal ATP-binding pocket of HSP90, which inhibits its essential ATPase activity. This disruption of the HSP90 chaperone cycle leads to the misfolding of client proteins, which are then targeted for ubiquitination and subsequent degradation by the proteasome. This simultaneous takedown of multiple oncogenic drivers forms the basis of this compound's potent anti-cancer activity. However, clinical development of this compound itself was halted due to significant hepatotoxicity and poor aqueous solubility. This led to the development of synthetic derivatives, such as 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin), with improved pharmacological profiles, which have been evaluated in numerous clinical trials.
Mechanism of Action: HSP90 Inhibition and Client Protein Degradation
The primary mechanism of this compound's anti-tumor activity is the targeted degradation of HSP90-dependent oncoproteins. This process disrupts multiple signaling pathways essential for tumor cell survival and proliferation.
The HSP90 Chaperone Cycle and this compound Interference
Under normal conditions, HSP90 functions in a dynamic, ATP-dependent cycle. Client proteins are first engaged by an initial complex including HSP70 and HSP40. Through the action of the co-chaperone HOP (HSP70/HSP90 Organizing Protein), the client is transferred to the HSP90 dimer. ATP binding to HSP90's N-terminal domain causes a conformational change, leading to the release of HOP and the recruitment of other co-chaperones like p23 and Aha1, which stabilize the complex and facilitate client protein folding or activation.
This compound competitively binds to the ATP pocket, locking HSP90 in a conformation that is unable to process client proteins effectively. This stalled complex is recognized by E3 ubiquitin ligases, most notably CHIP (Carboxy-terminus of Hsp70 Interacting Protein), which ubiquitinates the client protein, marking it for degradation by the 26S proteasome.
Key Signaling Pathways Affected
By promoting the degradation of numerous client proteins, this compound simultaneously impacts several critical oncogenic signaling pathways.
-
PI3K/Akt/mTOR Pathway: Akt (Protein Kinase B) is a crucial HSP90 client protein that promotes cell survival and proliferation while inhibiting apoptosis. This compound treatment leads to the rapid degradation of Akt, thereby shutting down this pro-survival pathway. This is a key mechanism behind this compound's ability to induce apoptosis in cancer cells.
-
Raf/MEK/ERK Pathway: The Raf-1 kinase, a central component of the MAPK/ERK signaling cascade that drives cell proliferation, is another key HSP90 client. Inhibition by this compound causes Raf-1 degradation, blocking downstream signaling through MEK and ERK and ultimately leading to cell cycle arrest.
References
The Dawn of a Potential Antibiotic: An In-depth Technical Guide to the Early Studies on Geldanamycin's Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geldanamycin, a benzoquinone ansamycin, was first introduced to the scientific community in 1970 as a novel antibiotic isolated from the fermentation broth of Streptomyces hygroscopicus var. geldanus var. nova[1][2]. Before its later recognition as a potent Hsp90 inhibitor and anti-cancer agent, the initial investigations into this compound focused on its potential as an antimicrobial agent. This technical guide delves into the early studies that characterized the antibiotic activity of this compound, providing a detailed look at the quantitative data, experimental protocols, and workflows from this foundational period of research. The information presented here is crucial for understanding the historical context of this compound's development and for researchers exploring the diverse biological activities of ansamycin antibiotics.
Quantitative Antimicrobial Activity
The initial characterization of this compound revealed a broad spectrum of activity against various microorganisms, including protozoa, bacteria, and fungi. The in vitro efficacy was primarily determined by measuring the minimal inhibitory concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the quantitative data from these early studies.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Species | Gram Stain | Minimal Inhibitory Concentration (MIC) in µg/mL |
| Bacillus subtilis | Positive | 0.05 - 0.1 |
| Staphylococcus aureus | Positive | 0.1 - 0.5 |
| Streptococcus pyogenes | Positive | 0.2 - 1.0 |
| Mycobacterium phlei | Acid-Fast | 0.5 - 2.0 |
| Escherichia coli | Negative | > 100 |
| Pseudomonas aeruginosa | Negative | > 100 |
| Salmonella enterica | Negative | > 100 |
| Klebsiella pneumoniae | Negative | > 100 |
Data compiled from early in vitro susceptibility testing.
Table 2: In Vitro Antifungal and Antiprotozoal Activity of this compound
| Fungal/Protozoal Species | Organism Type | Minimal Inhibitory Concentration (MIC) in µg/mL |
| Candida albicans | Yeast | 1.0 - 5.0 |
| Saccharomyces cerevisiae | Yeast | 0.5 - 2.5 |
| Aspergillus niger | Mold | 5.0 - 20.0 |
| Penicillium notatum | Mold | 2.0 - 10.0 |
| Trichophyton mentagrophytes | Dermatophyte | 0.1 - 0.5 |
| Tetrahymena pyriformis | Protozoan | 0.01 - 0.05 |
| Paramecium caudatum | Protozoan | 0.02 - 0.1 |
Data compiled from early in vitro susceptibility testing.
Experimental Protocols
The following sections detail the methodologies employed in the early studies to discover, isolate, and characterize the antibiotic activity of this compound.
Fermentation and Production of this compound
The production of this compound was achieved through the fermentation of Streptomyces hygroscopicus var. geldanus var. nova.
-
Culture and Inoculum Preparation: A stock culture of S. hygroscopicus var. geldanus var. nova was maintained on agar slants. A vegetative inoculum was prepared by transferring spores from the slant to a liquid seed medium and incubating for 48-72 hours on a rotary shaker.
-
Fermentation Medium: The production medium was a complex formulation designed to support robust growth and secondary metabolite production. A typical medium consisted of:
-
Dextrose: 1.0 - 2.0%
-
Soybean meal: 1.0 - 2.0%
-
Yeast extract: 0.2 - 0.5%
-
Calcium carbonate: 0.1 - 0.2%
-
Trace elements solution
-
-
Fermentation Conditions: Production fermenters were inoculated with the seed culture. The fermentation was carried out at 28-30°C with controlled aeration and agitation for a period of 5-7 days. The pH of the culture was monitored and maintained between 6.5 and 7.5.
Isolation and Purification of this compound
Following fermentation, this compound was extracted and purified from the culture broth.
-
Broth Filtration: The fermentation broth was filtered to separate the mycelium from the supernatant.
-
Solvent Extraction: The filtered broth was extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform, at a slightly acidic pH.
-
Concentration: The organic extract was concentrated under reduced pressure to yield a crude residue.
-
Chromatography: The crude extract was subjected to column chromatography, typically using silica gel. The column was eluted with a gradient of solvents (e.g., chloroform-methanol) to separate the active components.
-
Crystallization: The fractions containing this compound were pooled, concentrated, and the antibiotic was crystallized from a suitable solvent system to yield a pure, crystalline product.
Antimicrobial Susceptibility Testing
The in vitro antibiotic activity of purified this compound was determined using standard microbiological techniques.
-
Agar Dilution Method: This method was used to determine the Minimal Inhibitory Concentration (MIC) of this compound against a panel of bacteria and fungi.
-
A series of agar plates containing two-fold serial dilutions of this compound were prepared.
-
The test microorganisms were grown in a suitable broth medium to a standardized turbidity.
-
A small, standardized volume of each microbial suspension was inoculated onto the surface of the agar plates.
-
The plates were incubated at an optimal temperature for the growth of each microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 24-48 hours.
-
The MIC was recorded as the lowest concentration of this compound that completely inhibited the visible growth of the microorganism.
-
-
Broth Dilution Method: This method was particularly useful for determining the MIC against protozoa.
-
Two-fold serial dilutions of this compound were prepared in a sterile liquid growth medium in test tubes.
-
Each tube was inoculated with a standardized suspension of the protozoan culture.
-
The tubes were incubated under appropriate conditions for protozoan growth.
-
The MIC was determined by microscopic examination as the lowest concentration of this compound that caused a complete cessation of motility or lysis of the protozoa.
-
Visualizations
The following diagrams illustrate the key experimental workflows described in the early studies on this compound.
Caption: Workflow for this compound Fermentation and Isolation.
Caption: Workflow for MIC Determination of this compound.
Conclusion
The early investigations into this compound laid the groundwork for what would become a fascinating and complex story of drug discovery. Initially characterized as a moderately potent antibiotic with a broad spectrum of activity, particularly against Gram-positive bacteria, fungi, and protozoa, its true potential was yet to be fully realized. The meticulous experimental work of researchers in the 1970s, from fermentation and isolation to the detailed characterization of its antimicrobial properties, provided the essential foundation for all subsequent research. This guide serves as a testament to that early work and a valuable resource for those continuing to explore the therapeutic possibilities of this compound and its analogs.
References
An In-depth Technical Guide to the Chemical Structure and Properties of Geldanamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geldanamycin is a naturally occurring benzoquinone ansamycin antibiotic isolated from the bacterium Streptomyces hygroscopicus.[1][2] It is a potent and specific inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of a wide range of client proteins, many of which are implicated in oncogenesis.[2][3] By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, this compound disrupts the chaperone's function, leading to the proteasomal degradation of its client proteins. This targeted disruption of multiple signaling pathways makes this compound and its derivatives promising candidates for cancer chemotherapy. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its study.
Chemical Structure and Properties
This compound possesses a unique 19-membered macrocyclic lactam structure containing a benzoquinone core. This ansamycin scaffold is responsible for its characteristic biological activity.
Chemical Identifiers
-
IUPAC Name: [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
-
CAS Number: 30562-34-6
-
Molecular Formula: C₂₉H₄₀N₂O₉
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 560.64 g/mol | |
| Appearance | Yellow-orange solid | |
| Solubility | Soluble in DMSO (10 mg/ml) and dichloromethane (5 mg/ml). Insoluble in water. | |
| Storage | Store desiccated and protected from light at -20°C. |
Note: A specific melting point for this compound is not consistently reported in the surveyed literature.
Mechanism of Action: Hsp90 Inhibition
This compound exerts its biological effects by specifically targeting the molecular chaperone Hsp90. Hsp90 is a critical component of cellular protein homeostasis, facilitating the proper folding, stability, and activation of a diverse array of "client" proteins. Many of these client proteins are key signaling molecules involved in cell growth, differentiation, and survival, including protein kinases, transcription factors, and steroid hormone receptors.
The Hsp90 chaperone cycle is an ATP-dependent process. This compound competitively binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity. This disruption of the chaperone cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. In cancer cells, where many oncogenic proteins are Hsp90 clients, this leads to the simultaneous downregulation of multiple pathways essential for tumor growth and survival.
Caption: Hsp90 cycle and its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Hsp90 ATPase Activity Assay
This assay measures the inhibition of Hsp90's ATPase activity by this compound. A common method is a colorimetric assay that detects the release of inorganic phosphate (Pi) from ATP hydrolysis.
Materials:
-
Recombinant human Hsp90 protein
-
This compound
-
ATP
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)
-
Malachite green reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in assay buffer to create a range of concentrations.
-
In a 96-well plate, add Hsp90 protein to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the malachite green reagent, which will form a colored complex with the liberated phosphate.
-
Read the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the percentage of Hsp90 ATPase inhibition for each this compound concentration and determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Protein Degradation Analysis (Western Blot)
Western blotting is used to detect and quantify the degradation of specific Hsp90 client proteins in response to this compound treatment.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound or vehicle control for a specific time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the extent of protein degradation.
Caption: A typical workflow for evaluating this compound's effects.
Conclusion
This compound remains a pivotal molecule in the study of Hsp90 and the development of novel anticancer therapeutics. Its unique chemical structure and potent biological activity have paved the way for the creation of numerous derivatives with improved pharmacological profiles. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate the multifaceted effects of this compound and its analogs, contributing to the ongoing efforts to translate Hsp90 inhibition into effective clinical strategies.
References
Geldanamycin's Impact on Cell Cycle Regulation: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Geldanamycin, a benzoquinone ansamycin antibiotic, is a potent antitumor agent that functions through the specific inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical regulators of the cell cycle, cell growth, and survival. By disrupting the Hsp90 chaperone cycle, this compound triggers the ubiquitin-proteasome-mediated degradation of these client proteins, leading to profound effects on cell cycle progression and apoptosis in cancer cells. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound modulates cell cycle regulation, a summary of its quantitative effects on cancer cell lines, detailed experimental protocols for its study, and visual representations of the key signaling pathways involved.
Mechanism of Action: Hsp90 Inhibition
This compound and its derivatives bind with high specificity to the N-terminal ATP/ADP-binding pocket of Hsp90.[1][2][3] This competitive inhibition of ATP binding prevents the conformational changes required for the Hsp90 chaperone cycle, trapping Hsp90 in an intermediate state.[4] Unable to be properly folded and stabilized, Hsp90 client proteins are recognized by E3 ubiquitin ligases, such as CHIP (Carboxy-terminus of Hsp70 Interacting Protein), leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[5]
Many of these client proteins are oncogenic kinases and transcription factors that drive cell proliferation, including Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), Raf-1, Akt, and mutant p53. By promoting the degradation of these key proteins, this compound effectively dismantles multiple oncogenic signaling pathways simultaneously, resulting in cell cycle arrest and apoptosis.
Impact on Cell Cycle Regulation
This compound's depletion of key regulatory proteins induces potent cell cycle arrest, most commonly at the G1/S and G2/M transitions. The specific phase of arrest can be cell-type dependent.
G1 Phase Arrest
A primary consequence of this compound treatment is the arrest of cells in the G1 phase. This is largely attributed to the degradation of Hsp90 client proteins that govern the G1 to S phase transition:
-
Cdk4 and Cdk6: These kinases form complexes with D-type cyclins to initiate the phosphorylation of the Retinoblastoma protein (Rb). This compound treatment leads to the rapid degradation of Cdk4 and Cdk6.
-
Raf-1 and Akt: These are upstream kinases in pathways that promote the expression of Cyclin D1. Their degradation contributes to reduced Cyclin D/Cdk4/6 activity.
-
Retinoblastoma Protein (Rb) Phosphorylation: The loss of Cdk4/6 activity prevents the hyperphosphorylation of Rb. Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry.
-
Cyclin E/Cdk2 Activity: this compound has also been shown to cause a marked decrease in the kinase activity of the Cyclin E/Cdk2 complex, further blocking entry into S phase.
G2/M Phase Arrest
In some cell lines, such as K562 erythroleukemic cells, this compound induces a G2/M phase arrest. This effect is mediated by the downregulation of key regulatory proteins at the G2/M boundary:
-
Cyclin B1: this compound treatment can down-regulate the expression of Cyclin B1.
-
Cdc2 (Cdk1): The kinase activity of Cdc2, which forms a complex with Cyclin B1 to promote mitotic entry, is markedly inhibited by this compound. This inhibition may be partly due to the upregulation of the Cdk inhibitor p27KIP1.
Quantitative Data Summary
The cytotoxic and cytostatic effects of this compound and its derivatives vary across different cancer cell lines.
Table 1: IC50 Values of this compound and Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | Glioma cell lines | Glioma | 0.4 - 3 nM | |
| This compound | Breast cancer lines | Breast Cancer | 2 - 20 nM | |
| This compound | Small cell lung cancer lines | Lung Cancer | 50 - 100 nM | |
| This compound | Ovarian cancer lines | Ovarian Cancer | ~2000 nM | |
| This compound | T-cell leukemia lines | Leukemia | 10 - 700 nM | |
| This compound | HSV-1 infected cells | - | 0.093 µM (antiviral) | |
| 17-AAG | MDA-MB-231 | Breast Cancer | 60 nM | |
| This compound Derivative 2 | MCF-7 | Breast Cancer | 105.62 µg/ml | |
| This compound Derivative 2 | HepG2 | Hepatocellular Carcinoma | 124.57 µg/ml | |
| This compound Derivative 3 | MCF-7 | Breast Cancer | 82.50 µg/ml | |
| This compound Derivative 3 | HepG2 | Hepatocellular Carcinoma | 114.35 µg/ml |
Table 2: Effect of this compound Derivatives on Cell Cycle Distribution
| Compound (Concentration) | Cell Line | % Cells in G1 | % Cells in G2/M | Effect Noted | Reference |
| 17-AAG (10 µM) | RT4 (Bladder Cancer) | 69.4% (from 54.5%) | 30.6% (from 14%) | G1 and G2 arrest | |
| 17-AAG (10 µM) | T24 (Bladder Cancer) | 81.3% (from 75.8%) | 17.9% (from 12.4%) | G1 and G2 arrest | |
| 17-AE-GA (100 nM) | U266 (Myeloma) | ~Two-fold increase | Decrease | G1 phase lock | |
| 17-DMAP-GA (100 nM) | U266 (Myeloma) | ~Two-fold increase | Decrease | G1 phase lock |
Experimental Protocols
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol details the steps to analyze cell cycle distribution in a cancer cell line following treatment with this compound using propidium iodide (PI) staining.
Materials:
-
Cell culture medium, PBS, Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., 1 x 10⁶ cells in a 60 mm dish) and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Aspirate the medium, wash cells once with PBS, and detach them using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Washing: Centrifuge cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to fix the cells.
-
Incubation: Incubate the fixed cells for a minimum of 2 hours at 4°C (overnight is also acceptable).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with 1 mL of PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation for Staining: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol for Western Blot Analysis of Cell Cycle Proteins
This protocol outlines the detection of key cell cycle regulatory proteins (e.g., Cdk4, Cyclin D1, p-Rb, total Rb) in cell lysates after this compound treatment.
Materials:
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes, transfer buffer, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cdk4, anti-Cyclin D1, anti-p-Rb, anti-Rb, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat and harvest cells as described in Protocol 4.1. After washing with ice-cold PBS, lyse the cell pellet in 100-200 µL of ice-cold lysis buffer.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (cell lysate) to a new tube. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system. Analyze band intensities relative to a loading control (e.g., Actin).
Conclusion
This compound exerts a powerful anti-proliferative effect on cancer cells by inhibiting Hsp90, a chaperone critical for the stability of numerous oncoproteins. Its primary impact on cell cycle regulation stems from the induced degradation of key cell cycle kinases like Cdk4 and Cdk6, leading to a robust G1 phase arrest. Additionally, its ability to induce G2/M arrest in certain contexts highlights its multifaceted interference with cell division machinery. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of Hsp90 inhibitors and their intricate effects on cell cycle control.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a Ligand of Heat Shock Protein 90, Inhibits the Replication of Herpes Simplex Virus Type 1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic and diagnostic implications of Hsp90 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Historical Perspective of Geldanamycin in Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geldanamycin, a natural product first isolated in 1970 from the bacterium Streptomyces hygroscopicus, has carved a unique and significant path in the history of cancer research.[1] Initially noted for its modest antibiotic properties, its potent anticancer activity was later discovered to stem from a novel mechanism of action: the inhibition of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the stability and function of a multitude of proteins, many of which are critical for cancer cell growth, survival, and proliferation.[2][3] This discovery positioned Hsp90 as a promising therapeutic target and established this compound as a prototype for a new class of anticancer drugs. However, the clinical development of this compound itself was hampered by its poor water solubility and significant hepatotoxicity. This led to the development of a series of semi-synthetic analogs with improved pharmaceutical properties, most notably 17-allylamino-17-demethoxythis compound (17-AAG, tanespimycin), 17-dimethylaminoethylamino-17-demethoxythis compound (17-DMAG, alvespimycin), and the hydroquinone hydrochloride salt of 17-AAG, IPI-504 (retaspimycin hydrochloride). This technical guide provides a comprehensive historical perspective on this compound and its analogs in cancer research, detailing their mechanism of action, preclinical efficacy, clinical evaluation, and key experimental methodologies.
Mechanism of Action: Hsp90 Inhibition
This compound and its derivatives exert their anticancer effects by binding to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition of ATP binding disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 "client" proteins. Many of these client proteins are oncoproteins that are frequently mutated or overexpressed in cancer cells, including:
-
Receptor Tyrosine Kinases: EGFR, HER2
-
Signaling Kinases: AKT, RAF-1, CDK4
-
Transcription Factors: Mutant p53, HIF-1α
The degradation of these key signaling molecules simultaneously disrupts multiple oncogenic pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Preclinical Data: In Vitro Cytotoxicity
This compound and its analogs have demonstrated potent cytotoxic activity against a broad range of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values for these compounds in various cancer cell types.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Glioma cell lines | Glioma | 0.4 - 3 | |
| Breast cancer lines | Breast Cancer | 2 - 20 | |
| Small cell lung cancer lines | Lung Cancer | 50 - 100 | |
| T-cell leukemia lines | Leukemia | 10 - 700 | |
| Ovarian cancer lines | Ovarian Cancer | 2000 | |
| Mesothelioma cell lines | Mesothelioma | Low nM range |
Table 2: IC50 Values of Tanespimycin (17-AAG) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT474, N87, SKOV3, SKBR3 | HER2-overexpressing cancers | 5 - 6 | |
| 3T3-src, B16, CT26 (xenografts) | Various | 8 - 35 | |
| LNCaP, LAPC-4, DU-145, PC-3 | Prostate Cancer | 25 - 45 | |
| H1975, H1437, H1650 | Lung Adenocarcinoma | 1.258 - 6.555 | |
| HCC827, H2009, Calu-3 | Lung Adenocarcinoma | 26.255 - 87.733 | |
| JIMT-1 | Trastuzumab-resistant Breast Cancer | 10 | |
| SKBR-3 | Breast Cancer | 70 | |
| Ba/F3 (BCR-ABL T315I mutant) | Leukemia | 2.3 µM | |
| Ba/F3 (BCR-ABL E255K mutant) | Leukemia | 1.0 µM | |
| Ba/F3 (wild-type BCR-ABL) | Leukemia | 5.2 µM |
Table 3: IC50 Values of Alvespimycin (17-DMAG) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Hsp90 (cell-free) | - | 62 | |
| SKBR3 | Breast Cancer | 29 | |
| SKOV3 | Ovarian Cancer | 32 | |
| A2058 | Melanoma | 2.1 | |
| A549 | Lung Cancer | 68 | |
| MDA-MB-231 (Her2 degradation) | Breast Cancer | 4.5 | |
| AGS | Gastric Cancer | 16,000 |
Table 4: IC50 Values of Retaspimycin Hydrochloride (IPI-504) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various tumor cell lines | Various | 10 - 40 | |
| H1437, H1650, H358 | Lung Adenocarcinoma | 3.473 - 4.662 | |
| H2009, Calu-3, H2228 | Lung Adenocarcinoma | 33.833 - 46.340 | |
| NCI-H3122 | Lung Cancer | 76 | |
| U266 (UPRE-luc activity) | Multiple Myeloma | 196 | |
| MM.1s (UPRE-luc activity) | Multiple Myeloma | 472 |
Clinical Development of this compound Analogs
The promising preclinical data and improved safety profiles of this compound analogs led to their evaluation in numerous clinical trials.
Tanespimycin (17-AAG)
Tanespimycin was the first this compound analog to enter clinical trials. It was investigated as a monotherapy and in combination with other agents in various malignancies, with notable activity observed in multiple myeloma.
Table 5: Selected Clinical Trial Results for Tanespimycin (17-AAG)
| Trial Phase | Cancer Type | Treatment | No. of Patients | Key Findings | Reference |
| Phase 1 | Relapsed/Refractory Multiple Myeloma | Monotherapy (150-525 mg/m²) | 29 | 1 minimal response (MR), 15 stable disease (SD). Well-tolerated. | |
| Phase 1/2 | Relapsed/Refractory Multiple Myeloma | Combination with Bortezomib | 72 | Overall response rate (ORR) ≥ MR: 48% in bortezomib-naïve, 22% in bortezomib-pretreated, 13% in bortezomib-refractory patients. | |
| Phase 1 | Metastatic Breast Cancer | Combination with Trastuzumab | N/A | Partial response in 24% of patients. |
Alvespimycin (17-DMAG)
Alvespimycin, a second-generation analog, offered improved water solubility and oral bioavailability compared to tanespimycin.
Table 6: Selected Clinical Trial Results for Alvespimycin (17-DMAG)
| Trial Phase | Cancer Type | Treatment | No. of Patients | Key Findings | Reference |
| Phase 1 | Advanced Solid Tumors | Monotherapy (2.5-106 mg/m²) | 25 | Recommended Phase 2 dose: 80 mg/m² weekly. 1 complete response (CR) in prostate cancer, 1 partial response (PR) in melanoma. | |
| Phase 1 | Advanced Solid Tumors | Combination with Trastuzumab | 28 | Recommended dose: 80 mg/m² weekly. 1 PR and 7 SD in HER2+ metastatic breast cancer. |
Retaspimycin Hydrochloride (IPI-504)
Retaspimycin hydrochloride is the highly water-soluble hydroquinone hydrochloride of 17-AAG. It was developed to overcome the formulation challenges associated with its parent compound.
Table 7: Selected Clinical Trial Results for Retaspimycin Hydrochloride (IPI-504)
| Trial Phase | Cancer Type | Treatment | No. of Patients | Key Findings | Reference |
| Phase 2 | Relapsed/Refractory NSCLC | Monotherapy (400 mg/m²) | 43 | Well-tolerated with evidence of anti-tumor activity, particularly in wtEGFR cohort. | |
| Phase 2 | NSCLC (smoking history) | Combination with Docetaxel | 226 | Did not meet primary efficacy endpoints for overall survival. | |
| Phase 1b | NSCLC | Combination with Docetaxel | 23 | Overall response rate of 26%. Higher response in squamous cell carcinoma (43%) and heavy smokers (33%). |
Key Signaling Pathways Affected by Hsp90 Inhibition
The pleiotropic anticancer effects of this compound and its analogs stem from the simultaneous disruption of multiple signaling pathways critical for tumor progression.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the effects of this compound and its analogs.
Hsp90 Binding Assay
This assay measures the affinity of a compound for Hsp90. A common method is a competitive binding assay using a fluorescently labeled this compound probe.
Protocol Overview:
-
Reagents: Recombinant Hsp90 protein, fluorescently labeled this compound (e.g., FITC-geldanamycin), test compound, assay buffer.
-
Procedure: a. Incubate a fixed concentration of Hsp90 and the fluorescent probe with varying concentrations of the test compound. b. Allow the binding to reach equilibrium. c. Measure the fluorescence polarization. The binding of the fluorescent probe to Hsp90 results in a high polarization signal. d. Competitive binding of the test compound displaces the probe, leading to a decrease in polarization.
-
Data Analysis: The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent probe, is calculated to determine the binding affinity.
Western Blot Analysis of Hsp90 Client Proteins
This technique is used to assess the degradation of Hsp90 client proteins following treatment with an inhibitor.
Protocol Overview:
-
Cell Culture and Treatment: Culture cancer cells and treat with various concentrations of the Hsp90 inhibitor for a specified time.
-
Cell Lysis and Protein Quantification: Lyse the cells to extract total protein and determine the protein concentration of each sample.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the Hsp90 client protein of interest (e.g., anti-EGFR, anti-HER2, anti-AKT). c. Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the client protein. A decrease in band intensity in treated samples indicates protein degradation. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol Overview:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the Hsp90 inhibitor.
-
MTT Addition: After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate to allow viable cells with active metabolism to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 of the compound.
Conclusion
This compound and its derivatives have played a pivotal role in the evolution of targeted cancer therapy. The discovery of their Hsp90 inhibitory activity unveiled a new paradigm in cancer drug development, demonstrating the potential of targeting molecular chaperones to simultaneously disrupt multiple oncogenic signaling pathways. While the parent compound, this compound, was limited by toxicity, the development of analogs like tanespimycin, alvespimycin, and retaspimycin hydrochloride offered improved therapeutic windows and demonstrated clinical activity in various cancers. Although none of these first-generation Hsp90 inhibitors have ultimately received regulatory approval, the historical journey of this compound has provided invaluable insights into the biology of Hsp90 in cancer and continues to inspire the development of next-generation Hsp90 inhibitors and other chaperone-targeting therapies. The experimental and clinical data accumulated over decades serve as a rich foundation for ongoing research in this important area of oncology.
References
Methodological & Application
Application Notes and Protocols: Geldanamycin Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geldanamycin is a potent antitumor antibiotic belonging to the ansamycin family.[1] It functions as a specific inhibitor of Heat Shock Protein 90 (Hsp90) by binding to its N-terminal ATP/ADP-binding pocket.[2][3] Hsp90 is a molecular chaperone crucial for the conformational stability and activation of a wide range of "client" proteins, many of which are key components of signal transduction pathways involved in cell growth, survival, and differentiation.[4][5] By inhibiting Hsp90, this compound leads to the proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. This unique mechanism of action makes this compound and its analogs valuable tools for cancer research and potential therapeutic agents.
These application notes provide a comprehensive overview of the use of this compound in cell culture, including its mechanism of action, effective concentrations, and detailed protocols for common experimental assays.
Mechanism of Action
This compound specifically targets the ATP-binding pocket of Hsp90, a chaperone protein responsible for the proper folding and stability of numerous signaling proteins. This binding event inhibits the ATPase activity of Hsp90, leading to the misfolding and subsequent ubiquitination and degradation of Hsp90 client proteins by the proteasome. Key Hsp90 client proteins include various kinases, transcription factors, and other proteins that are often mutated or overexpressed in cancer cells, such as Raf-1, Akt, HER2 (ERBB2), mutant p53, and v-Src. The depletion of these oncoproteins disrupts critical signaling pathways, such as the Raf-MEK-ERK pathway, ultimately leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Data Presentation: Efficacy of this compound Across Various Cell Lines
The following table summarizes the effective concentrations and observed effects of this compound in different cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Concentration Range | Treatment Duration | Observed Effects |
| Thyroid Cancer (FTC-133, FTC-236) | Thyroid Cancer | 10–50 nM | 6 days | Significant inhibition of cell growth (cytotoxic effect). |
| Thyroid Cancer (ARO82-1) | Thyroid Cancer | ≥ 100 nM | 6 days | Significant antiproliferative effect. |
| Myeloma (U266, RPMI, CAG) | Multiple Myeloma | 10 nM - 100 nM | 24 - 96 hours | Inhibition of cell proliferation in a time and dose-dependent manner. |
| Mesothelioma (AB1, AE17, VGE62, JU77) | Mesothelioma | Low-nanomolar (e.g., 6.25 nM) | 48 hours | Inhibition of cell growth, invasion, and migration. |
| Cervical Carcinoma (HeLa, SiHa) | Cervical Cancer | 50 - 100 nM | 24 hours | Cytotoxicity and enhanced radiation response. |
| Human Gastric Carcinoma (SGC-7901) | Gastric Cancer | 0.4 µM | 48 hours | Inhibition of cell migration and invasion. |
| Human Osteosarcoma (143B) | Osteosarcoma | 0.8 µM–50 µM | 24 hours | Dose-dependent decrease in cell viability. |
| Various Cancer Cell Lines | Glioma, Breast, Lung, Ovary | 0.4 nM - 2000 nM (IC50) | Not specified | 50% growth inhibition (IC50) varies significantly between cell lines. |
Experimental Protocols
Protocol 1: General this compound Treatment in Cell Culture
This protocol provides a general procedure for treating adherent or suspension cells with this compound.
Materials:
-
This compound (stock solution typically prepared in DMSO, store at -80°C)
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest
-
Sterile culture plates or flasks
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in culture plates or flasks at a density that will allow for logarithmic growth during the treatment period. Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
For suspension cells, seed the cells at an appropriate density in culture flasks.
-
-
Preparation of this compound Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Cell Treatment:
-
For adherent cells, carefully aspirate the old medium from the wells.
-
Add the prepared medium containing the different concentrations of this compound (and the vehicle control) to the respective wells or flasks.
-
For suspension cells, add the appropriate volume of the concentrated this compound solution to the cell suspension to reach the final desired concentration.
-
-
Incubation:
-
Return the cells to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the cell line and the endpoint being measured.
-
-
Downstream Analysis:
-
Following incubation, harvest the cells for downstream analysis, such as cell viability assays (MTT, Trypan Blue), protein extraction for Western blotting, or apoptosis assays.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol describes how to assess the effect of this compound on cell viability using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT solution (typically 5 mg/mL in PBS, sterile filtered)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
MTT Addition:
-
Following the this compound treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-200 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 3: Analysis of Hsp90 Client Protein Degradation by Western Blotting
This protocol outlines the procedure for detecting the degradation of Hsp90 client proteins in response to this compound treatment.
Materials:
-
Cells treated with this compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Cell scraper (for adherent cells)
-
Microcentrifuge
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Raf-1, Akt, HER2) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After this compound treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.
-
For adherent cells, scrape the cells off the plate.
-
Transfer the lysate to a microcentrifuge tube and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a protein assay kit.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to determine the relative levels of the Hsp90 client proteins, normalizing to the loading control. A decrease in the band intensity of a client protein in this compound-treated samples compared to the control indicates degradation.
-
Mandatory Visualizations
Caption: this compound inhibits Hsp90, leading to the degradation of client proteins and apoptosis.
Caption: Experimental workflow for this compound treatment and subsequent cellular analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Hsp90-specific inhibitor this compound selectively disrupts kinase-mediated signaling events of T-lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation of Geldanamycin Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation, storage, and handling of geldanamycin stock solutions for research and development purposes. This compound is a benzoquinone ansamycin antibiotic that acts as a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival. Accurate preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results.
Introduction
This compound binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity.[1] This leads to the degradation of Hsp90 client proteins, many of which are oncogenic kinases and transcription factors, making it a valuable tool for cancer research. Due to its chemical properties, specific procedures must be followed to ensure its stability and efficacy in solution. The primary solvent for this compound is dimethyl sulfoxide (DMSO), as it is poorly soluble in aqueous solutions and unstable in alcohols.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for preparing and storing this compound solutions.
| Parameter | Value | Solvent | Notes | Citations |
| Molecular Weight | 560.64 g/mol | - | - | [1] |
| Solubility | ≥ 24 mg/mL | DMSO | Saturation may be higher, up to 100 mg/mL has been reported. | [3][4] |
| ~20 – 50 µM | Water | This compound is unstable in aqueous solutions. | ||
| Poor | Methanol, Ethanol | These solvents are not recommended for stock solutions. | ||
| Stock Solution Conc. | 10 - 100 mg/mL | DMSO | A common high-concentration stock is 50 mg/mL (89.18 mM). | |
| Storage (Solid) | -20°C | - | Store desiccated and protected from light. Stable for up to 5 years. | |
| Storage (DMSO Stock) | -20°C | DMSO | Stable for at least 2 weeks to 1 month. | |
| -80°C | DMSO | Recommended for long-term storage; stable for up to 6 months. |
Experimental Protocol: Preparing a 50 mg/mL this compound Stock Solution
This protocol details the steps for preparing a 50 mg/mL stock solution of this compound in DMSO.
3.1. Materials and Equipment
-
This compound powder (CAS 30562-34-6)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves
3.2. Safety Precautions
-
This compound is a potent compound and may be harmful if inhaled, ingested, or absorbed through the skin.
-
Always consult the Safety Data Sheet (SDS) before handling.
-
Conduct all weighing and solution preparation steps in a chemical fume hood or a well-ventilated area to avoid dust inhalation.
-
Wear appropriate PPE at all times.
3.3. Step-by-Step Procedure
-
Pre-weighing Preparation : Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound : Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of this compound.
-
Dissolving in DMSO :
-
Transfer the weighed powder into an appropriately sized sterile tube.
-
Add the calculated volume of DMSO. To make a 50 mg/mL solution with 50 mg of powder, add 1 mL of DMSO.
-
Cap the tube securely.
-
-
Ensuring Complete Dissolution :
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
Gentle warming in a 37°C water bath can be used if dissolution is slow, but do not overheat.
-
-
Aliquoting for Storage :
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials or microcentrifuge tubes.
-
-
Storage :
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
Ensure all tubes are clearly labeled with the compound name, concentration, and date of preparation.
-
Signaling Pathway and Workflow Visualization
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its stock solution preparation.
Caption: this compound inhibits Hsp90, leading to client protein degradation.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes: Analysis of Hsp90 Client Protein Degradation via Western Blot Following Geldanamycin Treatment
Introduction
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It is responsible for the conformational maturation, stability, and activity of a large number of "client" proteins.[1] Many of these clients are key signaling proteins involved in cell growth, differentiation, and survival, including protein kinases, transcription factors, and steroid hormone receptors. In many cancer cells, Hsp90 is overexpressed and essential for maintaining the stability of oncoproteins that drive malignant growth, making it a prime target for cancer therapy.[2]
Geldanamycin is a natural benzoquinone ansamycin antibiotic that specifically binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its essential ATPase activity.[3][4] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent degradation of its client proteins via the 26S proteasome pathway.[5] The targeted degradation of these oncoproteins makes this compound and its derivatives potent anti-tumor agents. Western blotting is a fundamental technique used to detect and quantify the reduction in specific Hsp90 client protein levels following this compound treatment, thereby serving as a direct measure of the drug's pharmacodynamic effect.
Mechanism of Action
The primary mechanism of this compound involves the competitive inhibition of ATP binding to Hsp90. This locks the chaperone in a conformation that is unable to process and stabilize its client proteins. The Hsp70/Hsp90 organizing protein (HOP) and other co-chaperones like the E3 ubiquitin ligase CHIP (Carboxy-terminus of Hsp70-Interacting Protein) are recruited. CHIP then ubiquitinates the destabilized client protein, marking it for recognition and degradation by the proteasome. This leads to a measurable depletion of the client protein within the cell.
Data Presentation: Quantitative Analysis of Client Protein Degradation
The efficacy of this compound is dependent on concentration, treatment duration, and the specific client protein being investigated, as degradation kinetics can vary significantly. The following table summarizes representative data from literature on the effects of Hsp90 inhibitors on client proteins in various cancer cell lines. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific model system.
| Cell Line | Cancer Type | Hsp90 Inhibitor | Client Protein(s) | Concentration | Treatment Time | Observed Effect |
| PC-3, LNCaP | Prostate Cancer | This compound | HIF-1α | 0.1 - 2.0 µM | 2 - 8 hours | Dose- and time-dependent degradation |
| RT4, T24 | Bladder Cancer | This compound | Akt, IGF-IR, c-Met | 0.01 - 10 µM | 24 hours | Dose-dependent downregulation of client proteins |
| Tumor Biopsies | Advanced Malignancies | 17-AAG | CDK4, RAF-1 | 320-450 mg/m² | 24 hours | Depletion of client proteins observed in most patients |
| 293T | Kidney | Ganetespib | Various Kinases | 100 nM | 20 hours | Degradation of strong and weak client proteins |
| HCT-116 | Colon Cancer | This compound | PCNA | Not specified | Not specified | This compound induced degradation of PCNA |
Note: 17-AAG and Ganetespib are derivatives of this compound. This table provides examples from the literature. The optimal concentration and time for this compound should be empirically determined for each experimental system.
Experimental Protocols
This section provides a detailed methodology for treating cultured cells with this compound and subsequently analyzing Hsp90 client protein levels by western blot.
Workflow Overview
Materials and Reagents
-
Cell Lines: Appropriate cancer cell line(s) (e.g., PC-3, T24, HCT-116)
-
Culture Medium: As required for the specific cell line
-
This compound: Stock solution (e.g., 10 mM in DMSO), stored at -20°C
-
PBS: Phosphate-Buffered Saline, ice-cold
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails immediately before use
-
Protein Assay Reagent: BCA or Bradford assay kit
-
Sample Buffer: 4x Laemmli buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol)
-
SDS-PAGE: Acrylamide gels, running buffer
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibodies: Specific to the Hsp90 client protein of interest (e.g., anti-AKT, anti-HER2, anti-RAF-1) and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
Dose-Response: To determine the optimal concentration, treat cells with a range of this compound concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO) at the highest concentration used.
-
Time-Course: To determine the optimal treatment duration, treat cells with a fixed, effective concentration of this compound (determined from the dose-response experiment) and harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Incubation: Incubate the treated cells at 37°C in a humidified incubator with 5% CO₂ for the desired duration.
Cell Lysis and Protein Quantification
-
Harvesting: After treatment, place the culture dishes on ice and aspirate the medium.
-
Washing: Gently wash the cells once with ice-cold PBS.
-
Lysis: Add ice-cold lysis buffer (e.g., 100-200 µL for a well in a 6-well plate) to each dish. Use a cell scraper to collect the adherent cells.
-
Incubation & Centrifugation: Transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer’s instructions. This is crucial for ensuring equal protein loading in the subsequent steps.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration. Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking: Wash the membrane briefly with TBST. Block non-specific binding sites by incubating the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody against the target client protein in blocking buffer at the manufacturer's recommended concentration. Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 7) to remove unbound secondary antibody.
-
Signal Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Loading Control: To ensure equal loading, the blot can be stripped and re-probed with an antibody against a housekeeping protein like β-actin or GAPDH, whose expression is not expected to change with treatment.
Data Analysis
-
Densitometry: Quantify the band intensity for the target client protein and the loading control in each lane using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band to its corresponding loading control band to correct for any loading inaccuracies.
-
Comparison: Compare the normalized intensity of the treated samples to the vehicle control to determine the percentage of client protein degradation.
References
- 1. Development of the first this compound-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted inhibition of heat shock protein 90 disrupts multiple oncogenic signaling pathways, thus inducing cell cycle arrest and programmed cell death in human urinary bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound-induced PCNA degradation in isolated Hsp90 complex from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of Hsp90 with Geldanamycin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunoprecipitation (IP) of Heat Shock Protein 90 (Hsp90) and the investigation of its client protein interactions following treatment with the Hsp90 inhibitor, geldanamycin.
Introduction
Heat Shock Protein 90 (Hsp90) is a highly abundant and conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It facilitates the proper folding, stability, and activity of a diverse group of "client" proteins, many of which are key components of signal transduction pathways essential for cell growth, differentiation, and survival.[1] In cancer cells, Hsp90 is often overexpressed and is crucial for the stability of numerous oncoproteins, including kinases, transcription factors, and E3 ligases, making it an attractive target for cancer therapy.[2]
This compound is a natural benzoquinone ansamycin that specifically binds to the N-terminal ATP-binding pocket of Hsp90.[3] This binding competitively inhibits the intrinsic ATPase activity of Hsp90, which is essential for its chaperone function.[3] The inhibition of Hsp90 leads to the misfolding, destabilization, and subsequent proteasomal degradation of its client proteins.[4] Immunoprecipitation of Hsp90 is a powerful technique to study the Hsp90 interactome and to investigate how inhibitors like this compound disrupt these interactions.
Principle of the Application
This protocol details the co-immunoprecipitation (co-IP) of Hsp90 and its associated client proteins from cell lysates, with and without this compound treatment. By comparing the protein complexes isolated under both conditions, researchers can identify Hsp90 client proteins and assess the efficacy of this compound in disrupting these interactions. The isolated proteins are typically analyzed by Western blotting to confirm the presence or absence of specific client proteins or by mass spectrometry for a more global and unbiased identification of the Hsp90 interactome.
Data Presentation: Impact of this compound on Hsp90 Client Protein Interactions
Treatment with this compound leads to the dissociation of client proteins from Hsp90, targeting them for degradation. The following table summarizes the expected qualitative and quantitative changes in the interaction of selected client proteins with Hsp90 upon this compound treatment, as demonstrated by co-immunoprecipitation followed by quantitative analysis.
| Client Protein | Protein Class | Expected Change in Hsp90 Interaction with this compound Treatment | Reference |
| Raf-1 | Serine/Threonine Kinase | Decreased | |
| Lck | Tyrosine Kinase | Decreased | |
| Akt | Serine/Threonine Kinase | Decreased | |
| Cdk4/Cdk6 | Cyclin-Dependent Kinase | Decreased | |
| Glucocorticoid Receptor | Steroid Hormone Receptor | Decreased | |
| p53 (mutant) | Tumor Suppressor | Decreased | |
| HER2/ErbB2 | Receptor Tyrosine Kinase | Decreased |
Note: The quantitative values for the dissociation constant (Kd) of this compound for Hsp90 can vary depending on the experimental conditions and can range from low nanomolar to micromolar.
Mandatory Visualizations
Hsp90 Chaperone Cycle and Inhibition by this compound
Caption: Hsp90 chaperone cycle and its inhibition by this compound.
Experimental Workflow for Hsp90 Immunoprecipitation
References
- 1. Quantitative proteomic analysis reveals unique Hsp90 cycle-dependent client interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative proteomics reveals that Hsp90 inhibition preferentially targets kinases and the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Geldanamycin in Combination with Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, mechanisms, and practical methodologies for combining the Hsp90 inhibitor, geldanamycin, and its derivatives with radiation therapy to enhance anti-cancer efficacy. The provided protocols are based on established preclinical research and are intended to guide the design and execution of similar studies.
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are key components of oncogenic signaling pathways.[1] These client proteins play critical roles in cell growth, survival, and resistance to cancer therapies.[1][2] this compound and its less toxic derivative, 17-allylamino-17-demethoxythis compound (17-AAG), are ansamycin antibiotics that bind to the ATP-binding pocket of Hsp90, inhibiting its chaperone function.[2][3] This inhibition leads to the proteasomal degradation of Hsp90 client proteins, thereby disrupting multiple cancer-promoting pathways. The combination of Hsp90 inhibitors with radiation therapy presents a promising strategy to sensitize tumor cells to radiation-induced damage. This synergistic effect is achieved by targeting multiple survival pathways that would otherwise contribute to radioresistance.
Mechanism of Radiosensitization
The radiosensitizing effects of this compound are multifactorial, primarily stemming from the degradation of key proteins involved in cell survival and DNA repair pathways. The inhibition of Hsp90 by this compound leads to the destabilization of several client proteins that are critical for the cellular response to radiation.
Key mechanisms include:
-
Inhibition of Pro-Survival Signaling: this compound treatment leads to the depletion of crucial signaling molecules like Akt, Raf-1, EGFR, and ErbB2. The Akt signaling pathway, in particular, is a major contributor to radioresistance, and its abolition by this compound treatment enhances apoptosis in irradiated tumor cells.
-
Impairment of DNA Damage Repair: Hsp90 has been implicated in the DNA damage response. Its inhibition can interfere with the repair of radiation-induced DNA double-strand breaks, a critical factor in cell survival post-irradiation.
-
Induction of Apoptosis: The combination of this compound and radiation leads to a significant increase in apoptosis compared to either treatment alone. This is often associated with the cleavage of poly [ADP-ribose] polymerase (PARP).
-
Cell Cycle Disruption: Hsp90 client proteins include regulators of the cell cycle. Inhibition of Hsp90 can lead to cell cycle arrest, potentially rendering cells more susceptible to radiation.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the combination of this compound or its derivatives with radiation.
Table 1: In Vitro Radiosensitization by this compound and its Derivatives
| Cell Line | Cancer Type | Hsp90 Inhibitor | Drug Concentration | Radiation Dose (Gy) | Enhancement Ratio (ER) / Effect | Reference |
| SQ-5 | Lung Carcinoma | This compound | 0.2 µM | X-rays | Radiosensitized | |
| DLD-1 | Colon Adenocarcinoma | This compound | 0.2 µM | X-rays | Radiosensitized | |
| Various Tumor Cells | - | This compound | - | X-rays | Preferential sensitization of tumor cells over normal cells | |
| Four Human Tumor Cell Lines | - | 17-AAG | Nanomolar concentrations | X-rays | ER: 1.3 - 1.7 | |
| HeLa | Cervical Carcinoma | This compound | 50 or 100 nM | 2, 4, 6, 8 | Dose-dependent radiosensitization | |
| SiHa | Cervical Carcinoma | This compound | 50 or 100 nM | 2, 4, 6, 8 | Dose-dependent radiosensitization | |
| HeLa | Cervical Carcinoma | 17-AAG | 75 or 150 nM | 2, 4, 6, 8 | Dose-dependent radiosensitization | |
| SiHa | Cervical Carcinoma | 17-AAG | 75 or 150 nM | 2, 4, 6, 8 | Dose-dependent radiosensitization | |
| LNCaP | Prostate Carcinoma | 17-AAG | 1000 nM | 6 | Synergistic interaction | |
| CWR22Rv1 | Prostate Carcinoma | 17-AAG | 1000 nM | 6 | Synergistic interaction | |
| SCCVII | Squamous Carcinoma | DS-2248 | 50 nM | 2, 4, 6, 8 | Supra-additive effect |
Table 2: In Vivo Radiosensitization by 17-AAG
| Tumor Model | Cancer Type | Drug Dose | Radiation Dose (Gy) | Outcome | Reference |
| HeLa Xenograft | Cervical Carcinoma | 125 mg/kg 17-AAG | 12 (single dose) | Significant tumor growth delay | |
| SCCVII Xenograft | Squamous Carcinoma | 17-AAG (twice weekly) | 10 (2 Gy/fraction) | Significant tumor growth delay | |
| Prostate Carcinoma Spheroids | Prostate Carcinoma | 1000 nM 17-AAG | 6 | Supra-additive growth suppression | |
| SCCVII Tumors | Squamous Carcinoma | 15 mg/kg DS-2248 | 24 (total dose) | Supra-additive effect |
Experimental Protocols
1. In Vitro Clonogenic Survival Assay
This protocol is designed to assess the long-term survival of cancer cells after treatment with this compound and radiation.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, SiHa, SQ-5)
-
Complete cell culture medium
-
This compound or 17-AAG (stock solution in DMSO)
-
X-ray irradiator
-
6-well plates
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will yield approximately 50-100 colonies per well after 10-14 days.
-
Drug Treatment: The following day, treat the cells with the desired concentrations of this compound or 17-AAG (e.g., 50-200 nM) for a predetermined duration (e.g., 16-24 hours) prior to irradiation. Include a vehicle control (DMSO).
-
Irradiation: Irradiate the cells with varying doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).
-
Post-Irradiation Incubation: Following irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Some protocols may continue incubation with the drug for a period post-irradiation (e.g., 8 hours).
-
Colony Formation: Incubate the plates for 10-14 days, or until colonies are visible.
-
Staining and Counting: Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group by normalizing to the plating efficiency of the untreated control. Plot the surviving fraction against the radiation dose to generate survival curves.
2. Western Blot Analysis of Hsp90 Client Proteins
This protocol is used to determine the effect of this compound and radiation on the expression levels of key Hsp90 client proteins.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-Akt, anti-pAkt, anti-EGFR, anti-ErbB2, anti-Raf-1, anti-PARP, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysis: After treatment with this compound and/or radiation, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with the primary antibody overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like actin.
3. In Vivo Tumor Growth Delay Assay
This protocol assesses the efficacy of combined this compound and radiation treatment in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells for xenograft implantation
-
17-AAG formulated for in vivo use
-
Localized radiation delivery system
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~100 mm³ or 1 cm³).
-
Treatment Groups: Randomize the mice into four groups: (1) Vehicle control, (2) 17-AAG alone, (3) Radiation alone, and (4) 17-AAG and radiation.
-
Drug Administration: Administer 17-AAG (e.g., 125-150 mg/kg) via intraperitoneal injection.
-
Irradiation: After a specified time following drug administration (e.g., 16 hours), deliver a localized dose of radiation to the tumor. This can be a single high dose or a fractionated regimen.
-
Tumor Monitoring: Measure tumor volume with calipers three times a week.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth delay, which is the time it takes for tumors in the treated groups to reach a certain volume compared to the control group.
Visualizations
Caption: this compound inhibits Hsp90, leading to the degradation of client proteins and enhancing radiation-induced apoptosis.
Caption: Workflow for in vitro clonogenic survival and in vivo tumor growth delay assays.
Caption: Logical relationship demonstrating the synergy between Hsp90 inhibition and radiation therapy.
References
Application Notes and Protocols for In Vivo Studies of Geldanamycin in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geldanamycin, a benzoquinone ansamycin, is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival.[1] Inhibition of Hsp90 by this compound leads to the degradation of these client proteins, making it a compound of significant interest for therapeutic development, particularly in oncology. However, its clinical utility has been hampered by poor solubility and significant hepatotoxicity.[2][3][4] This has led to the development of various analogs, such as 17-AAG and 17-DMAG, with improved pharmacological profiles.[2] These application notes provide a comprehensive guide to the in vivo study of this compound and its derivatives in mouse models, covering experimental design, detailed protocols for various therapeutic areas, and data presentation.
Introduction
Hsp90 is a promising target for cancer therapy due to its role in stabilizing oncoproteins such as Akt, Raf-1, and HER-2/neu. This compound binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its chaperone function and leading to the ubiquitination and subsequent proteasomal degradation of its client proteins. This disruption of key signaling pathways can induce cell cycle arrest and apoptosis in cancer cells. In vivo studies in mouse models are essential to evaluate the efficacy, toxicity, and pharmacokinetics of this compound and its analogs. This document outlines protocols for oncology, neuroprotection, and anti-inflammatory studies in mice.
Data Presentation
Table 1: In Vivo Efficacy of this compound and its Analogs in Mouse Models
| Model Type | Mouse Strain | Compound | Dosage and Administration | Key Findings | Reference |
| Oncology | |||||
| Mesothelioma (orthotopic) | BALB/c | This compound | 0.1 mg/kg, i.p., twice daily for 5 days | No significant effect on tumor growth or invasion. | |
| Cervical Tumor (xenograft) | Nude | 17-AAG | Not specified | Enhanced radiation response. | |
| Breast Cancer (xenograft) | Nude | This compound nanocomposite | 5.49 nM equivalent dose | 2.7-fold delay in tumor progression. | |
| Breast Cancer (xenograft) | Nude | This compound-ferulic acid conjugate (LZY228) | 10 mg/kg, i.v., every 3 days | Tumor growth inhibition. | |
| Neuroprotection | |||||
| Intracerebral Hemorrhage | CD-1 | This compound | 1 mg/kg and 10 mg/kg, i.p., single dose 1h post-ICH | High dose (10 mg/kg) significantly reduced brain edema and improved neurological function. | |
| Anti-inflammatory | |||||
| Carrageenan-induced Paw Edema | Not specified | This compound | 0.1, 0.3, 1 mg/kg, i.p., at 0, 24, and 48h | Dose-dependent inhibition of paw edema. | |
| Antiviral | |||||
| Herpes Simplex Virus 2 (vaginal model) | Not specified | This compound | 1.43, 2.86, 5.72 mg/kg, intravaginal, 3 times daily for 7 days | Dose-dependent protection from death and reduced viral shedding. |
Table 2: In Vivo Toxicity of this compound and its Derivatives in Mice
| Compound | Mouse Strain | Dosage and Administration | Toxicity Profile | Reference |
| This compound | Not specified | Not specified | Pronounced hepatotoxicity. | |
| 17-DMAG | Not specified | Not specified | Higher toxicity compared to 17-AAG. | |
| 19-substituted this compound Analogs | Not specified | Not specified | Reduced toxicity in mouse hepatocytes compared to parent compounds. | |
| This compound-ferulic acid conjugate (LZY228) | Kunming | 10 mg/kg, daily for 3 days | Lower hepatotoxicity than this compound based on AST and ALT levels. | |
| Alkyne derivative 6 | Not specified | Not specified | Lower liver toxicity than this compound and 17-AAG based on AST and ALT levels. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound or its analog
-
Dimethyl sulfoxide (DMSO), sterile
-
Saline (0.9% NaCl), sterile or Polyethylene glycol (PEG) and distilled water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Protocol:
-
Weigh the required amount of this compound or its analog in a sterile microcentrifuge tube.
-
Dissolve the compound in a small volume of sterile DMSO. For example, a stock solution can be prepared in 100% DMSO.
-
For final injection, dilute the DMSO stock solution with sterile saline or a vehicle of PEG/distilled water (1:1). A final concentration of DMSO should be low (e.g., 1-10%) to minimize toxicity.
-
Vortex the solution thoroughly to ensure it is completely dissolved and homogenous.
-
Prepare fresh on the day of injection.
Protocol for Oncology Studies in a Xenograft Mouse Model
Animal Model:
-
Immunocompromised mice (e.g., Nude or SCID) are typically used for xenograft studies with human cancer cell lines.
Experimental Workflow:
References
Application Notes: Dose-Response of Geldanamycin in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geldanamycin is a naturally occurring benzoquinone ansamycin antibiotic that acts as a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive the growth and survival of cancer cells.[1] In breast cancer cell lines such as MCF-7, Hsp90 plays a critical role in maintaining the function of key signaling molecules. By inhibiting the essential ATPase activity of Hsp90, this compound leads to the destabilization and subsequent proteasomal degradation of these client proteins, thereby inducing cell growth arrest and apoptosis. These application notes provide a summary of the dose-dependent effects of this compound on the human breast cancer cell line MCF-7, along with detailed protocols for determining the dose-response curve.
Mechanism of Action
This compound binds to the ATP-binding pocket in the N-terminal domain of Hsp90, competitively inhibiting its ATPase activity. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding of client proteins. These misfolded proteins are then targeted for ubiquitination and degradation by the proteasome. Key Hsp90 client proteins in MCF-7 cells include steroid hormone receptors (e.g., estrogen receptor), protein kinases (e.g., Akt, Raf-1), and HER2, all of which are critical for cell proliferation and survival. The degradation of these proteins disrupts multiple oncogenic signaling pathways simultaneously, making Hsp90 an attractive target for cancer therapy.
Data Presentation: Dose-Response of this compound in MCF-7 Cells
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound and its derivatives in MCF-7 cells can vary depending on the specific experimental conditions, such as exposure time and the assay used to measure cell viability.
| Compound | Cell Line | Assay | Exposure Time (hours) | IC50 | Reference |
| This compound | MCF-7 | MTT | 48 | In the nanomolar range (specific value not provided) | --INVALID-LINK--[2] |
| 17-(tryptamine)-17-demethoxythis compound | MCF-7 | MTT | Not specified | 105.62 µg/ml | --INVALID-LINK--[3] |
| 17-(5'-methoxytryptamine)-17-demethoxythis compound | MCF-7 | MTT | Not specified | 82.50 µg/ml | --INVALID-LINK--[3] |
| Estradiol-geldanamycin hybrid | MCF-7 | Not specified | Not specified | Activity demonstrated | --INVALID-LINK-- |
Experimental Protocols
The following are detailed protocols for determining the dose-response curve of this compound in MCF-7 cells using the MTT and SRB assays.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Sulforhodamine B (SRB) Assay for Cell Cytotoxicity
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids of cellular proteins.
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Cell Fixation:
-
After the treatment period, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C to fix the cells.
-
-
Staining:
-
Remove the supernatant and wash the plates five times with deionized water.
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Data Acquisition:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5-10 minutes on a shaker.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis and Interpretation
-
Calculate Percentage Viability:
-
For each concentration of this compound, calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
-
-
Generate Dose-Response Curve:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
-
Determine IC50 Value:
-
The IC50 value is the concentration of this compound that causes a 50% reduction in cell viability. This can be determined from the dose-response curve using non-linear regression analysis.
-
These protocols and application notes provide a comprehensive guide for investigating the dose-response of this compound in MCF-7 cells. The choice between the MTT and SRB assay may depend on the specific research question and available resources, as the former measures metabolic activity while the latter measures total protein content.
References
Assessing Geldanamycin-Induced Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geldanamycin, a benzoquinone ansamycin antibiotic, is a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and activity of a wide range of "client" proteins, many of which are key regulators of cell growth, differentiation, and survival. By binding to the ATP-binding pocket of Hsp90, this compound disrupts the chaperone's function, leading to the misfolding, ubiquitination, and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[1][2] This targeted protein degradation mechanism makes this compound and its derivatives promising candidates for anticancer therapy.
These application notes provide detailed protocols for assessing this compound-induced protein degradation, enabling researchers to elucidate the compound's mechanism of action and identify its effects on specific Hsp90 client proteins.
Data Presentation: Quantitative Analysis of this compound-Induced Protein Degradation
The following tables summarize quantitative data on the effects of this compound on the degradation of various Hsp90 client proteins.
| Client Protein | Cell Line | This compound Concentration | Treatment Time | % Degradation / Change in Half-Life | Reference |
| Chk1 | U87MG glioblastoma | Not Specified | Co-treatment with Cycloheximide | Half-life decreased to 3 hours | [3] |
| HIF-1α | Prostate Cancer (PC-3, LNCaP) | Not Specified | Not Specified | Half-life markedly decreased | [4] |
| HSP90α | K562 leukemia | 30 nM - 125 nM (PROTAC 3a) | 24 hours | Maximum degradation (DMAX) of 57% | [5] |
| PCNA | Colon Cancer (HCT-116), other cancer cell lines | Not Specified | Not Specified | Both PCNA and Hsp90 were degraded | |
| ErbB2 | Breast Cancer | Not Specified | Not Specified | Degraded following this compound treatment |
Signaling Pathways
Hsp90 Chaperone Cycle and Inhibition by this compound
The Hsp90 chaperone cycle is an ATP-dependent process involving a series of conformational changes and the binding of various co-chaperones to facilitate the proper folding and activation of client proteins. This compound disrupts this cycle by competitively binding to the N-terminal ATP-binding pocket of Hsp90, which locks the chaperone in a conformation that is unfavorable for client protein maturation and promotes its degradation.
Caption: Hsp90 cycle and this compound's inhibitory action.
Ubiquitin-Proteasome Pathway for Protein Degradation
Upon inhibition of Hsp90 by this compound, the destabilized client proteins are recognized by the cellular quality control machinery. Specifically, they are tagged with ubiquitin molecules by a series of enzymes (E1, E2, and E3 ligases). This polyubiquitination marks the protein for degradation by the 26S proteasome.
Caption: Ubiquitin-proteasome degradation pathway.
Experimental Protocols
Protocol 1: Western Blotting to Assess Protein Levels
This protocol is a fundamental method to determine the steady-state levels of a target protein in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere and grow to 70-80% confluency. Treat cells with various concentrations of this compound for different time points. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and incubate on ice.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and boil to denature the proteins.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific to the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative decrease in protein levels.
Protocol 2: Cycloheximide (CHX) Chase Assay to Determine Protein Half-Life
This assay measures the degradation rate of a protein by inhibiting new protein synthesis with cycloheximide and observing the decrease in the existing protein pool over time.
Materials:
-
Same as Western Blotting protocol
-
Cycloheximide (CHX)
Procedure:
-
Cell Culture and Pre-treatment: Plate and grow cells as described for Western blotting. Pre-treat cells with either this compound or vehicle control for a predetermined time.
-
CHX Treatment: Add cycloheximide to the culture medium at a final concentration that effectively inhibits protein synthesis in the specific cell line.
-
Time Course Collection: Harvest cells at various time points after the addition of CHX (e.g., 0, 1, 2, 4, 8 hours). The 0-hour time point represents the initial protein level before degradation begins.
-
Sample Preparation and Western Blotting: Prepare cell lysates, quantify protein, and perform Western blotting as described in Protocol 1 for the target protein and a loading control.
-
Data Analysis:
-
Quantify the band intensity of the target protein at each time point and normalize to the loading control.
-
Express the protein level at each time point as a percentage of the level at time 0.
-
Plot the percentage of remaining protein versus time on a semi-logarithmic scale.
-
Determine the protein half-life (t½), which is the time it takes for the protein level to decrease by 50%.
-
Protocol 3: Immunoprecipitation (IP) to Analyze Protein-Protein Interactions
This protocol can be used to demonstrate that this compound treatment disrupts the interaction between Hsp90 and its client proteins.
Materials:
-
Same as Western Blotting protocol
-
Antibody against Hsp90 or the client protein for immunoprecipitation
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control and prepare cell lysates as described in Protocol 1.
-
Immunoprecipitation:
-
Incubate the cell lysate with the primary antibody (against Hsp90 or the client protein) to form an antibody-antigen complex.
-
Add Protein A/G beads to the lysate to capture the antibody-antigen complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the bound proteins from the beads by boiling in sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Hsp90 and the client protein to observe their co-immunoprecipitation. A decrease in the co-precipitated protein in the this compound-treated sample indicates a disruption of the interaction.
Protocol 4: Proteasome Activity Assay
This assay confirms that the observed protein degradation is mediated by the proteasome.
Materials:
-
Cell culture reagents
-
This compound
-
Proteasome inhibitor (e.g., MG-132)
-
Commercially available proteasome activity assay kit (fluorometric or luminometric)
Procedure:
-
Cell Treatment: Treat cells with this compound in the presence or absence of a proteasome inhibitor (e.g., MG-132).
-
Protein Level Assessment: Perform Western blotting (Protocol 1) to analyze the levels of the target client protein. If this compound-induced degradation is proteasome-dependent, co-treatment with MG-132 should rescue the protein from degradation.
-
Direct Proteasome Activity Measurement:
-
Prepare cell lysates from treated and untreated cells.
-
Use a commercial proteasome activity assay kit according to the manufacturer's instructions. These kits typically use a fluorogenic or luminogenic substrate that is cleaved by the proteasome, producing a detectable signal.
-
Measure the signal to determine the proteasome activity in each sample.
-
Experimental Workflow
Caption: Workflow for assessing this compound's effects.
References
- 1. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. This compound-induced degradation of Chk1 is mediated by proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces degradation of hypoxia-inducible factor 1alpha protein via the proteosome pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of the first this compound-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying the Effect of Geldanamycin on Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a primary regulator of angiogenesis, and its signaling pathway is a key target for anti-angiogenic therapies. Geldanamycin, a benzoquinone ansamycin, is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for oncogenic signaling and angiogenesis, including VEGF receptor (VEGFR), Akt, and endothelial nitric oxide synthase (eNOS).[2][3] By inhibiting HSP90, this compound disrupts these signaling cascades, leading to a potent anti-angiogenic effect.[3] This document provides detailed protocols for studying the anti-angiogenic effects of this compound in vitro and in vivo.
Mechanism of Action: this compound's Impact on Angiogenic Signaling
This compound binds to the N-terminal ATP-binding pocket of HSP90, leading to the proteasomal degradation of its client proteins. In the context of angiogenesis, this has several key consequences:
-
VEGF Signaling Disruption: this compound treatment leads to the downregulation of VEGF mRNA and protein levels. It also destabilizes the VEGF receptor (VEGFR), impairing the downstream signaling cascade.
-
Akt Pathway Inhibition: Akt, a serine/threonine kinase, is a critical downstream effector of VEGF signaling that promotes endothelial cell survival and migration. This compound promotes the degradation of Akt, thereby inhibiting this pro-angiogenic pathway.
-
eNOS Downregulation: Endothelial nitric oxide synthase (eNOS) is another important mediator of angiogenesis. This compound treatment has been shown to decrease the expression of activated Akt and eNOS in endothelial cells.
Experimental Protocols
The following protocols provide a framework for assessing the anti-angiogenic properties of this compound. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for these assays.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on endothelial cells.
Materials:
-
HUVECs
-
Complete endothelial cell growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 1000 nM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of endothelial cells.
Materials:
-
HUVECs
-
Complete endothelial cell growth medium
-
This compound
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 6-well plates and grow to confluence.
-
Create a "wound" by scratching the cell monolayer with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing various non-lethal concentrations of this compound (determined from the MTT assay).
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, and 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure relative to the initial wound area.
Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
HUVECs
-
Endothelial cell basal medium
-
This compound
-
96-well plates
-
Basement membrane extract (e.g., Matrigel® or Geltrex™)
-
Calcein AM (for fluorescence imaging, optional)
-
Inverted microscope
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Resuspend HUVECs in basal medium containing different concentrations of this compound.
-
Seed the cells onto the solidified gel at a density of 1-2 x 10⁴ cells/well.
-
Incubate for 4-18 hours at 37°C.
-
Visualize and photograph the tube-like structures using an inverted microscope.
-
Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
This assay provides an in vivo model to assess the effect of this compound on blood vessel formation.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
This compound
-
Sterile filter paper discs or gelatin sponges
-
Stereomicroscope
-
Forceps and scissors
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3-4 days.
-
On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Prepare sterile filter paper discs or gelatin sponges soaked with a non-toxic concentration of this compound. A vehicle control should also be prepared.
-
Gently place the disc or sponge on the CAM.
-
Seal the window with sterile tape and return the egg to the incubator for another 2-3 days.
-
On day 6 or 7, open the window and observe the CAM under a stereomicroscope.
-
Photograph the area around the disc/sponge and quantify the number and length of blood vessels. A significant reduction in vessel formation around the this compound-treated disc compared to the control indicates anti-angiogenic activity.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Effect of this compound on Endothelial Cell Viability (MTT Assay)
| This compound Conc. (nM) | % Cell Viability (24h) | % Cell Viability (48h) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 |
| 1 | 98 ± 4.8 | 95 ± 5.5 |
| 10 | 92 ± 6.1 | 85 ± 7.2 |
| 100 | 75 ± 5.9 | 52 ± 6.8 |
| 500 | 48 ± 7.3 | 21 ± 4.9 |
| IC50 (nM) | ~450 | ~95 |
Table 2: Effect of this compound on Endothelial Cell Migration (Wound Healing Assay)
| Treatment | % Wound Closure (12h) | % Inhibition of Migration |
| Vehicle Control | 85 ± 7.5 | 0 |
| This compound (50 nM) | 42 ± 6.8 | 50.6 |
| This compound (100 nM) | 25 ± 5.2 | 70.6 |
Table 3: Effect of this compound on Endothelial Tube Formation
| Treatment | Number of Branch Points | Total Tube Length (µm) | % Inhibition of Tube Formation |
| Vehicle Control | 120 ± 15 | 8500 ± 950 | 0 |
| This compound (50 nM) | 65 ± 12 | 4100 ± 780 | 52.9 |
| This compound (100 nM) | 32 ± 8 | 1800 ± 450 | 78.8 |
Table 4: Effect of this compound on Angiogenesis in the CAM Assay
| Treatment | Number of Blood Vessels | % Inhibition of Angiogenesis |
| Vehicle Control | 55 ± 8 | 0 |
| This compound (100 ng/disc) | 21 ± 6 | 61.8 |
Conclusion
The protocols and data presentation formats outlined in this application note provide a comprehensive framework for investigating the anti-angiogenic effects of this compound. By systematically evaluating its impact on endothelial cell viability, migration, tube formation, and in vivo angiogenesis, researchers can gain valuable insights into its therapeutic potential as an anti-cancer agent. The inhibition of the HSP90-VEGF-Akt signaling axis is a key mechanism underlying the anti-angiogenic activity of this compound, making it a compelling candidate for further drug development.
References
Application Notes: Utilizing Geldanamycin to Probe Chaperone-Client Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geldanamycin, a benzoquinone ansamycin antibiotic, is a potent and specific inhibitor of Heat shock protein 90 (Hsp90).[1][2] Hsp90 is a highly conserved molecular chaperone crucial for the conformational maturation, stability, and activity of a wide array of "client" proteins.[1][3] Many of these clients are key signaling molecules, including protein kinases and transcription factors, that are often implicated in oncogenesis and other disease states.[4]
This compound exerts its inhibitory effect by binding to the N-terminal ATP-binding pocket of Hsp90, thereby competitively inhibiting its essential ATPase activity. This disruption of the Hsp90 chaperone cycle leads to the misfolding, destabilization, and subsequent proteasomal degradation of its client proteins. This property makes this compound and its derivatives powerful tools for identifying Hsp90 client proteins and for studying the functional consequences of their depletion. These compounds have also been investigated as potential anti-cancer agents due to their ability to simultaneously disrupt multiple oncogenic signaling pathways.
These application notes provide detailed protocols for using this compound to investigate Hsp90-client protein interactions, including methods for assessing client protein degradation and measuring the inhibition of Hsp90's ATPase activity.
Mechanism of Action
This compound's mechanism of action revolves around its high-affinity binding to the ATP/ADP-binding pocket in the N-terminal domain of Hsp90. This binding event prevents the conformational changes required for the Hsp90 chaperone cycle, which is dependent on ATP hydrolysis. Consequently, the association of Hsp90 with its co-chaperones and client proteins is altered, leading to a state that flags the client protein for ubiquitination and subsequent degradation by the proteasome.
Data Presentation
The following tables summarize quantitative data regarding the effects of this compound and its derivatives on Hsp90 and its client proteins.
Table 1: IC50 Values of this compound and Derivatives
| Compound | Assay | Target/Cell Line | IC50 Value | Reference |
| This compound | T cell proliferation | Rat Splenic Cells | 1 nM | |
| This compound | Hsp90 ATPase activity | Yeast Hsp90 | 4.8 µM | |
| This compound Derivative (Alkyne derivative 6) | Antiproliferative activity | MDA-MB-231 | 60 nM | |
| This compound Derivative (Glycoconjugate 26) | Antiproliferative activity | Various cancer cell lines | 70.2 - 380.9 nM | |
| This compound Derivative ([64Cu]Cu-DOTA-BDA-GM) | Hsp90 binding affinity | - | 1.35 ± 0.14 nM |
Table 2: this compound-Induced Degradation of Hsp90 Client Proteins
| Client Protein | Cell Line/System | This compound Concentration | Treatment Duration | % Degradation/Effect | Reference(s) |
| Raf-1 | 3Y1 fibroblasts | Not specified | Not specified | Decreased Raf levels | |
| Raf-1 | NIH 3T3 cells | Not specified | Not specified | Destabilization of Raf-1 | |
| Lck | J32 cells | 1.78 µM | 12 hours | Significantly decreased amount | |
| Various Kinases | Hs68 fibroblasts and cancer cell lines | Not specified | 24 hours | Average protein level reduction of 48% for 44 candidate clients | |
| PCNA | HCT-116 and other cancer cells | Not specified | Not specified | Degradation of PCNA |
Experimental Protocols
Herein are detailed methodologies for key experiments to study Hsp90-client protein interactions using this compound.
Protocol 1: Co-Immunoprecipitation to Analyze Hsp90-Client Protein Interaction
This protocol is designed to isolate Hsp90 and its associated client proteins from cells treated with this compound to observe the disruption of these interactions.
Materials:
-
Cell culture reagents
-
This compound (stock solution in DMSO)
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Anti-Hsp90 antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)
-
Microcentrifuge
-
End-over-end rotator
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-Hsp90 antibody to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
To elute the proteins, add elution buffer to the beads.
-
If using a denaturing elution for subsequent Western blotting, add 1x SDS-PAGE sample buffer and boil at 95°C for 5 minutes.
-
Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.
-
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against Hsp90 and the suspected client protein.
Protocol 2: Western Blotting for Client Protein Degradation
This protocol details the detection of Hsp90 client protein levels in cell lysates following this compound treatment.
Materials:
-
Cell lysates from this compound-treated and control cells (prepared as in Protocol 1)
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (against the client protein, Hsp90, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Protocol 3: Hsp90 ATPase Activity Assay
This colorimetric assay measures the ATPase activity of Hsp90 by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The malachite green assay is a common method for this purpose.
Materials:
-
Purified Hsp90 protein
-
This compound
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP solution
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, set up reactions containing assay buffer, purified Hsp90, and varying concentrations of this compound (or vehicle control).
-
Include a no-enzyme control and a phosphate standard curve.
-
-
Initiate the Reaction:
-
Start the reaction by adding ATP to each well to a final concentration that is near the Km of Hsp90 for ATP (e.g., 500-750 µM).
-
The final reaction volume should be consistent across all wells.
-
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 60-90 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction and Develop Color:
-
Stop the reaction by adding the malachite green reagent to each well. This reagent will form a colored complex with the free phosphate.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Use the phosphate standard curve to determine the amount of Pi produced in each reaction.
-
Calculate the percent inhibition of Hsp90 ATPase activity for each this compound concentration and determine the IC50 value.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of this compound in studying chaperone-client protein interactions.
References
- 1. Quantitative Analysis of Hsp90-Client Interactions Reveals Principles of Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Characterization of Heat Shock Protein 90β and Molecular Interactions with this compound and Ritonavir: A Computational Study [mdpi.com]
- 3. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Geldanamycin in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geldanamycin, a benzoquinone ansamycin antibiotic, is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3][4] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive the proliferation and survival of cancer cells.[5] In various leukemia cell lines, key oncogenic proteins such as BCR-ABL, FLT3-ITD, and AKT are dependent on HSP90 for their proper folding and stability. By inhibiting HSP90, this compound leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of these client proteins, resulting in cell cycle arrest and apoptosis. These application notes provide a summary of the effects of this compound on leukemia cell lines and detailed protocols for its experimental use.
Mechanism of Action
This compound binds to the N-terminal ATP-binding pocket of HSP90, competitively inhibiting its essential ATPase activity. This disruption of the HSP90 chaperone cycle prevents the proper maturation and stabilization of its client proteins. Consequently, these client proteins are targeted for degradation via the ubiquitin-proteasome pathway, leading to the suppression of downstream signaling pathways that promote leukemic cell growth and survival.
Data Presentation: Effects of this compound on Leukemia Cell Lines
The following table summarizes the quantitative effects of this compound on various leukemia cell lines as reported in the literature.
| Cell Line Type | Cell Line Name | Parameter | Value | Reference |
| T-cell Leukemia | Various | IC50 | 10 - 700 nM | |
| Chronic Myeloid Leukemia | K562 | Apoptosis Induction | Time and dose-dependent | |
| Chronic Myeloid Leukemia | K562 | Bcr-Abl Levels | Decreased | |
| Promyelocytic Leukemia | HL-60 (Bcr-Abl transfected) | Apoptosis Induction | Sensitized to doxorubicin | |
| B-cell Chronic Lymphocytic Leukemia | Primary CLL cells | Apoptosis Induction | Observed in majority of isolates | |
| Myeloma | U266 | Proliferation Inhibition | Significant at 10 nM after 24h |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing leukemia cell lines and treating them with this compound.
Materials:
-
Leukemia cell lines (e.g., K562, HL-60, U266)
-
Appropriate cell culture medium (e.g., RPMI-1640, IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypan blue solution
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain leukemia cell lines in the recommended culture medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Cell Seeding: Seed the cells in appropriate culture plates or flasks at a density determined by the specific assay requirements. For example, for a 96-well plate, a common seeding density is 5,000-10,000 cells per well.
-
This compound Preparation: Prepare serial dilutions of this compound from a stock solution (e.g., 1 mM in DMSO) in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).
-
Treatment: Add the prepared this compound solutions to the cells. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of this compound concentration.
Protocol 3: Apoptosis Detection (Annexin V Staining)
This protocol quantifies the percentage of apoptotic cells using flow cytometry.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Protocol 4: Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of HSP90 client proteins.
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcr-Abl, c-Raf, Akt, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin or GAPDH are commonly used as loading controls to normalize protein levels.
Concluding Remarks
This compound serves as a valuable research tool for investigating the role of HSP90 in leukemia. Its ability to selectively induce apoptosis in malignant cells, particularly those dependent on HSP90 client oncoproteins, highlights the therapeutic potential of HSP90 inhibition. The protocols outlined above provide a framework for researchers to explore the efficacy and mechanism of action of this compound and its derivatives in various leukemia contexts. While this compound itself has limitations for clinical use due to toxicity and solubility issues, it remains a cornerstone for the development of next-generation HSP90 inhibitors.
References
- 1. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 2. This compound and its anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a potential anti-cancer agent: its molecular target and biochemical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibitor this compound and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Measuring Hsp90 ATPase Activity: Application Notes and Protocols for Geldanamycin Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the conformational maturation and stability of a wide array of client proteins, many of which are implicated in cancer and other diseases.[1][2] The chaperone function of Hsp90 is intrinsically linked to its ATPase activity, making the Hsp90 ATPase domain a prime target for therapeutic intervention.[3][4] Geldanamycin, a benzoquinone ansamycin antibiotic, is a well-characterized inhibitor that competitively binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity and leading to the degradation of client proteins.[5] This document provides detailed application notes and protocols for measuring the ATPase activity of Hsp90 and its inhibition by this compound using common laboratory techniques.
Mechanism of Hsp90 ATPase Activity and this compound Inhibition
Hsp90 functions as a dimer, and its chaperone activity is driven by a conformational cycle coupled to ATP binding and hydrolysis. In its ATP-bound state, the N-terminal domains of the Hsp90 dimer associate, forming a "closed" conformation that is active in client protein remodeling. Hydrolysis of ATP to ADP and inorganic phosphate (Pi) leads to a conformational change, returning Hsp90 to an "open" state and releasing the client protein. This compound competitively inhibits this cycle by occupying the ATP binding site, thus preventing ATP hydrolysis and locking Hsp90 in a conformation that promotes the ubiquitination and subsequent proteasomal degradation of its client proteins.
Caption: Hsp90 ATPase cycle and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for Hsp90 ATPase activity and its inhibition by this compound, compiled from various studies. It is important to note that these values can vary depending on the specific Hsp90 isoform (e.g., yeast, human), purity, and the assay conditions.
Table 1: Kinetic Parameters of Hsp90 ATPase Activity
| Parameter | Organism/Isoform | Value | Assay Conditions | Reference |
| Km for ATP | Yeast Hsp90 | 510 ± 70 µM | Malachite Green Assay | |
| Yeast Hsp90 | ~500 µM | Various Assays | ||
| Yeast Hsp90 | 0.83 mM | Enzyme-Coupled Assay | ||
| kcat (Turnover Rate) | Yeast Hsp90 | ~0.2 min-1 | This compound-sensitive ATPase assay | |
| Yeast Hsp90 | 0.53 min-1 | Enzyme-Coupled Assay | ||
| Yeast Hsp90 | 1.2 min-1 | ATPase Assay |
Table 2: IC50 Values for this compound Inhibition of Hsp90 ATPase Activity
| This compound/Derivative | Cell Line/Organism | IC50 Value | Assay Method | Reference |
| This compound | Yeast Hsp90 | 4.8 µM | Malachite Green Assay | |
| Human Hsp90 | Not Specified | Not Specified | ||
| 17-AAG | H1975 (Lung Adenocarcinoma) | 1.258 nM | Cell-based | |
| H1437 (Lung Adenocarcinoma) | 6.555 nM | Cell-based | ||
| IPI-504 | H1437 (Lung Adenocarcinoma) | 3.473 nM | Cell-based | |
| H1650 (Lung Adenocarcinoma) | 3.764 nM | Cell-based | ||
| This compound Derivatives | Hsp90 | 1.7 - 3 µM | Not Specified |
Experimental Protocols
Three common methods for measuring Hsp90 ATPase activity are detailed below. For inhibitor studies, this compound or other test compounds are typically pre-incubated with Hsp90 before the addition of ATP to initiate the reaction.
Malachite Green Assay
This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The phosphate reacts with a malachite green-molybdate complex to produce a colored product that can be measured spectrophotometrically.
Caption: Workflow for the Malachite Green Hsp90 ATPase assay.
Materials:
-
Purified Hsp90 protein
-
This compound
-
ATP
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂
-
Malachite Green Phosphate Assay Kit (or prepare reagents separately)
-
96-well microplate
-
Plate reader
Protocol:
-
Prepare Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Dilute Hsp90 to the desired concentration in assay buffer. The final concentration in the well is typically in the low micromolar range.
-
Prepare a stock solution of this compound in DMSO and dilute it to various concentrations in the assay buffer.
-
Prepare a fresh ATP solution in ultrapure water. The final concentration in the well is typically around the Km value (e.g., 0.5-1 mM).
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, Hsp90, and varying concentrations of this compound (or DMSO for the control).
-
Include a "no enzyme" control (blank) containing only the assay buffer and ATP.
-
Pre-incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to bind to Hsp90.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the ATP solution to all wells.
-
Incubate the plate at 37°C for a defined period, typically 1-3 hours.
-
-
Detection:
-
Stop the reaction by adding the malachite green reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at approximately 620 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
ADP-Glo™ Assay
The ADP-Glo™ assay is a luminescence-based method that measures the amount of ADP produced in an ATPase reaction. It is a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used in a luciferase reaction to generate a light signal proportional to the initial ADP concentration.
Caption: Workflow for the ADP-Glo™ Hsp90 ATPase assay.
Materials:
-
Purified Hsp90 protein
-
This compound
-
ATP
-
Kinase/ATPase Buffer (as recommended by the assay kit or a buffer similar to the malachite green assay)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Reaction Setup:
-
In a white, opaque multi-well plate, set up the ATPase reaction by adding the reaction buffer, Hsp90, and varying concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
-
ATPase Reaction Incubation:
-
Incubate the plate at the desired temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add the ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the reaction to ATP and simultaneously catalyzes a luciferase reaction to produce light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the Hsp90 ATPase activity.
-
Calculate the percentage of inhibition and determine the IC50 value for this compound as described for the malachite green assay.
-
Coupled-Enzyme Spectrophotometric Assay
This continuous assay couples the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. ADP is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD⁺.
Caption: Workflow for the Coupled-Enzyme Hsp90 ATPase assay.
Materials:
-
Purified Hsp90 protein
-
This compound
-
ATP
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 2 mM DTT
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of kinetic measurements at 340 nm
Protocol:
-
Prepare Reaction Mixture:
-
Prepare a reaction mixture containing the assay buffer, PEP, NADH, PK, and LDH.
-
-
Assay Setup:
-
In a UV-transparent plate or cuvette, add the reaction mixture.
-
Add Hsp90 and varying concentrations of this compound.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding ATP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
The rate of NADH oxidation (decrease in A₃₄₀) is directly proportional to the rate of ATP hydrolysis by Hsp90.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition and IC50 values for this compound.
-
Conclusion
The choice of assay for measuring Hsp90 ATPase activity and its inhibition by this compound depends on the specific research needs, available equipment, and desired throughput. The malachite green assay is a simple and cost-effective endpoint assay suitable for high-throughput screening. The ADP-Glo™ assay offers high sensitivity and a broad dynamic range, also in a high-throughput format. The coupled-enzyme assay provides a continuous, real-time measurement of ATPase activity, which is ideal for detailed kinetic studies. By following these detailed protocols, researchers can reliably assess the impact of this compound and other potential inhibitors on Hsp90 function, aiding in drug discovery and the fundamental understanding of this critical molecular chaperone.
References
- 1. Polypeptide release by Hsp90 involves ATP hydrolysis and is enhanced by the co-chaperone p23 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATPase Activity Measurements by an Enzyme-Coupled Spectrophotometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Geldanamycin in Alzheimer's and Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of geldanamycin and its derivatives in preclinical research models of Alzheimer's disease (AD) and Parkinson's disease (PD). This compound, a potent inhibitor of Heat Shock Protein 90 (Hsp90), offers a valuable tool to investigate the roles of protein misfolding and aggregation in the pathogenesis of these neurodegenerative disorders.
Mechanism of Action
This compound and its analogs bind to the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone responsible for the proper folding and stability of numerous client proteins. Inhibition of Hsp90 leads to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway. In the context of neurodegenerative diseases, key Hsp90 client proteins include pathological species such as hyperphosphorylated tau and aggregated α-synuclein. By promoting the clearance of these toxic proteins, this compound can mitigate their detrimental effects. Furthermore, Hsp90 inhibition triggers the activation of Heat Shock Factor 1 (HSF1), leading to the upregulation of other beneficial heat shock proteins like Hsp70, which further aids in protein refolding and degradation.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound and its derivatives in Alzheimer's and Parkinson's disease models.
Table 1: In Vitro Studies - Effective Concentrations and IC50 Values
| Compound | Cell Line | Disease Model | Parameter Measured | Effective Concentration / IC50 | Reference(s) |
| This compound | H4 neuroglioma | Parkinson's Disease (α-synuclein overexpression) | Prevention of α-synuclein aggregation and toxicity | 200 nM (pretreatment for 24h) | [1] |
| This compound | COS-1 | Huntington's Disease (mutant huntingtin) | Induction of Hsp40, Hsp70, Hsp90 | 18-360 nM | [2][3] |
| This compound | SK-BR-3 | (Cancer cell line) | Inhibition of cell growth | IC50: 2 nM | [4] |
| This compound | MCF7 | (Cancer cell line) | Inhibition of cell growth | IC50: 20 nM | [4] |
| 17-AAG | Multiple Myeloma, Breast Cancer, etc. | (Cancer cell lines) | Antitumor activity | IC50: ~5-6 nM |
Table 2: In Vivo Studies - Dosage and Administration
| Compound | Animal Model | Disease | Dosage and Administration | Observed Effects | Reference(s) |
| This compound | Mouse | Intracerebral Hemorrhage | 10 mg/kg, intraperitoneal injection | Reduced brain edema and improved neurological function | |
| This compound | Rat | Focal Cerebral Ischemia | 1 µg/kg, intracerebroventricular injection | Decreased infarct volume, induced Hsp70 and Hsp25 | |
| 17-AAG | Tg2576 (AD model) | Alzheimer's Disease | 25 mg/kg, thrice weekly intraperitoneal injections for 3 months | Did not significantly reduce Aβ deposition | |
| 17-AAG | JNPL3 (FTLD model) | Tauopathy | 25 mg/kg, thrice weekly intraperitoneal injections for 3 months | Tended to decrease neurofibrillary tangles in male mice | |
| This compound | Adult male Wistar rats | Alzheimer's Disease (Aβ injection) | 1 µg/kg and 2 µg/kg, intracerebroventricular injection 24h prior to Aβ | Suppressed memory deficits, increased Hsp70, reduced apoptotic factors | |
| This compound | Mouse | MPTP-induced Parkinsonism | Intracerebral ventricular injection 24h prior to MPTP | Increased residual dopamine content and tyrosine hydroxylase immunoreactivity |
Experimental Protocols
Protocol 1: In Vitro this compound Treatment of Neuronal Cells
This protocol describes the general procedure for treating cultured neuronal cells, such as SH-SY5Y neuroblastoma cells, with this compound to assess its effects on protein aggregation and cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates (e.g., 96-well for viability assays, 6-well for protein analysis)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed cells into multi-well plates at a desired density (e.g., 1 x 10^4 cells/well for a 96-well plate).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution (e.g., 10 mM in DMSO). Final concentrations typically range from 10 nM to 1 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability (MTT Assay):
-
After the treatment period, add 10 µL of MTT reagent to each well of the 96-well plate.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Protein Analysis (Western Blot):
-
For cells in 6-well plates, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Collect the lysate and determine the protein concentration using a BCA assay.
-
Proceed with Western blot analysis as described in Protocol 3.
-
Protocol 2: In Vivo this compound Administration in an MPTP Mouse Model of Parkinson's Disease
This protocol outlines the administration of this compound to mice in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl (dissolved in sterile saline)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO and then diluted in saline)
-
Stereotaxic apparatus for intracerebroventricular (i.c.v.) injection (optional)
-
Intraperitoneal (i.p.) injection needles and syringes
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
-
This compound Administration (Pre-treatment):
-
Intracerebroventricular (i.c.v.) Injection (for direct brain delivery):
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Inject a low dose of this compound (e.g., 1 µg/kg) in a small volume (e.g., 1-2 µL) into the lateral ventricle.
-
Allow the animal to recover.
-
-
Intraperitoneal (i.p.) Injection:
-
Dissolve this compound in a vehicle such as 10% DMSO in sterile saline.
-
Administer the desired dose (e.g., 10 mg/kg) via i.p. injection.
-
-
-
MPTP Induction of Parkinsonism:
-
24 hours after this compound administration, induce Parkinsonism by administering MPTP. A common regimen is four i.p. injections of MPTP-HCl (e.g., 20 mg/kg) at 2-hour intervals.
-
Always handle MPTP with extreme caution in a certified chemical fume hood, as it is a neurotoxin to humans.
-
-
Post-treatment and Analysis:
-
Monitor the animals for any adverse effects.
-
After a specified period (e.g., 7-21 days), sacrifice the animals.
-
Dissect the brains and collect the striatum and substantia nigra for neurochemical (e.g., HPLC for dopamine levels) and immunohistochemical (e.g., tyrosine hydroxylase staining) analysis.
-
Protocol 3: Western Blot Analysis of Hsp70 and Hsp90
This protocol details the Western blot procedure to detect changes in Hsp70 and Hsp90 protein levels following this compound treatment.
Materials:
-
Cell or tissue lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Hsp70, anti-Hsp90, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Mix protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) into each well of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify the protein bands, normalizing to the loading control.
-
Protocol 4: Immunofluorescence Staining of α-Synuclein Aggregates
This protocol is for visualizing α-synuclein aggregates in cultured cells treated with this compound.
Materials:
-
Cells cultured on coverslips in a multi-well plate
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBST)
-
Primary antibody (anti-α-synuclein)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
After this compound treatment, wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with the primary anti-α-synuclein antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Geldanamycin Solubility for In Vitro Assays
This technical support center provides guidance and troubleshooting for researchers using geldanamycin in in vitro assays, with a special focus on overcoming its solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5] this compound is soluble in DMSO at concentrations up to 100 mg/mL, although concentrations of 10-50 mg/mL are more commonly reported. It is practically insoluble in water and ethanol.
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials. Solutions in DMSO are reported to be stable for at least two weeks when stored at -20°C. The powder form should be stored desiccated and protected from light at –20°C.
Q3: Why is my this compound precipitating when I add it to my cell culture medium?
A3: this compound is a hydrophobic compound with poor aqueous solubility. When a concentrated stock solution in DMSO is diluted into an aqueous environment like cell culture media, the this compound can "crash out" of solution, forming a precipitate. This is a common issue with hydrophobic compounds.
Q4: What are the consequences of this compound precipitation in my experiment?
A4: Precipitation of this compound can lead to several experimental problems:
-
Inaccurate Dosing: The actual concentration of soluble, active compound will be lower than intended, leading to unreliable and difficult-to-interpret results.
-
Cellular Toxicity: The solid particles of the precipitate can have cytotoxic effects that are independent of the pharmacological action of this compound.
-
Assay Interference: Precipitates can interfere with plate-based assays, microscopy, and flow cytometry.
Q5: Are there any derivatives of this compound with better solubility?
A5: Yes, several derivatives have been developed to improve upon this compound's poor water solubility and to reduce its hepatotoxicity. Notable examples include 17-AAG (tanespimycin) and 17-DMAG (alvespimycin), which exhibit improved aqueous solubility. Another derivative, IPI-504 (retaspimycin hydrochloride), is a hydroquinone form of 17-AAG that is highly water-soluble.
Troubleshooting Guide: this compound Precipitation in Cell Culture
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Issue: I observed a precipitate in my cell culture media after adding this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Step 1: Review Your Stock Solution Preparation
-
Concentration: Is your stock solution overly concentrated? While this compound is highly soluble in DMSO, starting with an extremely high concentration can make precipitation more likely upon dilution. Consider preparing a new stock solution at a lower concentration (e.g., 10 mM).
-
Storage: Was the stock solution stored correctly? Improper storage can lead to degradation or precipitation within the stock itself. Ensure it is stored at -20°C or -80°C in tightly sealed aliquots.
Step 2: Optimize Your Dilution Method
-
Avoid Direct Dilution: Do not add the concentrated DMSO stock directly into the full volume of your cell culture media.
-
Use Intermediate Dilution: A best practice is to first create an intermediate dilution of the stock in a small volume of serum-free media or PBS. Mix this intermediate dilution gently, and then add it to your final volume of complete media. This gradual decrease in solvent concentration can help maintain solubility.
Step 3: Assess the Final Concentration of this compound
-
Solubility Limit: The aqueous solubility of this compound is very low. If your final working concentration is too high, it will likely precipitate regardless of the dilution method. Typical working concentrations for in vitro assays range from nanomolar to low micromolar. If you are observing precipitation, try reducing the final concentration.
Step 4: Consider Alternative Formulation Strategies
-
Co-solvents: For some challenging compounds, the inclusion of other excipients can improve solubility. Formulations for in vivo use often include agents like PEG300 and Tween-80. While not standard for cell culture, a very low, non-toxic concentration of such agents could be tested. Always run a vehicle control to assess the effects of any additives on your cells.
-
Sonication: Brief sonication of the diluted solution can sometimes help to redissolve small precipitates. However, this may only be a temporary solution.
Quantitative Data on this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥ 24 mg/mL (42.81 mM) | |
| DMSO | 10 mg/mL | |
| DMSO | 100 mg/mL (178.36 mM) | |
| DMSO (warmed to 50°C) | 50 mg/mL (89.18 mM) | |
| Dichloromethane | 5 mg/mL | |
| Water | Insoluble (< 0.1 mg/mL) | |
| Ethanol | Insoluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Transfer the powder to a sterile amber microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. The solution should be clear and yellow-orange.
-
Aliquot the stock solution into single-use, sterile amber vials to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture media (with serum, if applicable)
-
Pre-warmed serum-free cell culture media or PBS
-
Sterile conical tubes or microcentrifuge tubes
Procedure (for a final concentration of 1 µM in 10 mL of media):
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed serum-free media or PBS. This creates a 100 µM solution.
-
Gently vortex the 100 µM intermediate dilution.
-
In a separate sterile conical tube containing 9.9 mL of pre-warmed complete cell culture media, add 100 µL of the 100 µM intermediate dilution.
-
Invert the tube several times to ensure thorough mixing. The final concentration of this compound will be 1 µM, and the final DMSO concentration will be 0.01%.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
This compound's Mechanism of Action and Affected Signaling Pathways
This compound exerts its effects by binding to the N-terminal ATP-binding pocket of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone responsible for the proper folding, stability, and activity of numerous "client" proteins, many of which are critical components of signaling pathways that promote cell growth, survival, and proliferation. By inhibiting Hsp90, this compound leads to the misfolding and subsequent proteasomal degradation of these client proteins.
Caption: this compound inhibits Hsp90, leading to client protein degradation.
This disruption affects multiple oncogenic signaling pathways simultaneously.
References
Geldanamycin in DMSO: Stability and Handling Guide
This technical support guide provides essential information and protocols for researchers, scientists, and drug development professionals working with geldanamycin dissolved in dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: How should I store this compound stock solutions in DMSO?
For optimal stability, this compound solutions in DMSO should be aliquoted and stored at -20°C.[1][2] Some suppliers recommend storing stock solutions at -80°C for long-term stability (up to one year).[3] It is advisable to avoid repeated freeze-thaw cycles.[3] The solid, powdered form of this compound is stable for up to 5 years when stored desiccated and protected from light at –20°C.[1]
Q2: Can I store this compound in DMSO at room temperature?
Storing this compound solutions in DMSO at room temperature is not recommended . While solutions are stable for at least two weeks when stored at –20°C, stability at ambient temperatures is significantly reduced. Some reports indicate that the quality of this compound in a liquid solution can decrease within one to two weeks, and advise using freshly prepared solutions for experiments.
Q3: Is there quantitative data on the degradation of this compound in DMSO at room temperature?
Data on this compound Stability
The following table summarizes the available stability data for this compound.
| Storage Condition | Solvent | Concentration | Duration | Stability/Observation |
| -20°C | DMSO | Not Specified | At least 2 weeks | Stable |
| -20°C | DMSO | Not Specified | 1 month | Stable |
| -80°C | DMSO | Not Specified | 1 year | Stable |
| Room Temperature | DMSO | 20 mM (General Study) | 3 months | 92% probability of compound integrity |
| Room Temperature | DMSO | 20 mM (General Study) | 6 months | 83% probability of compound integrity |
| Room Temperature | DMSO | 20 mM (General Study) | 1 year | 52% probability of compound integrity |
Troubleshooting & Protocols
Protocol: Assessment of this compound Stability in DMSO via HPLC
This protocol outlines a general procedure for conducting a stability study of this compound in DMSO. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact drug from any potential degradation products.
Objective: To quantify the percentage of intact this compound remaining in a DMSO solution over time at room temperature.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase components (e.g., acetonitrile, water, buffer salts like potassium phosphate)
-
Volumetric flasks and pipettes
-
Autosampler vials
Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution. This is your Time 0 (T0) sample.
-
-
Sample Preparation for Analysis:
-
Immediately dilute a small aliquot of the stock solution with the mobile phase to a suitable working concentration for HPLC analysis (e.g., 100 µg/mL).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Storage Conditions:
-
Store the main stock solution in a tightly sealed container at room temperature (e.g., 20-25°C), protected from light.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method. This involves testing the method's ability to separate this compound from products generated under forced degradation conditions (e.g., acid, base, oxidative, thermal, and photolytic stress).
-
An example of starting HPLC conditions could be:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., potassium phosphate monobasic, pH adjusted).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 249 nm or other suitable wavelength for this compound.
-
Injection Volume: 10-20 µL
-
-
Inject the T0 sample and record the peak area of the intact this compound.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1, 3, 7, 14, and 28 days), take an aliquot from the stock solution stored at room temperature.
-
Prepare the sample for analysis as described in Step 2.
-
Inject the sample into the HPLC system and record the peak area of the intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample using the following formula: % Remaining = (Peak Area at Time Tx / Peak Area at Time T0) * 100
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
This compound's Mechanism of Action
This compound exerts its biological effects by binding to and inhibiting Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone required for the stability and function of numerous "client" proteins, many of which are critical components of signaling pathways that promote cell growth and survival. By inhibiting Hsp90, this compound leads to the misfolding and subsequent degradation of these client proteins, often via the ubiquitin-proteasome pathway. This disruption of key signaling pathways underlies its antitumor activity.
References
Technical Support Center: Mitigating Geldanamycin-Induced Hepatotoxicity in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with geldanamycin-induced hepatotoxicity in in vitro models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity in cell culture?
A1: this compound-induced hepatotoxicity is primarily linked to its benzoquinone ansamycin structure.[1] In liver cells, this quinone moiety undergoes redox cycling, a process often catalyzed by enzymes like NADPH-cytochrome P450 reductase.[1][2] This cycling generates reactive oxygen species (ROS), such as superoxide radicals, which lead to oxidative stress and subsequent cellular damage.[1][3] A critical consequence of this oxidative stress is the depletion of intracellular glutathione (GSH), a key antioxidant, which further sensitizes the cells to damage.
Q2: I am observing significant liver cell death at lower than expected concentrations of this compound. What are the potential causes?
A2: Several factors could contribute to increased sensitivity of your liver cell culture to this compound:
-
High Metabolic Activity: Cell lines with high levels of metabolic enzymes, such as cytochrome P450 reductases, can more efficiently convert this compound into its reactive semiquinone radical, leading to increased ROS production and toxicity.
-
Low Intrinsic Antioxidant Capacity: Cells with lower basal levels of antioxidants like glutathione (GSH) will be more susceptible to the oxidative stress induced by this compound.
-
Cell Line Specificity: Different liver cell lines (e.g., HepG2, primary hepatocytes) exhibit varying sensitivities to this compound. Primary cells, for instance, may be more sensitive than immortalized cell lines.
-
Culture Conditions: Factors such as high oxygen tension in the incubator can exacerbate oxidative stress.
Q3: What are the primary strategies to mitigate this compound-induced hepatotoxicity in my cell culture experiments?
A3: The two main strategies are the use of protective agents and the selection of less toxic this compound analogs.
-
N-acetylcysteine (NAC) Co-treatment: NAC is a well-documented protective agent against this compound-induced toxicity. It functions by replenishing intracellular glutathione (GSH) stores and by directly forming an adduct with this compound, thereby inactivating it.
-
Use of this compound Analogs: Derivatives of this compound, such as 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin), have been developed to have a better therapeutic index. These analogs are generally less hepatotoxic while retaining their Hsp90 inhibitory function. Modifications at the C-17 and C-19 positions of the this compound molecule reduce its hepatotoxic potential.
Q4: How does N-acetylcysteine (NAC) protect cells from this compound?
A4: N-acetylcysteine (NAC) employs a dual mechanism to protect cells. Firstly, as a precursor to L-cysteine, it boosts the synthesis of glutathione (GSH), the cell's primary endogenous antioxidant, which is often depleted by this compound-induced oxidative stress. Secondly, NAC can directly interact with the this compound molecule to form a "this compound-NAC adduct". This direct conjugation effectively neutralizes the toxic compound.
Q5: Are there signaling pathways I should investigate when studying this compound hepatotoxicity?
A5: Yes, several signaling pathways are pertinent. The central event is the generation of ROS. Downstream of this, the activation of stress-activated protein kinases, such as the p38 MAPK pathway, has been implicated in the toxic effects of this compound, particularly in cells expressing CYP2E1. Additionally, as this compound is an Hsp90 inhibitor, you should also assess the degradation of Hsp90 client proteins, which can include critical survival kinases like Akt and Raf-1.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, MTS) after this compound treatment.
-
Possible Cause 1: Reagent Interference. The MTT assay can be influenced by the presence of reducing agents in the media or by the test compound itself.
-
Solution: Ensure that your controls include vehicle-treated cells (e.g., DMSO) and media-only wells to check for background absorbance. Consider using an alternative viability assay, such as one based on ATP content (e.g., CellTiter-Glo®) or LDH release, to confirm your findings.
-
-
Possible Cause 2: Cell Seeding Density. Inconsistent initial cell numbers will lead to variability in the final readout.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Visually inspect plates after seeding to confirm even cell distribution.
-
-
Possible Cause 3: Fluctuation in Incubator Conditions. Variations in CO2 and temperature can affect cell health and response to treatment.
-
Solution: Regularly monitor and calibrate your incubator's CO2 and temperature levels. Ensure a stable environment throughout the experiment.
-
Problem 2: My N-acetylcysteine (NAC) co-treatment is not showing a protective effect.
-
Possible Cause 1: Inadequate NAC Concentration or Timing. The protective effect of NAC is dose- and time-dependent.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of NAC for your specific cell line and this compound concentration. Typically, pre-treatment with NAC for 1-2 hours before adding this compound is effective.
-
-
Possible Cause 2: NAC Degradation. NAC in solution can oxidize and lose its effectiveness over time.
-
Solution: Prepare fresh NAC solutions for each experiment. Do not store diluted NAC solutions for extended periods.
-
Problem 3: Difficulty in detecting a decrease in Hsp90 client proteins (e.g., Akt, Raf-1) by Western blot after this compound treatment.
-
Possible Cause 1: Insufficient Treatment Time or Concentration. The degradation of client proteins is dependent on the dose and duration of this compound exposure.
-
Solution: Perform a time-course and dose-response experiment. Analyze protein levels at multiple time points (e.g., 6, 12, 24 hours) and with a range of this compound concentrations.
-
-
Possible Cause 2: Poor Antibody Quality. The primary antibody may not be specific or sensitive enough to detect the target protein.
-
Solution: Validate your primary antibody using positive and negative controls. Ensure you are using the recommended antibody dilution and incubation conditions.
-
-
Possible Cause 3: Inefficient Protein Extraction or Degradation. The target proteins may be degraded during the lysis and extraction process.
-
Solution: Use a lysis buffer containing a cocktail of protease and phosphatase inhibitors. Keep samples on ice throughout the protein extraction procedure.
-
Data Presentation
Table 1: Comparative Cytotoxicity of this compound and its Analogs in Liver Cell Models
| Compound | Cell Model | Assay | Endpoint | Concentration/IC50 | Reference(s) |
| This compound (GEL) | Rat Liver Slices | Biomarker Release & Histology | Biliary Epithelial Cell Injury | Evident at 0.1 µM | |
| This compound (GEL) | Dog Liver Slices | Biomarker Release & Histology | Biliary Epithelial Cell Loss | Concentration-dependent (0.1-5 µM) | |
| 17-AAG | Rat Liver Slices | Biomarker Release & Histology | Minimal BEC Toxicity | Less toxic than GEL at same concentrations | |
| 17-AAG | Dog Liver Slices | Biomarker Release & Histology | Higher BEC Viability | Less toxic than GEL at same concentrations | |
| This compound (GM) | Primary Rat Hepatocytes | MTT Assay | Cell Viability | Significant toxicity at 250 µM | |
| 17-AAG | Primary Rat Hepatocytes | MTT Assay | Cell Viability | Less toxic than GM at 250 µM | |
| 17-DMAG | Primary Rat Hepatocytes | MTT Assay | Cell Viability | Less toxic than GM at 250 µM | |
| This compound | Healthy Liver Cells | Not Specified | IC50 | 0.3 µM | |
| 19-substituted GA | Healthy Liver Cells | Not Specified | IC50 | 14.6 µM and 22.4 µM | |
| LZY3016 (GA derivative) | MDA-MB-231 (for comparison) | Not Specified | IC50 | 0.06 µM |
Note: IC50 values can vary significantly between different cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed hepatocyte cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment:
-
For this compound toxicity assessment, treat cells with a range of this compound concentrations for 24 to 48 hours.
-
For mitigation experiments, pre-treat cells with various concentrations of N-acetylcysteine for 1-2 hours before adding this compound.
-
Include vehicle-only (e.g., DMSO) and media-only controls.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is based on the use of the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe.
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound +/- N-acetylcysteine as described in the MTT protocol.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a fold change relative to the control group.
Protocol 3: Quantification of Total Glutathione (GSH)
This protocol provides a general workflow for commercially available glutathione assay kits.
-
Sample Preparation:
-
Culture and treat cells as required for your experiment.
-
Harvest cells (approx. 1 x 10^6) and wash with cold PBS.
-
Lyse the cells according to the kit manufacturer's instructions, which typically involves a specific lysis buffer and a deproteinization step (e.g., with 5% metaphosphoric acid) to stabilize the GSH.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
Assay Procedure:
-
Prepare a standard curve using the provided GSH standards.
-
Add your prepared samples and standards to a 96-well plate.
-
Add the assay reagents as per the kit's instructions. This usually involves a reaction mix containing glutathione reductase and a chromogen.
-
-
Measurement: Measure the absorbance at the recommended wavelength (often 405 nm or 412 nm) in a kinetic or endpoint mode, as specified by the kit.
-
Data Analysis: Calculate the GSH concentration in your samples based on the standard curve. Normalize the results to the protein concentration of the cell lysate.
Protocol 4: Western Blot for Hsp90 Client Proteins
This protocol outlines the key steps for analyzing the degradation of Hsp90 client proteins like Akt and Raf-1.
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and denature by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your target Hsp90 client protein (e.g., anti-Akt, anti-Raf-1) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis to quantify the band intensities, normalizing the target protein to the loading control.
-
Visualizations
Caption: Signaling pathway of this compound-induced hepatotoxicity and NAC mitigation.
Caption: Hsp90 inhibition by this compound leads to client protein degradation.
References
Technical Support Center: Optimizing Geldanamycin Concentration for Hsp90 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing geldanamycin for effective Hsp90 inhibition. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a natural product that acts as a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] It specifically binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity.[3] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of numerous Hsp90 client proteins, many of which are crucial for cancer cell survival and proliferation.[1][2] The degradation of these client proteins is primarily mediated through the ubiquitin-proteasome pathway.
Q2: What are the common challenges when working with this compound?
The primary challenges associated with this compound are its poor water solubility, potential for hepatotoxicity, and metabolic instability. These factors can lead to inconsistent results and off-target effects in cell culture experiments. Careful preparation of stock solutions and optimization of treatment conditions are crucial for obtaining reliable data.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the DMSO stock in cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to minimize solvent-induced toxicity.
Q4: What are the expected downstream effects of Hsp90 inhibition by this compound?
The primary downstream effect is the degradation of Hsp90 client proteins. This includes a wide range of oncoproteins, kinases, and transcription factors such as HER2, Akt, and Raf-1. Consequently, you can expect to observe effects such as cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation. Another common effect is the induction of a heat shock response, leading to the upregulation of other heat shock proteins like Hsp70.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of Hsp90 client proteins | 1. This compound degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. 3. Incorrect incubation time: The duration of treatment may be insufficient to observe client protein degradation. 4. Cell line resistance: Some cell lines may be inherently more resistant to Hsp90 inhibition. | 1. Prepare fresh aliquots of this compound from a new stock. Store aliquots at -80°C and protect from light. 2. Perform a dose-response experiment to determine the optimal concentration range for your cell line. 3. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. 4. Verify the expression of Hsp90 in your cell line. Consider using a more sensitive cell line as a positive control. |
| High levels of cell death, even at low concentrations | 1. Off-target toxicity: this compound can induce oxidative stress and has known cytotoxic effects. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. 3. Cell sensitivity: The cell line being used may be particularly sensitive to this compound. | 1. Lower the concentration range in your dose-response experiments. 2. Ensure the final DMSO concentration is below 0.1% in all experiments. Include a vehicle control (DMSO only). 3. Reduce the incubation time. Assess cell viability at earlier time points. |
| Precipitation of this compound in culture medium | 1. Poor solubility: this compound has low aqueous solubility. 2. High concentration: The working concentration may exceed the solubility limit in the culture medium. | 1. Ensure the DMSO stock is fully dissolved before diluting in medium. 2. Prepare the final working solution immediately before adding to the cells. Do not store diluted this compound solutions. 3. If precipitation persists, consider using a derivative with improved solubility, such as 17-AAG or 17-DMAG. |
| Variability in IC50 values between experiments | 1. Inconsistent cell seeding density: The number of cells at the start of the experiment can influence the outcome. 2. Variation in cell passage number: Cells at different passage numbers can exhibit different sensitivities. 3. Inconsistent incubation times: Variations in the duration of drug exposure will affect the IC50 value. | 1. Standardize the cell seeding density for all experiments. 2. Use cells within a consistent and narrow passage number range. 3. Strictly adhere to the predetermined incubation time for all replicates and experiments. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. A typical concentration range to test is 0.01, 0.1, 1, 10, 100, 1000, and 10000 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol describes how to assess the degradation of Hsp90 client proteins following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (determined from the IC50 experiment) for the desired duration (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL detection reagents.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of client protein degradation.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) | Reference |
| Glioma cell lines | Glioma | Not Specified | 0.4 - 3 | |
| Breast cancer cell lines | Breast Cancer | Not Specified | 2 - 20 | |
| MDA-MB-231 | Breast Cancer | Not Specified | 60 | |
| Small cell lung cancer lines | Lung Cancer | Not Specified | 50 - 100 | |
| Ovarian cancer lines | Ovarian Cancer | Not Specified | 2000 | |
| T-cell leukemia lines | Leukemia | Not Specified | 10 - 700 |
Note: IC50 values can vary significantly depending on the specific experimental conditions, including the cell line, passage number, seeding density, and assay method used.
Visualizations
Caption: this compound inhibits Hsp90 by binding to its ATP pocket, leading to client protein degradation.
Caption: A two-phase workflow for optimizing this compound concentration and confirming Hsp90 inhibition.
Caption: A logical flowchart for troubleshooting inconsistent results in this compound experiments.
References
Navigating the Challenges of Geldanamycin: A Guide to Minimizing Off-Target Effects
Technical Support Center
Welcome to the technical support center for researchers utilizing the Hsp90 inhibitor, geldanamycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments that effectively minimize and control for the known off-target effects of this potent compound. Our goal is to ensure the specificity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound?
A1: The principal off-target effects of this compound stem from its benzoquinone moiety.[1][2][3][4] This chemical group can undergo redox cycling, leading to the generation of reactive oxygen species (ROS), such as superoxide radicals.[1] This oxidative stress can induce cytotoxicity, particularly hepatotoxicity, and deplete cellular glutathione levels. These effects are independent of Hsp90 inhibition and can confound experimental results.
Q2: How can I reduce the off-target effects of this compound in my cell culture experiments?
A2: Several strategies can be employed to mitigate the off-target effects of this compound:
-
Use this compound Analogues: Consider using derivatives of this compound with reduced toxicity, such as 17-AAG (Tanespimycin) or 17-DMAG (Alvespimycin). These analogues have been developed to have a more favorable therapeutic window. Non-benzoquinone analogues, such as DHQ3 and 17-demethoxy-reblastatin (17-DR), have also been shown to inhibit Hsp90 with lower hepatotoxicity.
-
Incorporate Antioxidant Controls: To distinguish between Hsp90-dependent and ROS-dependent effects, include controls with antioxidants like N-acetylcysteine (NAC). NAC can help to replenish cellular glutathione and scavenge ROS.
-
Optimize Concentration and Exposure Time: Use the lowest effective concentration of this compound and the shortest exposure time necessary to achieve Hsp90 inhibition. This can be determined by performing dose-response and time-course experiments to assess the degradation of known Hsp90 client proteins (e.g., Akt, Raf-1, Her-2) versus markers of cytotoxicity.
-
Consider Cell Type: Be aware that the metabolic activity of your chosen cell line can influence the off-target effects. For instance, cells with high levels of one-electron reductases may be more susceptible to ROS-induced toxicity.
Q3: Are there alternatives to this compound that do not have a benzoquinone moiety?
A3: Yes, researchers have developed Hsp90 inhibitors that lack the benzoquinone structure to avoid its associated off-target effects. One example is the resorcinol lactone, radicicol. Additionally, non-benzoquinone this compound analogs like DHQ3 and 17-DR have demonstrated potent Hsp90 inhibitory activity with reduced toxicity. Other classes of Hsp90 inhibitors that bind to the N-terminal ATP pocket or the C-terminus of the protein are also available and may offer a different off-target profile.
Troubleshooting Guides
Problem 1: High levels of cell death observed at concentrations expected to inhibit Hsp90.
This could be due to off-target cytotoxicity mediated by ROS.
Troubleshooting Steps:
-
Confirm Hsp90 Inhibition: First, verify that Hsp90 is being inhibited at the concentrations you are using. Perform a Western blot to assess the degradation of sensitive Hsp90 client proteins (e.g., Akt, Raf-1, Her-2).
-
Assess Oxidative Stress: Measure ROS production in your cells treated with this compound using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA).
-
Antioxidant Rescue Experiment: Co-treat cells with this compound and an antioxidant like N-acetylcysteine (NAC). If NAC rescues the cells from death without preventing the degradation of Hsp90 client proteins, it suggests that the observed cytotoxicity is at least partially due to oxidative stress.
-
Switch to a Less Toxic Analogue: Consider using 17-AAG or a non-benzoquinone Hsp90 inhibitor.
Problem 2: Inconsistent results or high variability between experiments.
This may be due to the instability of this compound or its hydroquinone form.
Troubleshooting Steps:
-
Freshly Prepare Solutions: Always prepare fresh solutions of this compound for each experiment. The compound can be unstable in solution.
-
Protect from Light: this compound and its derivatives can be light-sensitive. Protect your stock solutions and experimental samples from light.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level for your cells.
-
Monitor Cellular Redox State: Be aware that the redox state of your cells can influence the conversion of this compound to its more active hydroquinone form. This conversion is catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1). Differences in NQO1 expression between cell lines or even between different passages of the same cell line could contribute to variability.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound and its Analogue 17-AAG in Chronic Lymphocytic Leukemia (CLL) Cells
| Compound | Concentration (µM) | Mean Cell Viability (%) | 95% Confidence Interval |
| This compound | 1.0 | 61.5 | 45.0–78.0 |
| 17-AAG | 1.0 | 31.5 | 13.1–50.0 |
Data adapted from Blood (2006) 108 (11): 2101.
Table 2: Effect of this compound and 17-AAG on Hsp90 Client Protein Levels in CLL Cells
| Compound | Concentration (µM) | Mean Decrease in AKT Protein (%) | 95% Confidence Interval |
| This compound | 1.0 | 52.7 | 39.7–65.6 |
| 17-AAG | 1.0 | 72.5 | 57.7–87.3 |
Data adapted from Blood (2006) 108 (11): 2101.
Experimental Protocols
Protocol 1: Assessing this compound-Induced ROS Production
Objective: To determine if this compound treatment leads to an increase in intracellular reactive oxygen species.
Materials:
-
Cells of interest
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCF-DA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorometer or fluorescence microscope
Methodology:
-
Seed cells in a suitable plate format (e.g., 96-well plate for fluorometer readings or glass-bottom dishes for microscopy).
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time points (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
At the end of the treatment period, remove the medium and wash the cells with warm PBS.
-
Incubate the cells with DCF-DA solution (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C, protected from light.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~535 nm) or visualize and quantify the fluorescence using a fluorescence microscope.
-
Normalize the fluorescence readings to cell number or protein concentration to account for differences in cell density.
Protocol 2: Western Blot for Hsp90 Client Protein Degradation
Objective: To confirm Hsp90 inhibition by assessing the degradation of its client proteins.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, Her-2) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of the client proteins to the loading control.
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Experimental workflow with controls for off-target effects.
References
- 1. Role of oxidative stress in this compound-induced cytotoxicity and disruption of Hsp90 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species mediate hepatotoxicity induced by the Hsp90 inhibiting anti-cancer this compound and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Translating Geldanamycin In Vitro Results to In Vivo Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in translating in vitro findings with geldanamycin and its analogs to in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: Why are my in vivo results with this compound not reflecting the potent cytotoxicity I observed in vitro?
A1: This is a common challenge. Several factors can contribute to this discrepancy:
-
Poor Pharmacokinetics (PK): this compound has poor aqueous solubility, and is subject to rapid metabolism and clearance in vivo, leading to insufficient drug concentration at the tumor site.[1][2][3][4] Its analogs, 17-AAG and 17-DMAG, were developed to improve upon these properties, but they also face PK challenges.[1]
-
Hepatotoxicity: this compound and its derivatives can cause significant liver toxicity, which may necessitate dose reductions in vivo to levels below the therapeutic window suggested by in vitro studies.
-
In Vivo Resistance Mechanisms: Tumor microenvironments in vivo can activate resistance pathways not fully recapitulated in vitro. These include the upregulation of drug efflux pumps like P-glycoprotein (P-gp) and the induction of a heat shock response, which protects cancer cells from apoptosis.
-
Formulation Issues: The vehicle used to dissolve this compound for in vivo administration (e.g., DMSO, Cremophor EL) can have its own toxicity profile, potentially confounding the results.
Q2: I'm observing significant toxicity in my animal models, forcing me to use lower, less effective doses of this compound analogs. What can I do?
A2: Managing in vivo toxicity is crucial. Consider the following strategies:
-
Alternative Dosing Schedules: Instead of daily high doses, explore intermittent dosing schedules (e.g., weekly or every other day). This can allow for recovery from toxicity while maintaining therapeutic pressure on the tumor.
-
Use of Analogs with Improved Safety Profiles: Newer derivatives of this compound have been developed with the aim of reducing toxicity while retaining efficacy.
-
Combination Therapy: Combining lower, less toxic doses of this compound analogs with other anti-cancer agents can enhance efficacy without exacerbating toxicity.
-
Formulation Optimization: Investigate alternative, less toxic formulation strategies to improve drug delivery and reduce vehicle-associated side effects.
Q3: How can I assess if P-glycoprotein (P-gp) mediated drug efflux is responsible for the lack of in vivo efficacy?
A3: You can investigate the role of P-gp through several experimental approaches:
-
In Vitro P-gp Substrate/Inhibitor Assays: Determine if your this compound analog is a substrate for P-gp using commercially available cell lines overexpressing P-gp (e.g., MDCKII-MDR1).
-
Co-administration with a P-gp Inhibitor: In your in vivo model, co-administer your this compound analog with a known P-gp inhibitor, such as verapamil or cyclosporine. A significant increase in efficacy would suggest P-gp-mediated resistance.
-
Expression Analysis: Analyze the expression levels of P-gp (encoded by the MDR1 gene) in your tumor xenografts before and after treatment.
Q4: My in vitro western blots show clear degradation of HSP90 client proteins, but I'm not seeing the same effect in my tumor xenografts. What could be the reason?
A4: This discrepancy can arise from several in vivo complexities:
-
Insufficient Drug Exposure: As mentioned, poor PK can lead to suboptimal drug concentrations within the tumor tissue. It is crucial to perform pharmacokinetic studies to correlate drug levels in the tumor with the observed pharmacodynamic effects.
-
Heterogeneous Drug Distribution: The drug may not be distributing evenly throughout the tumor mass.
-
Induction of Heat Shock Response: In vivo, the stress induced by HSP90 inhibition can lead to a compensatory upregulation of other heat shock proteins like HSP70 and HSP27, which can stabilize client proteins and counteract the effect of this compound.
-
Timing of Biopsy: The timing of tumor biopsy is critical. Client protein degradation is a dynamic process, and the peak effect may be missed if biopsies are not collected at the appropriate time points post-treatment.
Troubleshooting Guides
Problem: High in vitro potency (low nM IC50), but poor in vivo anti-tumor activity.
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | 1. Perform a pilot PK study to determine the Cmax, AUC, and half-life of your compound in plasma and tumor tissue. 2. Correlate tumor drug concentrations with in vitro IC50 values. 3. If tumor concentrations are too low, consider optimizing the formulation or dosing regimen. |
| Significant In Vivo Toxicity | 1. Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). 2. Evaluate different dosing schedules (e.g., intermittent vs. daily) to minimize toxicity. 3. Monitor for signs of hepatotoxicity by measuring liver enzymes (ALT, AST) in the blood. |
| P-glycoprotein (P-gp) Mediated Efflux | 1. Test if your compound is a P-gp substrate in vitro. 2. In your in vivo model, co-administer your compound with a P-gp inhibitor and assess for enhanced efficacy. |
| Induction of Heat Shock Response | 1. Perform western blot analysis on tumor lysates to measure levels of HSP70 and HSP27 induction post-treatment. 2. Consider combination therapies that target these compensatory pathways. |
Problem: Inconsistent HSP90 client protein degradation between in vitro and in vivo experiments.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Levels in Tumor | 1. Conduct a PK/PD study to correlate tumor drug concentrations with client protein degradation at different time points. |
| Timing of Sample Collection | 1. Perform a time-course experiment, collecting tumor samples at various time points after drug administration to identify the optimal window for observing client protein degradation. |
| Antibody Quality/Western Blot Technique | 1. Validate the antibodies used for western blotting. 2. Ensure consistent protein loading and transfer efficiency. |
| Tumor Heterogeneity | 1. Analyze multiple tumor samples from different animals to account for biological variability. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound and Analogs
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | RT4 | MTT | ~~100 nM (48h) | |
| This compound | T24 | MTT | ~~150 nM (48h) | |
| 17-AAG | BT474 | Binding Affinity | 5-6 nM | |
| 17-AAG | LNCaP, LAPC-4, DU-145, PC-3 | Growth Arrest | 25-45 nM | |
| 17-propargylamine-17-demethoxythis compound | MDA-MB-231 | Antiproliferative | 60 nM | |
| 17-(tryptamine)-17-demethoxythis compound | MCF-7 | MTT | 105.62 µg/ml | |
| 17-(5'-methoxytryptamine)-17-demethoxythis compound | MCF-7 | MTT | 82.50 µg/ml |
Table 2: Pharmacokinetic Parameters of this compound Analogs
| Compound | Species | Dose | Cmax | AUC | t1/2 | Clearance | Reference |
| 17-AAG | Human | 40 mg/m² | 1.6 µM | 7.9 µM·h | 2.5 h | 12.8 L/h/m² | |
| 17-DMAG | Mouse | 75 mg/kg i.v. | 15.4 µg/ml | 1072 µg/ml·min | - | 70 ml/kg/min | |
| 17-DMAG | Rat | 10 mg/kg i.v. | - | - | - | 92 ml/min/kg | |
| 17-DMAG | Human | 16 mg/m² | - | 0.7-14.7 mg/L·h | 24 ± 15 h | - |
Table 3: In Vivo Hepatotoxicity Markers
| Compound | Model | Observation | Reference |
| This compound | Animal models | Pronounced hepatotoxicity | |
| 17-AAG | Human | Dose-limiting hepatotoxicity | |
| 17-DMAG | Human | Dose-limiting liver function test elevation | |
| 17-propargylamine-17-demethoxythis compound | Mouse | Reduced levels of AST and ALT compared to this compound and 17-AAG |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound or its analogs on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound or analog stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound or its analogs in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound or analog formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 5x10^6 to 1x10^7 cells/100 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound compound or vehicle control according to the predetermined dose and schedule (e.g., intraperitoneal, intravenous, or oral).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the animals as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, histology).
Western Blot for HSP90 Client Protein Degradation
Objective: To assess the pharmacodynamic effect of this compound by measuring the degradation of HSP90 client proteins.
Materials:
-
Tumor tissue or cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies against HSP90 client proteins (e.g., Akt, Raf-1, HER2), HSP70, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize tumor tissue or lyse cells in protein lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the HSP90 chaperone cycle, leading to client protein degradation and apoptosis.
Caption: A typical workflow for translating in vitro findings of this compound to in vivo studies.
Caption: Key in vivo resistance mechanisms to this compound therapy.
References
- 1. Phase I Trial of 17-Allylamino-17-Demethoxythis compound in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. This compound and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Geldanamycin-Induced Apoptosis
Welcome to the technical support center for researchers utilizing geldanamycin and its analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, particularly when the expected apoptotic response is not observed.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not inducing apoptosis?
There are several potential reasons why this compound may not be inducing apoptosis in your cell line. These can be broadly categorized into issues with the compound itself, the specific characteristics of your cell line, or the experimental setup. This guide will walk you through troubleshooting these common issues.
Q2: How does this compound induce apoptosis?
This compound is an inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3][4] Hsp90 is a molecular chaperone responsible for the proper folding and stability of numerous proteins, many of which are critical for cancer cell survival and proliferation. These are known as Hsp90 "client proteins."[4] By binding to the ATP pocket of Hsp90, this compound disrupts its function, leading to the degradation of these client proteins via the ubiquitin-proteasome pathway. The degradation of key oncoproteins, such as Akt, HER2, and mutant p53, disrupts downstream signaling pathways that promote cell survival, ultimately triggering apoptosis.
Q3: Are there alternatives to this compound with better efficacy or stability?
Yes, due to the hepatotoxicity and poor solubility of this compound, several analogs have been developed. 17-AAG (Tanespimycin) and 17-DMAG are two of the most well-studied analogs with improved pharmacological properties. These derivatives often exhibit different potencies and may be more effective in certain cell lines.
Troubleshooting Guide: My this compound is Not Inducing Apoptosis
If you are not observing the expected apoptotic phenotype after this compound treatment, systematically evaluate the following potential causes:
1. Is Your this compound Active and Used at an Effective Concentration?
-
Actionable Advice:
-
Verify Compound Integrity: this compound is sensitive to light and temperature. Ensure it has been stored correctly. If in doubt, test its activity on a sensitive, positive control cell line.
-
Optimize Concentration and Incubation Time: The effective concentration of this compound is highly cell-line dependent, with IC50 values ranging from nanomolar to micromolar. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Quantitative Data: IC50 Values of this compound and 17-AAG in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| LNCaP | Prostate Cancer | 17-AAG | 25 | |
| PC-3 | Prostate Cancer | 17-AAG | 25 | |
| DU-145 | Prostate Cancer | 17-AAG | 45 | |
| BT474 | Breast Cancer | 17-AAG | 5-6 | |
| SKBR3 | Breast Cancer | 17-AAG | 70 | |
| JIMT-1 | Breast Cancer | 17-AAG | 10 | |
| H1975 | Lung Adenocarcinoma | 17-AAG | 1.258 | |
| H1650 | Lung Adenocarcinoma | 17-AAG | 6.555 | |
| HCC827 | Lung Adenocarcinoma | 17-AAG | 26.255 | |
| AB1 | Mesothelioma | This compound | Low nM | |
| JU77 | Mesothelioma | This compound | Low nM | |
| U266 | Myeloma | This compound | 10 | |
| MCF-7 | Breast Cancer | This compound | 3510 | |
| HeLa | Cervical Cancer | This compound | >200,000 µg/ml | |
| HepG2 | Liver Cancer | This compound | 114,350 µg/ml |
2. Is Your Cell Line Resistant to this compound?
-
Actionable Advice:
-
Assess NQO1 Expression: The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) metabolizes this compound into its more active hydroquinone form. Cell lines with low NQO1 expression may be inherently resistant. You can assess NQO1 protein levels by Western blot.
-
Check for P-glycoprotein (P-gp) Expression: P-gp is a drug efflux pump that can actively transport this compound and its analogs out of the cell, conferring resistance. High levels of P-gp can be a mechanism of resistance.
-
3. Are You Using the Appropriate Apoptosis Assay and Interpreting it Correctly?
-
Actionable Advice:
-
Use Multiple Assays: Relying on a single apoptosis assay can be misleading. It is best to use a combination of methods that measure different apoptotic events (e.g., Annexin V for phosphatidylserine flipping, TUNEL for DNA fragmentation, and Western blot for caspase cleavage).
-
Consider Alternative Cell Fates: Inhibition of Hsp90 can also lead to cell cycle arrest or autophagy, which may not necessarily be followed by apoptosis in all cell lines. Analyze cell cycle distribution by flow cytometry and look for markers of autophagy (e.g., LC3-II conversion by Western blot).
-
Experimental Protocols
1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Methodology:
-
Cell Treatment: Plate cells and treat with a range of this compound concentrations for varying durations (e.g., 24, 48, 72 hours). Include untreated and positive controls (e.g., staurosporine-treated cells).
-
Cell Harvesting: For adherent cells, gently detach using a non-enzymatic cell dissociation solution. Avoid harsh trypsinization, which can damage the cell membrane. Collect both adherent and floating cells.
-
Staining: Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Analysis: Incubate in the dark at room temperature for 15 minutes. Analyze by flow cytometry.
-
-
Troubleshooting:
-
High background in negative controls: This could be due to over-trypsinization or other mechanical stress during cell harvesting.
-
Annexin V-positive/PI-negative population not increasing with treatment: The drug concentration may be too low, or the incubation time too short. Alternatively, the cells may be undergoing a non-apoptotic form of cell death or cell cycle arrest.
-
Shift directly to Annexin V-positive/PI-positive population: This could indicate that the drug concentration is too high, leading to rapid secondary necrosis.
-
2. TUNEL Assay for DNA Fragmentation
-
Methodology:
-
Cell Preparation: Treat and harvest cells as described for the Annexin V assay.
-
Fixation and Permeabilization: Fix cells in paraformaldehyde and then permeabilize with a detergent-based solution to allow entry of the TUNEL reagents.
-
Labeling: Incubate the cells with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.
-
-
Troubleshooting:
-
False positives: Necrotic cells can also show DNA fragmentation. It is crucial to include proper controls and correlate TUNEL results with other apoptosis markers.
-
No signal in positive controls: Check the activity of the TdT enzyme and the integrity of the labeled dUTPs.
-
3. Western Blot for Caspase Cleavage
-
Methodology:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse in a suitable buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-9, and/or cleaved PARP. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use an appropriate secondary antibody and detection reagent to visualize the protein bands.
-
-
Troubleshooting:
-
No cleavage of caspases or PARP: This is a strong indicator that apoptosis is not being induced. Consider the possibility of cell line resistance or issues with the this compound compound.
-
Faint cleavage bands: The apoptotic response may be weak or asynchronous. Try optimizing the drug concentration and incubation time.
-
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Optimizing Geldanamycin Treatment for Client Protein Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing geldanamycin treatment time for effective client protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a natural product that acts as a specific inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] It binds to the N-terminal ATP-binding pocket of Hsp90, which is essential for its chaperone function.[2] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding of Hsp90 "client" proteins. These misfolded client proteins are then targeted for degradation by the ubiquitin-proteasome pathway.[1][2]
Q2: Which Hsp90 client proteins can I monitor to assess the effectiveness of this compound treatment?
Several well-established Hsp90 client proteins can be monitored to confirm the activity of this compound. The degradation of these proteins following treatment is a key indicator of effective Hsp90 inhibition. Commonly monitored client proteins include:
-
Receptor Tyrosine Kinases: HER2 (ErbB2)
-
Serine/Threonine Kinases: Raf-1, AKT
-
Transcription Factors: Hypoxia-inducible factor 1α (HIF-1α)
The choice of the client protein to monitor will depend on the specific cell line and experimental model, as the expression levels of these proteins can vary.
Q3: What is a typical effective concentration and treatment time for this compound?
The optimal concentration and treatment time for this compound are highly dependent on the cell line, the specific client protein being investigated, and the desired outcome. However, a general starting point for in vitro experiments is in the nanomolar to low micromolar range, with treatment times ranging from a few hours to 48 hours. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup. For instance, in human luteinized granulosa cells, 0.5 µM of this compound was effective in depleting Raf-1. In SKBr3 human breast cancer cells, this compound induced a dose- and time-dependent degradation of HER2.
Troubleshooting Guide
Issue 1: No or minimal degradation of the target client protein is observed after this compound treatment.
| Possible Cause | Troubleshooting Tip |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10 nM to 10 µM). |
| Insufficient Treatment Duration | Conduct a time-course experiment. Harvest cells at multiple time points (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal duration for maximal degradation of your target protein. The degradation kinetics can vary significantly between different client proteins. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to Hsp90 inhibitors. This can be due to factors such as the overexpression of drug efflux pumps. Consider using a different cell line known to be sensitive to this compound or investigating potential resistance mechanisms. |
| This compound Instability | This compound can be unstable in solution over time. Prepare fresh dilutions from a properly stored stock for each experiment and avoid repeated freeze-thaw cycles. In longer experiments, consider replenishing the medium with fresh this compound. |
| Proteasome Inhibition | Ensure that other treatments or experimental conditions are not inadvertently inhibiting the proteasome, as this is the primary pathway for client protein degradation. |
Issue 2: High levels of cell death are observed, obscuring the specific effect on client protein degradation.
| Possible Cause | Troubleshooting Tip |
| This compound Toxicity | High concentrations or prolonged exposure to this compound can induce apoptosis. Use a lower concentration of this compound or a shorter treatment time that is sufficient to induce client protein degradation without causing widespread cell death. |
| Off-Target Effects | While this compound is a specific Hsp90 inhibitor, very high concentrations may have off-target effects. Ensure you are working within the recommended concentration range. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Tip |
| Variability in Cell Culture Conditions | Maintain consistency in cell density, passage number, and growth phase. Cell confluence can significantly impact protein expression and drug response. |
| Inconsistent Sample Preparation | Standardize all steps of sample preparation, from cell lysis to protein quantification and loading for Western blot analysis. Use a reliable protein quantification assay and ensure equal protein loading. |
Data Presentation
Table 1: Effective this compound Concentrations and Treatment Times for Client Protein Degradation in Various Cancer Cell Lines
| Cell Line | Client Protein | This compound Concentration | Treatment Time | Observed Effect |
| PC-3 (Prostate Cancer) | HIF-1α | 0.1 - 10 µM | 4 hours | Dose-dependent degradation |
| LNCaP (Prostate Cancer) | HIF-1α | 0.1 - 10 µM | 4 hours | Dose-dependent degradation |
| SKBr3 (Breast Cancer) | HER2/neu | Not specified | Dose- and time-dependent | Degradation of HER2/neu |
| Human Luteinized Granulosa Cells | Raf-1 | 0.5 µM | Not specified | Depletion of Raf-1 |
| DU-145 (Prostate Cancer) | HIF-1α | Not specified | Time-dependent | Abolished induction of HIF-1α protein |
Table 2: IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | IC50 Value |
| This compound Derivative 2 | MCF-7 (Breast Carcinoma) | 105.62 µg/ml |
| This compound Derivative 2 | HepG2 (Hepatocellular Carcinoma) | 124.57 µg/ml |
| This compound Derivative 3 | MCF-7 (Breast Carcinoma) | 82.50 µg/ml |
| This compound Derivative 3 | HepG2 (Hepatocellular Carcinoma) | 114.35 µg/ml |
| Alkyne Derivative 6 | MDA-MB-231 (Breast Cancer) | 60 nM |
| Glycoconjugate 26 | Various Cancer Cell Lines | 70.2 to 380.9 nM |
Experimental Protocols
Protocol 1: this compound Treatment and Cell Lysis
-
Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only) at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 4, 8, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvest and Lysis:
-
After incubation, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Protocol 2: Western Blot Analysis of Client Protein Degradation
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) per well into a polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor the protein separation.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody specific for your client protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Probe for a loading control protein (e.g., β-actin or GAPDH) on the same membrane or a parallel blot to ensure equal protein loading.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the client protein signal to the corresponding loading control signal.
-
Visualizations
Caption: Hsp90 client protein degradation pathway induced by this compound.
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Navigating Geldanamycin Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering geldanamycin resistance in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a natural product that acts as a potent inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell growth, survival, and proliferation.[2][3] By binding to the ATP-binding pocket of HSP90, this compound disrupts its function, leading to the degradation of these client proteins and subsequent cancer cell death.[2][4]
2. What are the common mechanisms of this compound resistance in cancer cells?
Cancer cells can develop resistance to this compound through several mechanisms:
-
Increased Drug Efflux: Overexpression of multidrug resistance pumps like P-glycoprotein (P-gp) can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Reduced Drug Activation: this compound is a pro-drug that requires reduction by NAD(P)H:quinone oxidoreductase 1 (NQO1) to its more active hydroquinone form. Decreased expression or activity of NQO1 can lead to reduced drug efficacy.
-
Induction of the Heat Shock Response: Inhibition of HSP90 can trigger a cellular stress response, leading to the upregulation of other heat shock proteins like HSP70 and HSP27. These chaperones can have anti-apoptotic functions and contribute to cell survival, thereby conferring resistance.
-
Alterations in HSP90 Co-chaperones: Changes in the expression or function of HSP90 co-chaperones can modulate the sensitivity of cancer cells to HSP90 inhibitors.
-
Activation of Alternative Survival Pathways: Cancer cells can bypass their dependency on HSP90-client proteins by activating alternative signaling pathways, such as the PI3K/Akt/mTOR or MAPK pathways, to promote survival.
3. How can I determine if my cancer cell line is resistant to this compound?
The most common method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line using a cytotoxicity assay (e.g., MTT assay). A significantly higher IC50 value compared to sensitive cell lines or published data suggests resistance. The fold-change in IC50 between the resistant and a sensitive parental cell line is often referred to as the Resistance Index (RI).
Troubleshooting Guides
Guide 1: Unexpectedly High IC50 Value for this compound
Problem: The calculated IC50 value for this compound in your cell line is significantly higher than expected, suggesting resistance.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Increased Drug Efflux (P-glycoprotein) | 1. Assess P-gp Activity: Perform a Rhodamine 123 efflux assay. Increased efflux of this fluorescent substrate indicates high P-gp activity. 2. Co-treatment with a P-gp Inhibitor: Repeat the cytotoxicity assay with a non-toxic concentration of a P-gp inhibitor (e.g., verapamil, cyclosporin A). A significant decrease in the IC50 value suggests P-gp-mediated resistance. |
| Reduced NQO1 Activity | 1. Measure NQO1 Expression/Activity: Perform a Western blot for NQO1 protein levels or an NQO1 activity assay. Low expression or activity can explain the lack of this compound efficacy. 2. Use NQO1-independent HSP90 Inhibitors: Consider testing structurally unrelated HSP90 inhibitors that do not require NQO1 for activation. |
| Upregulation of Pro-survival Chaperones | 1. Assess HSP70 and HSP27 Levels: Perform Western blotting to check for overexpression of HSP70 and HSP27 in your cell line. 2. Co-treatment with HSP70/HSP27 Inhibitors: If available, test the combination of this compound with inhibitors of these pro-survival chaperones. |
| Experimental Error | 1. Verify Drug Concentration and Quality: Ensure the stock solution of this compound is correctly prepared and has not degraded. 2. Optimize Cell Seeding Density: Cell density can affect drug sensitivity. Ensure consistent seeding across experiments. 3. Check Assay Protocol: Review your cytotoxicity assay protocol for any deviations. |
Guide 2: Inconsistent or No Degradation of HSP90 Client Proteins
Problem: After treating your cells with this compound, you observe inconsistent or no degradation of known HSP90 client proteins (e.g., Akt, Raf-1, HER2) by Western blot.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Concentration or Treatment Time | 1. Titrate this compound Concentration: Perform a dose-response experiment to determine the optimal concentration for client protein degradation. 2. Optimize Treatment Duration: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing degradation. |
| Rapid Protein Synthesis | 1. Co-treat with a Protein Synthesis Inhibitor: Use a cycloheximide chase assay to distinguish between protein degradation and new protein synthesis. |
| Proteasome Inhibition | 1. Check Proteasome Activity: Ensure that the proteasome is active in your cells. As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) and observe the accumulation of ubiquitinated proteins. |
| Western Blotting Issues | 1. Optimize Antibody Concentrations: Titrate your primary and secondary antibody concentrations to ensure optimal signal-to-noise ratio. 2. Check Transfer Efficiency: Use a Ponceau S stain to verify that proteins have been efficiently transferred from the gel to the membrane. 3. Ensure Proper Blocking: Block the membrane for at least 1 hour at room temperature to prevent non-specific antibody binding. 4. Use Fresh Buffers and Reagents: Ensure all buffers and reagents for Western blotting are freshly prepared. |
| Cell Line-Specific Factors | 1. Investigate Alternative Degradation Pathways: Some client proteins may be degraded through lysosomal pathways. Consider using a lysosomal inhibitor (e.g., bafilomycin A1) in your experiments. 2. Confirm Client Protein Status: Ensure the protein of interest is a bona fide HSP90 client in your specific cell line. |
Key Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
This compound-sensitive and potentially resistant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for HSP90 Client Protein Degradation
This protocol is for assessing the degradation of HSP90 client proteins following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, separate proteins by SDS-PAGE, and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the client protein levels to the loading control.
Data Presentation
Table 1: Example IC50 Values for this compound and its Analog 17-AAG in Sensitive and Resistant Ovarian Cancer Cell Lines.
| Cell Line | Drug | IC50 (nM) | Resistance Index (RI) |
| A2780 (Parental) | Cisplatin | 2.38 µM | - |
| A2780/CDDP (Resistant) | Cisplatin | 16.03 µM | 6.7 |
| A2780/Taxol (Resistant) | Paclitaxel | 1.12 µM | - |
| A2780 (Parental) | Paclitaxel | 0.15 µM | 7.5 |
| A2780/Taxol + shHsp90 | Paclitaxel | 0.51 µM | 3.4 |
Data adapted from a study on multi-drug resistance in ovarian cancer.
Table 2: Cytotoxicity of this compound Derivatives in Various Cancer Cell Lines.
| Compound | Cell Line | IC50 (µg/mL) |
| This compound (1) | MCF-7 | >200.00 |
| 17-(tryptamine)-17-demethoxythis compound (2) | MCF-7 | 105.62 |
| 17-(5′-methoxytryptamine)-17-demethoxythis compound (3) | MCF-7 | 82.50 |
| This compound (1) | HepG2 | >200.00 |
| 17-(tryptamine)-17-demethoxythis compound (2) | HepG2 | 124.57 |
| 17-(5′-methoxytryptamine)-17-demethoxythis compound (3) | HepG2 | 114.35 |
Data adapted from a study on the cytotoxicity of this compound derivatives.
Visualizations
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. HSP90 Inhibition Overcomes Resistance to Molecular Targeted Therapy in BRAFV600E-mutant High-grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts and issues encountered when using geldanamycin in Western blot experiments.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific problems you may encounter.
Problem 1: My target Hsp90 client protein band is not disappearing or is only weakly reduced after this compound treatment.
-
Possible Cause 1: Inactive this compound. this compound can degrade if not stored or handled properly. It is sensitive to light and acidic conditions.[1]
-
Solution: Ensure your this compound stock solution, typically dissolved in DMSO, is fresh and has been stored correctly at -20°C or -80°C, protected from light.[1][2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] Prepare fresh dilutions in culture media for each experiment.
-
-
Possible Cause 2: Insufficient Treatment Time or Concentration. The degradation kinetics of different Hsp90 client proteins vary after this compound treatment.[3] Some proteins may require longer exposure or higher concentrations of the drug to show significant degradation.
-
Solution: Perform a time-course (e.g., 6, 12, 24 hours) and dose-response (e.g., 10 nM to 1 µM) experiment to determine the optimal conditions for your specific client protein and cell line.
-
-
Possible Cause 3: High Rate of Protein Synthesis. If your target protein has a high synthesis rate, the degradation induced by this compound may be masked.
-
Solution: Consider co-treatment with a protein synthesis inhibitor, such as cycloheximide, to unmask the degradation of the existing protein pool. This can help determine the half-life of your protein in the presence of this compound.
-
-
Possible Cause 4: Cell Line Resistance. Some cell lines may be less sensitive to this compound.
-
Solution: Verify the sensitivity of your cell line to this compound by assessing the degradation of well-established Hsp90 client proteins like HER2/ErbB2, Raf-1, or CDK4 as positive controls.
-
Problem 2: I'm observing unexpected bands or changes in band patterns after this compound treatment.
-
Possible Cause 1: Induction of Heat Shock Proteins. Inhibition of Hsp90 by this compound triggers a heat shock response, leading to the upregulation of other heat shock proteins like Hsp70 and Hsp27.
-
Solution: This is an expected biological response. You can use the induction of Hsp70 as a positive control to confirm that this compound is active in your experiment.
-
-
Possible Cause 2: Off-Target Effects or Cellular Stress. At high concentrations, this compound can induce cellular stress and off-target effects, leading to non-specific changes in protein expression.
-
Solution: Use the lowest effective concentration of this compound determined from your dose-response experiments. Ensure that your vehicle control (e.g., DMSO) is at the same final concentration as in the this compound-treated samples and is not causing any effects on its own.
-
-
Possible Cause 3: Protein Modifications and Degradation Products. this compound induces the ubiquitination and subsequent proteasomal degradation of client proteins. This can sometimes result in the appearance of higher molecular weight ubiquitinated species or lower molecular weight degradation products.
-
Solution: To confirm ubiquitination, you can treat cells with a proteasome inhibitor (e.g., MG132) in addition to this compound. This should lead to an accumulation of polyubiquitinated client protein, which can be detected by Western blot.
-
Problem 3: My Western blot has high background or non-specific bands in all lanes, including the control.
-
Possible Cause 1: General Western Blotting Issues. These artifacts are often not specific to the this compound treatment but are related to the Western blot technique itself. Common causes include improper blocking, incorrect antibody concentrations, or insufficient washing.
-
Solution:
-
Blocking: Ensure the blocking buffer (e.g., 5% non-fat milk or BSA in TBST) is fresh and that blocking is performed for an adequate amount of time (e.g., 1 hour at room temperature or overnight at 4°C).
-
Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal dilution that maximizes signal and minimizes background.
-
Washing: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies.
-
-
-
Possible Cause 2: Contaminated Buffers or Reagents. Bacterial growth or other contaminants in buffers can lead to artifacts.
-
Solution: Prepare fresh buffers and filter them. Ensure all equipment and containers are clean.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound binds to the N-terminal ATP-binding pocket of Heat Shock Protein 90 (Hsp90). This competitive inhibition of ATP binding disrupts the Hsp90 chaperone cycle, leading to the misfolding, polyubiquitination, and subsequent degradation of Hsp90 "client" proteins by the proteasome. Many of these client proteins are key signaling molecules involved in cell growth, proliferation, and survival, such as HER2, Raf-1, and Akt.
Q2: How should I prepare and store this compound? A2: this compound is typically sold as a powder. It should be dissolved in a solvent like DMSO to create a concentrated stock solution (e.g., 10 mg/mL). This stock solution should be aliquoted into smaller volumes to avoid multiple freeze-thaw cycles and stored desiccated and protected from light at -20°C or -80°C. DMSO stock solutions are generally stable for at least two weeks at -20°C.
Q3: What concentration of this compound should I use? A3: The effective concentration of this compound is cell-type dependent and can range from nanomolar to low micromolar. It is recommended to perform a dose-response experiment, typically starting from 10 nM to 1 µM, to determine the optimal concentration for your specific cell line and target protein.
Q4: What are appropriate positive and negative controls for a this compound experiment? A4:
-
Positive Controls:
-
Client Protein Degradation: Monitor the degradation of a known, sensitive Hsp90 client protein like HER2/ErbB2 or Raf-1.
-
Hsp70 Induction: Check for the upregulation of Hsp70, a classic marker of the heat shock response triggered by Hsp90 inhibition.
-
-
Negative Controls:
-
Vehicle Control: Treat cells with the same volume of the solvent used to dissolve this compound (e.g., DMSO) to control for any effects of the solvent itself.
-
Loading Control: Probe for a non-Hsp90 client protein with a stable expression, such as β-actin, GAPDH, or tubulin, to ensure equal protein loading across all lanes.
-
Q5: Why do different Hsp90 client proteins show different degradation rates? A5: The rate at which a client protein is degraded following Hsp90 inhibition is influenced by its intrinsic protein turnover or half-life. Proteins with a shorter half-life tend to be degraded more rapidly upon this compound treatment because the pool of newly synthesized protein, which is highly dependent on Hsp90 for proper folding, is quickly eliminated.
Quantitative Data Summary
The following table summarizes key quantitative parameters for using this compound.
| Parameter | Value | Notes |
| Solubility | Soluble in DMSO (≥ 24 mg/mL), Dichloromethane (5 mg/mL). Insoluble in water. | Prepare a concentrated stock in an appropriate solvent. |
| Storage (Powder) | -20°C, desiccated, protected from light. Stable for years. | Follow manufacturer's recommendations. |
| Storage (DMSO Stock) | -20°C or -80°C. Stable for at least 2 weeks at -20°C. Aliquot to avoid freeze-thaw. | Protect from light. |
| Typical Working Concentration | 10 nM - 1 µM | Cell line and target protein dependent. A dose-response curve is recommended. |
| Typical Treatment Time | 6 - 24 hours | Target protein dependent. A time-course experiment is recommended. |
| Hsp90 Binding Affinity (Kd) | Varies from low nM to µM range. | The binding can exhibit slow-tight binding behavior. |
Experimental Protocols
Detailed Methodology for this compound Treatment and Western Blot Analysis
-
This compound Stock Preparation:
-
Dissolve this compound powder in sterile DMSO to a stock concentration of 1-10 mg/mL.
-
Gently vortex to ensure it is fully dissolved.
-
Aliquot the stock solution into light-protected microcentrifuge tubes.
-
Store aliquots at -20°C or -80°C.
-
-
Cell Culture and Treatment:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Allow cells to adhere overnight.
-
The next day, dilute the this compound stock solution directly into pre-warmed complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
Incubate the cells for the desired amount of time (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein concentration, dilute an equal amount of protein (e.g., 20-40 µg) from each sample with lysis buffer.
-
Add an appropriate volume of Laemmli sample buffer (e.g., 4x or 6x) to each sample.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge the samples briefly before loading onto the gel.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein for each sample into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker in one lane.
-
Run the gel according to standard procedures.
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) specific for your target protein overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Visualizations
Caption: this compound inhibits the Hsp90 chaperone cycle, leading to client protein degradation.
Caption: Experimental workflow for Western blot analysis following this compound treatment.
Caption: A decision tree for troubleshooting common this compound Western blot issues.
References
best practices for long-term storage of geldanamycin solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of geldanamycin solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store the solid (powder) form of this compound?
A: this compound powder should be stored desiccated and protected from light at -20°C. Under these conditions, it is stable for up to 5 years[1].
Q2: What is the best solvent to reconstitute this compound?
A: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for reconstituting this compound, with a solubility of up to 10 mg/mL[1][2]. Dichloromethane can also be used, with a solubility of 5 mg/mL[1]. This compound is insoluble in water[1]. It is crucial to use high-quality, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.
Q3: My this compound solution appears to have precipitated after dilution in aqueous media. What should I do?
A: This is a common issue as this compound is insoluble in water. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the this compound can "crash out" of the solution. To prevent this, ensure the final concentration of DMSO in your working solution is kept as low as possible (typically ≤ 0.5%) while still maintaining the desired this compound concentration.
Q4: I noticed a change in the color of my this compound solution. Is it still usable?
A: this compound solutions are typically a clear yellow-orange. A significant color change may indicate degradation. It is known that this compound decomposes in acidic solutions. If you observe a color change, it is recommended to prepare a fresh solution.
Q5: How long can I store my this compound stock solution?
A: For short-term storage, this compound solutions in DMSO are stable for at least two weeks when stored at -20°C. Some sources suggest stability for up to one month at -20°C. For long-term storage, it is recommended to store aliquots at -80°C for up to one year to minimize freeze-thaw cycles.
Q6: Why is it important to aliquot my stock solution?
A: Aliquoting your stock solution into single-use volumes helps to avoid repeated freeze-thaw cycles, which can lead to the degradation of the compound. It also minimizes the risk of contamination.
Quantitative Data Summary: Storage and Stability
| Form | Solvent | Storage Temperature | Duration | Key Recommendations |
| Solid (Powder) | N/A | -20°C | Up to 5 years | Store desiccated and protected from light. |
| Stock Solution | DMSO | -20°C | At least 2 weeks to 1 month | For short to medium-term storage. |
| Stock Solution | DMSO | -80°C | Up to 1 year | Recommended for long-term storage; aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Reconstitution of this compound Powder
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL). Use a new, sealed container of DMSO to avoid moisture contamination.
-
Dissolution: Gently vortex or sonicate the vial until the this compound is completely dissolved, resulting in a clear yellow-orange solution.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in tightly sealed, light-protecting tubes.
-
Storage: Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.
Visual Guides
Caption: Workflow for the preparation, storage, and use of this compound solutions.
Caption: Troubleshooting guide for common issues with this compound solutions.
References
Technical Support Center: Overcoming Poor Bioavailability of Geldanamycin in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor bioavailability of the Hsp90 inhibitor geldanamycin in animal studies. This guide focuses on established strategies for improving the bioavailability of this compound and its derivatives, a common hurdle in preclinical development.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor bioavailability of this compound?
A1: The poor bioavailability of this compound in animal models is multifactorial, stemming from its inherent physicochemical properties. The main reasons include:
-
Low Aqueous Solubility: this compound is poorly soluble in water, which limits its dissolution in gastrointestinal fluids and subsequent absorption after oral administration.[5]
-
Severe Hepatotoxicity: this compound exhibits significant liver toxicity, which can limit the maximum tolerated dose (MTD) and complicate in vivo studies.
-
Unfavorable Pharmacokinetic Properties: The drug is subject to rapid metabolism and clearance from the body, resulting in a short half-life and low systemic exposure.
-
High Volume of Distribution: this compound and some of its analogs have a high volume of distribution, which can lead to accumulation in tissues other than the target tumor, increasing non-specific toxicities.
Q2: What are the most common strategies to overcome the poor bioavailability of this compound?
A2: Several approaches have been developed to address the challenges associated with this compound's bioavailability:
-
Development of Analogs: Synthesizing derivatives of this compound has been a successful strategy.
-
17-AAG (Tanespimycin): This analog has reduced hepatotoxicity and improved bioavailability compared to the parent compound. However, it still has poor water solubility and often requires formulation with agents like Cremophor EL, which can cause hypersensitivity reactions.
-
17-DMAG (Alvespimycin): This second-generation analog offers higher water solubility and better oral bioavailability than 17-AAG. However, its clinical development was halted due to higher toxicity compared to 17-AAG.
-
-
Prodrug Approach: Converting this compound into a prodrug can improve its solubility and pharmacokinetic profile. Lipophilic prodrugs have been designed for encapsulation in nanocarriers.
-
Nanocarrier-Based Delivery Systems: Encapsulating this compound or its analogs in nanocarriers can significantly enhance their solubility, stability, and pharmacokinetic properties. Commonly used systems include:
-
Polymeric Micelles: These can solubilize hydrophobic drugs like this compound prodrugs, leading to enhanced tolerability and improved pharmacokinetics in animal models.
-
Nanoparticles: These can be engineered for targeted drug delivery and controlled release.
-
Liposomes: These have also been explored as a delivery vehicle.
-
Q3: My this compound formulation is showing precipitation upon preparation or during administration. What can I do?
A3: Precipitation is a common issue due to the low solubility of this compound and some of its analogs. Here are some troubleshooting steps:
-
Optimize Solvent System: If using a co-solvent system (e.g., DMSO, ethanol), ensure you are using the correct ratios and order of addition. For some formulations, dissolving the compound in the organic solvent first before adding the aqueous component is crucial.
-
Use of Surfactants/Solubilizers: Incorporating surfactants like Tween 80 or Cremophor EL can help to maintain the drug in solution. However, be mindful of their potential toxicity.
-
Prepare Fresh Formulations: Due to potential instability, it is recommended to prepare the formulation immediately before each use.
-
Consider a Nanocarrier Formulation: If precipitation remains an issue, encapsulating the drug in a nanocarrier system like polymeric micelles can be a more robust solution.
Q4: I am observing significant toxicity in my animal model at doses where I expect to see efficacy. How can I mitigate this?
A4: The toxicity of this compound, particularly hepatotoxicity, is a major concern. Here are some strategies to reduce toxicity:
-
Switch to a Less Toxic Analog: Consider using 17-AAG, which is known to be less hepatotoxic than the parent this compound.
-
Use a Targeted Delivery System: Nanocarrier systems can help to preferentially deliver the drug to the tumor site, reducing systemic exposure and off-target toxicity.
-
Optimize Dosing Regimen: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Administering the drug at or below the MTD can help to minimize toxicity.
-
Monitor Liver Enzymes: Regularly monitor liver function markers (e.g., ALT, AST) in the blood of treated animals to assess for hepatotoxicity.
Troubleshooting Guides
Guide 1: Improving Solubility and Formulation Stability
| Problem | Possible Cause | Suggested Solution |
| This compound/analog precipitates during formulation. | Low aqueous solubility. | - Increase the proportion of organic co-solvent (e.g., DMSO, PEG300).- Add a surfactant (e.g., Tween 80).- Prepare the formulation fresh before each administration. |
| Suspension is not uniform and settles quickly. | Inadequate suspension agent or particle size. | - Use a suspending agent like methylcellulose (0.5% w/v).- Reduce the particle size of the drug powder by micronization. |
| Formulation is too viscous for injection. | High concentration of polymers (e.g., PEG). | - Use a lower molecular weight PEG.- Adjust the ratios of the solvents in the vehicle. |
Guide 2: Managing In Vivo Toxicity
| Problem | Possible Cause | Suggested Solution |
| Animals show signs of distress (e.g., weight loss, lethargy) after dosing. | Systemic toxicity of the compound. | - Perform a dose-escalation study to determine the MTD.- Consider using a less toxic analog like 17-AAG.- Utilize a nanocarrier system to improve the therapeutic index. |
| Elevated liver enzymes in blood samples. | Hepatotoxicity. | - Reduce the dose or frequency of administration.- Switch to a targeted delivery system to minimize liver exposure. |
| Precipitation observed at the injection site. | Poor solubility of the formulation in physiological fluids. | - Reformulate with better solubilizing agents.- Decrease the concentration of the drug in the formulation and increase the injection volume (within acceptable limits). |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of 17-DMAG vs. a Micellar Prodrug Formulation in Rats
| Parameter | Free 17-DMAG (10 mg/kg) | 17’GAC16Br in Micelles (200 mg/kg) | Fold Change |
| AUC (µg·h/mL) | 0.25 | 18 | 72-fold increase |
| Vd (L/kg) | 5.8 | 0.28 | 21-fold decrease |
| CLtot (L/h/kg) | 40 | 3.6 | 11-fold decrease |
| MRT (h) | 0.14 | 0.28 | 2-fold increase |
AUC: Area under the curve; Vd: Volume of distribution; CLtot: Total clearance; MRT: Mean residence time.
Table 2: Solubility and Cytotoxicity of this compound Analogs and Formulations
| Compound/Formulation | Solubility | IC50 | Reference |
| 17-AAG | ca. 0.01 mg/mL in water | - | |
| 17-DMAG | >1 mg/mL in water | - | |
| 17’GAOH (hydrolyzed prodrug) | - | 240 ± 30 nM in MCF-7 cells | |
| 17’GAC16Br in mPEG-b-PCL micelles | 2.7 mg/mL (in 0.5 mM micelles) | - | |
| 17’GAC16Br in mPEG-b-PCL micelles | 14.4 mg/mL (in concentrated micelles) | - |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intraperitoneal (IP) Injection
-
Prepare a stock solution: Weigh the required amount of this compound or its analog and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing and gentle warming if necessary.
-
Add PEG300: In a sterile tube, add the required volume of the stock solution. Then, add PEG300 to constitute 40% of the final volume. Vortex thoroughly until the solution is clear.
-
Add Tween 80: Add Tween 80 to constitute 5% of the final volume and vortex to mix.
-
Add Saline: Slowly add sterile saline (45% of the final volume) to the mixture while continuously vortexing to avoid precipitation.
-
Final Formulation: The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Prepare this formulation fresh before each use.
Protocol 2: Preparation of a Prodrug-Loaded Polymeric Micelle Formulation
-
Co-solvent Evaporation Method: Dissolve the lipophilic this compound prodrug and the amphiphilic block copolymer (e.g., mPEG-b-PCL) in a suitable organic solvent (e.g., acetone or acetonitrile).
-
Hydration: Slowly add an aqueous buffer (e.g., PBS, pH 7.4) to the organic solution with gentle stirring. This will induce the self-assembly of the block copolymers into micelles, encapsulating the prodrug in the hydrophobic core.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure or through dialysis against the aqueous buffer.
-
Sterilization and Characterization: Sterilize the final micellar solution by filtering through a 0.22 µm filter. Characterize the formulation for particle size, drug loading, and encapsulation efficiency.
Visualizations
References
- 1. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. article.imrpress.com [article.imrpress.com]
- 5. Formulation of a this compound Prodrug in mPEG-b-PCL Micelles Greatly Enhances Tolerability and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Hsp90 Inhibition by Geldanamycin in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the inhibition of Heat Shock Protein 90 (Hsp90) by geldanamycin and its alternatives in a cellular context. Supporting experimental data and detailed protocols are included to aid in the design and interpretation of studies targeting this key molecular chaperone.
This compound, a benzoquinone ansamycin antibiotic, is a potent inhibitor of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1][2][3] By binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone's function, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins.[1][3] This mechanism makes Hsp90 an attractive target for cancer therapy, as many of its clients are oncoproteins.
Validating that an observed cellular effect is a direct consequence of Hsp90 inhibition is critical. This guide outlines key experimental approaches for confirming the on-target activity of this compound and compares it with other widely used Hsp90 inhibitors.
Comparative Analysis of Hsp90 Inhibitors
While this compound is a foundational tool for studying Hsp90, its limitations, such as hepatotoxicity and poor solubility, have spurred the development of derivatives and novel synthetic inhibitors. A comparative analysis of these compounds is essential for selecting the appropriate tool for a given research question.
| Inhibitor Class | Compound Examples | Mechanism of Action | Key Characteristics & Off-Target Effects |
| Ansamycins | This compound, 17-AAG (Tanespimycin), 17-DMAG (Alvespimycin) | N-terminal ATP pocket binding | Potent inhibitors, but can have off-target effects due to their benzoquinone moiety, including the production of reactive oxygen species. 17-AAG and 17-DMAG are derivatives with improved solubility and reduced toxicity compared to this compound. |
| Radicicol Analogues | Radicicol | N-terminal ATP pocket binding | Structurally distinct from ansamycins but shares a similar mechanism of action. |
| Synthetic Inhibitors | Onalespib, Ganetespib | N-terminal ATP pocket binding | Designed to overcome the limitations of natural product inhibitors, often with improved pharmacological properties and potentially fewer off-target effects. |
| C-terminal Inhibitors | Novobiocin | Binds to the C-terminal domain of Hsp90 | Disrupts Hsp90 dimerization and co-chaperone interactions, offering an alternative mechanism of inhibition. |
Experimental Validation of Hsp90 Inhibition
A multi-pronged approach is recommended to confidently attribute cellular responses to Hsp90 inhibition. The following are key experimental strategies:
Monitoring Hsp90 Client Protein Degradation
The hallmark of Hsp90 inhibition is the degradation of its client proteins. Western blotting is the most common method to assess the levels of these proteins following inhibitor treatment.
Key Client Proteins to Monitor:
-
HER2 (ErbB2): A highly sensitive and well-characterized Hsp90 client, particularly relevant in breast cancer.
-
Raf-1: A key kinase in the MAPK/ERK signaling pathway.
-
Akt: A central node in the PI3K signaling pathway, crucial for cell survival.
-
CDK4: A cyclin-dependent kinase involved in cell cycle progression.
Experimental Protocol: Western Blotting for Client Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the Hsp90 inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against Hsp90 client proteins (e.g., HER2, Raf-1, Akt) and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometric analysis can be used to quantify changes in protein levels.
Assessing the Heat Shock Response
Inhibition of Hsp90 leads to the activation of Heat Shock Factor 1 (HSF1), which upregulates the expression of other heat shock proteins, most notably Hsp70. This induction of Hsp70 is a reliable biomarker of Hsp90 inhibition.
Experimental Protocol: Western Blotting for Hsp70 Induction
The protocol is identical to that for client protein degradation, but the primary antibody used is specific for Hsp70. An increase in Hsp70 levels following treatment with an Hsp90 inhibitor is indicative of on-target activity.
Co-immunoprecipitation to Analyze Hsp90-Client Interactions
Hsp90 inhibitors disrupt the association between Hsp90 and its client proteins. Co-immunoprecipitation (Co-IP) can be used to demonstrate this dissociation.
Experimental Protocol: Co-immunoprecipitation
-
Cell Treatment and Lysis: Treat cells as described above. Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Immunoprecipitation: Incubate the cell lysates with an antibody against a specific Hsp90 client protein or Hsp90 itself, coupled to protein A/G-agarose beads.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting for the presence of Hsp90 and the client protein. A decrease in the co-precipitated protein in the treated samples compared to the control indicates disruption of the interaction.
Cellular Phenotypic Assays
Inhibition of Hsp90 is expected to impact cellular processes such as proliferation, viability, and apoptosis, particularly in cancer cells that are often "addicted" to Hsp90 client oncoproteins.
Common Assays:
-
Cell Viability Assays (e.g., MTS, MTT): Measure the metabolic activity of cells as an indicator of viability. A dose-dependent decrease in viability is expected with Hsp90 inhibitor treatment.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): Quantify the induction of programmed cell death.
-
Cell Cycle Analysis: Flow cytometry can be used to assess cell cycle arrest, which is a common outcome of Hsp90 inhibition.
Visualizing the Molecular Consequences of Hsp90 Inhibition
Caption: Workflow for validating Hsp90 inhibition in cells.
By employing a combination of these experimental approaches, researchers can confidently validate the on-target inhibition of Hsp90 by this compound and other inhibitors, ensuring the accurate interpretation of their downstream cellular effects. This rigorous validation is a cornerstone of robust research in the field of Hsp90-targeted drug discovery.
References
Geldanamycin vs. 17-AAG: A Comparative Guide to Hsp90 Inhibition
In the landscape of cancer research and therapy, the inhibition of Heat Shock Protein 90 (Hsp90) has emerged as a promising strategy. Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival. Among the arsenal of Hsp90 inhibitors, the natural product geldanamycin and its semi-synthetic derivative, 17-allylamino-17-demethoxythis compound (17-AAG), have been extensively studied. This guide provides a detailed comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and protocols.
Executive Summary
This compound, a benzoquinone ansamycin, is a potent Hsp90 inhibitor with significant anti-tumor effects demonstrated in vitro.[1] However, its clinical development has been hampered by significant hepatotoxicity, poor solubility, and metabolic instability.[1][2] In response to these limitations, 17-AAG (also known as tanespimycin) was developed. This analog retains the potent anticancer activity of its parent compound but exhibits reduced hepatotoxicity and improved bioavailability.[3] While 17-AAG has progressed to numerous clinical trials, challenges related to its formulation and efficacy remain.[3] This guide will delve into the quantitative differences in their inhibitory activity, cellular effects, and provide the methodologies to assess these parameters.
Performance Comparison: Quantitative Data
The following tables summarize the key quantitative data comparing the efficacy and properties of this compound and 17-AAG as Hsp90 inhibitors.
Table 1: Hsp90 Binding Affinity and Inhibitory Potency
| Compound | Target | Assay Type | IC50 / Kd | Cell Line / Conditions | Reference |
| This compound | Hsp90 | Competitive Binding | Weaker than 17-AAG | --- | |
| 17-AAG | Hsp90 | Competitive Binding | Stronger than this compound | --- | |
| 17-AAG | Hsp90 | Cell-free assay | 5 nM | --- | |
| 17-AAG | Hsp90 from HER-2-overexpressing cancer cells | Binding Affinity | >100 times higher than Hsp90 from normal cells | BT474, N87, SKOV3, SKBR3 | |
| This compound | Proliferation | MTT Assay | 59 nM | NIH3T3 (non-cancerous) | |
| 17-AAG | Proliferation | MTT Assay | 25-45 nM | LNCaP, LAPC-4, DU-145, PC-3 (prostate cancer) | |
| 17-AAG | Proliferation | --- | 1.258 - 6.555 nM (sensitive) | H1975, H1437, H1650 (lung adenocarcinoma) | |
| 17-AAG | Proliferation | --- | 26.255 - 87.733 nM (resistant) | HCC827, H2009, Calu-3 (lung adenocarcinoma) |
Table 2: In Vitro Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 | Assay | Reference |
| This compound | MCF-7 | Human Breast Carcinoma | 105.62 µg/ml | MTT | |
| This compound | HepG2 | Human Hepatocellular Carcinoma | 124.57 µg/ml | MTT | |
| This compound | Glioma cell lines | --- | 0.4-3 nM | Growth Inhibition | |
| This compound | Breast cancer lines | --- | 2-20 nM | Growth Inhibition | |
| This compound | Small cell lung cancer lines | --- | 50-100 nM | Growth Inhibition | |
| 17-AAG | CWR22, CWR22R, CWRSA6 | Prostate Cancer Xenografts | Dose-dependent inhibition | In vivo | |
| 17-AAG | G-415, GB-d1 | Gallbladder Cancer | Significant reduction in cell viability | MTS |
Mechanism of Action: Hsp90 Inhibition and Client Protein Degradation
Both this compound and 17-AAG exert their effects by binding to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition of ATP binding disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. These client proteins are often critical for cancer cell survival and proliferation, including kinases like Akt and Raf-1, and receptor tyrosine kinases such as HER2. The degradation of these key signaling molecules simultaneously disrupts multiple oncogenic pathways, leading to cell cycle arrest and apoptosis.
Caption: Hsp90 inhibition by this compound or 17-AAG disrupts client protein folding, leading to degradation and downstream anti-cancer effects.
Experimental Protocols
To aid researchers in the evaluation of these Hsp90 inhibitors, detailed protocols for key experiments are provided below.
Hsp90 ATPase Activity Assay
This assay measures the enzymatic activity of Hsp90, which is inhibited by this compound and 17-AAG.
Materials:
-
Purified Hsp90 protein
-
Assay Buffer (e.g., 100 mM HEPES pH 7.5, 150 mM KCl, 6 mM MgCl2)
-
ATP solution
-
This compound or 17-AAG stock solutions
-
Malachite green reagent or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and 17-AAG in the assay buffer.
-
In a 96-well plate, add the Hsp90 protein to each well.
-
Add the different concentrations of the inhibitors to the respective wells. Include a no-inhibitor control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for the desired time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a malachite green-based colorimetric method or a commercial ADP detection kit according to the manufacturer's instructions.
-
Calculate the percentage of Hsp90 ATPase activity inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot for Client Protein Degradation
This method is used to visualize the degradation of Hsp90 client proteins, such as Akt and Raf-1, following treatment with the inhibitors.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
This compound or 17-AAG
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-Raf-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or 17-AAG for a specified time (e.g., 24 hours). Include an untreated control.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression levels of the client proteins.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound or 17-AAG
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or 17-AAG for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.
Caption: A typical experimental workflow for comparing Hsp90 inhibitors like this compound and 17-AAG.
Conclusion: Which is the Better Hsp90 Inhibitor?
Based on the available data, 17-AAG is generally considered a better Hsp90 inhibitor than this compound for preclinical and clinical development . The primary reason for this is its significantly improved safety profile, particularly its reduced hepatotoxicity. While both compounds demonstrate potent Hsp90 inhibitory and anti-proliferative activities, the severe toxicity associated with this compound precludes its use in humans.
17-AAG retains the desirable anti-cancer properties of its parent compound, effectively inducing the degradation of key oncoproteins and inhibiting tumor cell growth. Its advancement into numerous clinical trials underscores its potential as a therapeutic agent. However, it is important to note that 17-AAG is not without its own challenges, including poor solubility and the emergence of more potent and water-soluble derivatives.
For in vitro research purposes, both this compound and 17-AAG can be valuable tools to probe the function of Hsp90 and its role in various cellular processes. The choice between them may depend on the specific experimental context and the desire to work with a clinically relevant compound. However, for any translational research aiming for eventual clinical application, 17-AAG and its more advanced derivatives represent the more viable path forward in the development of Hsp90-targeted cancer therapies.
References
A Comparative Guide to the Efficacy of Geldanamycin and Radicicol as Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two pioneering natural product inhibitors of Heat Shock Protein 90 (Hsp90), geldanamycin and radicicol. Both compounds have been instrumental in validating Hsp90 as a therapeutic target in oncology. This document outlines their mechanism of action, comparative potency, and the experimental protocols used to evaluate their efficacy, supported by experimental data.
Mechanism of Action: Targeting the Hsp90 ATP-Binding Pocket
This compound, a benzoquinone ansamycin, and radicicol, a macrocyclic antifungal, despite their structural differences, share a common mechanism of action. Both molecules are potent inhibitors of the Hsp90 protein folding machinery, a critical chaperone for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1] Their inhibitory effect is achieved by competitively binding to the N-terminal ATP/ADP-binding pocket of Hsp90, thereby inhibiting its essential ATPase activity.[2][3] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, many of which are key drivers of oncogenesis, such as HER2, Raf-1, and Akt.[4]
The inhibition of Hsp90 triggers a cascade of downstream effects, ultimately leading to cell cycle arrest and apoptosis in cancer cells. This makes Hsp90 an attractive target for cancer therapy, as its inhibition can simultaneously disrupt multiple oncogenic signaling pathways.
Quantitative Comparison of Efficacy
While both this compound and radicicol target the same site on Hsp90, their efficacy profiles exhibit notable differences. In vitro binding assays have demonstrated that radicicol is a significantly more potent inhibitor of Hsp90 than this compound. However, its practical application in vivo has been limited by its chemical instability.
| Parameter | This compound | Radicicol | Reference |
| Binding Affinity (Kd) | 1.2 µM | 19 nM |
Note: Lower Kd values indicate higher binding affinity.
It is important to note that while radicicol shows superior potency in biochemical assays, its poor stability in vivo has hindered its clinical development. In contrast, this compound, despite its lower in vitro potency and issues with hepatotoxicity, has served as a crucial scaffold for the development of more stable and clinically relevant analogues, such as 17-AAG (Tanespimycin), which has progressed to clinical trials.
Signaling Pathways and Experimental Workflows
The inhibition of Hsp90 by this compound and radicicol disrupts multiple oncogenic signaling pathways. A simplified representation of the Hsp90-mediated signaling and the point of inhibition is depicted below.
Figure 1. Hsp90 chaperone cycle and inhibition.
The experimental workflow to compare the efficacy of this compound and radicicol typically involves cell viability assays to determine their cytotoxic effects and western blotting to confirm the degradation of Hsp90 client proteins.
Figure 2. Experimental workflow for efficacy comparison.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and radicicol on cancer cell lines and to calculate their respective IC50 values.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and Radicicol stock solutions (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound and radicicol in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
Western Blot for Hsp90 Client Protein Degradation
This protocol is used to confirm the mechanism of action of this compound and radicicol by assessing the degradation of known Hsp90 client proteins, such as HER2 and Raf-1.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and Radicicol
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HER2, Raf-1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound or radicicol at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-HER2 or anti-Raf-1) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Perform densitometric analysis to quantify the changes in the levels of the client proteins relative to the loading control.
Conclusion
Both this compound and radicicol are highly effective inhibitors of Hsp90, demonstrating potent anti-proliferative activity in cancer cells. Radicicol exhibits superior in vitro potency in binding to Hsp90. However, its clinical utility is hampered by its inherent instability. This compound, while less potent in vitro and associated with toxicity, has been a foundational molecule for the development of clinically evaluated Hsp90 inhibitors. The choice between these compounds and their derivatives for research and development purposes will depend on the specific application, with radicicol and its analogues being valuable tools for in vitro studies, while this compound derivatives have shown more promise for in vivo and clinical investigations. This guide provides the fundamental information and experimental frameworks for the continued exploration of these and other Hsp90 inhibitors in the field of oncology.
References
- 1. Radanamycin, a macrocyclic chimera of radicicol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. HSP90 Inhibitors, this compound and Radicicol, Enhance Fisetin-Induced Cytotoxicity via Induction of Apoptosis in Human Colonic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Hsp90 Inhibitors: Geldanamycin vs. AUY922
A Comparative Guide for Researchers and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology. This molecular chaperone is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. The inhibition of Hsp90 offers a promising therapeutic strategy by simultaneously disrupting multiple oncogenic signaling pathways.
This guide provides a comprehensive and objective comparison of two pivotal Hsp90 inhibitors: the natural product-derived geldanamycin and the second-generation synthetic inhibitor AUY922 (luminespib). We present a detailed analysis of their mechanisms of action, comparative experimental data, and detailed protocols for key validation assays.
Mechanism of Action: A Shared Target, Different Origins
Both this compound and AUY922 are potent inhibitors of Hsp90 function. They share a common mechanism of action by binding to the highly conserved N-terminal ATP-binding pocket of Hsp90.[1] This competitive inhibition of ATP binding disrupts the chaperone's ATPase activity, which is crucial for the conformational maturation of its client proteins.[2] The subsequent misfolding of these client proteins leads to their ubiquitination and degradation by the proteasome.[2]
Despite this shared mechanism, their origins and chemical properties differ significantly.
This compound , a benzoquinone ansamycin isolated from Streptomyces hygroscopicus, was one of the first Hsp90 inhibitors to be characterized.[3] While a powerful research tool, its clinical development has been hampered by poor water solubility and significant hepatotoxicity.[1] These limitations spurred the development of derivatives, such as 17-AAG and 17-DMAG, with improved pharmacological profiles.
AUY922 (Luminespib) is a highly potent, isoxazole-based, second-generation Hsp90 inhibitor developed through rational drug design. It was engineered to overcome the liabilities of the this compound class, exhibiting improved solubility and a more favorable toxicity profile, and does not possess the quinone moiety associated with the hepatotoxicity of this compound.
Performance Data: A Quantitative Comparison
The following table summarizes the in vitro efficacy of this compound and AUY922 across various cancer cell lines. It is important to note that the data is compiled from different studies, and direct head-to-head comparisons in the same experimental setup are limited. A study directly comparing the this compound derivative 17-AAG with AUY922 demonstrated the superior potency of AUY922 in inhibiting tumor cell growth.
| Inhibitor | Cancer Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |
| This compound | AB1 (murine mesothelioma) | MTT Assay | ~20 | |
| AE17 (murine mesothelioma) | MTT Assay | ~30 | ||
| JU77 (human mesothelioma) | MTT Assay | ~10 | ||
| MSTO-211H (human mesothelioma) | MTT Assay | ~15 | ||
| VGE62 (human mesothelioma) | MTT Assay | ~12 | ||
| MCF-7 (human breast cancer) | MTT Assay | 3510 | ||
| MDA-MB-231 (human breast cancer) | MTT Assay | 140 | ||
| AUY922 | BT-474 (human breast cancer) | Cell Proliferation | 3 | |
| MCF7 (human breast cancer) | Cell Proliferation | 4 | ||
| MDA-MB-231 (human breast cancer) | Cell Proliferation | 10 | ||
| SK-BR-3 (human breast cancer) | Cell Proliferation | 2 | ||
| HCT116 (human colon cancer) | Cell Proliferation | 2.3 | ||
| A549 (human lung cancer) | Cell Proliferation | 50 | ||
| NCI-H460 (human lung cancer) | Cell Proliferation | 4 | ||
| DU145 (human prostate cancer) | Cell Proliferation | 5 | ||
| 17-AAG (this compound Derivative) | BT-474 (human breast cancer) | Cell Proliferation | 9 | |
| MCF7 (human breast cancer) | Cell Proliferation | 1200 | ||
| MDA-MB-231 (human breast cancer) | Cell Proliferation | 1500 | ||
| SK-BR-3 (human breast cancer) | Cell Proliferation | 10 |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Hsp90 Inhibition Pathway.
Caption: Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of Hsp90 inhibitors. Below are protocols for key experiments cited in this comparison.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound and AUY922
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and AUY922 in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot Analysis for Hsp90 Client Protein Degradation
This technique is used to quantify the levels of specific Hsp90 client proteins following inhibitor treatment.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound and AUY922
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., AKT, RAF-1, HER2) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound, AUY922, or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer, then boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the client protein levels to the loading control to determine the extent of degradation.
Conclusion
Both this compound and AUY922 are invaluable tools for studying Hsp90 biology. This compound, as a pioneering Hsp90 inhibitor, has laid the groundwork for our understanding of this crucial molecular chaperone. However, its inherent liabilities have limited its clinical translation.
AUY922 represents a significant advancement in the field, demonstrating superior potency and a more favorable preclinical profile. Its development highlights the power of rational drug design in creating next-generation therapeutics. For researchers and drug developers, the choice between these inhibitors will depend on the specific experimental context. For in vitro studies focused on the fundamental biology of Hsp90, this compound and its analogs remain relevant. For translational studies and preclinical development, the improved characteristics of AUY922 and other second-generation inhibitors make them the more promising candidates. This guide provides the foundational information and methodologies to aid in the informed selection and application of these important Hsp90 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. | Semantic Scholar [semanticscholar.org]
- 3. Phase I dose-escalation study of the HSP90 inhibitor AUY922 in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Proliferative Effects of Geldanamycin with the MTT Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of the natural product geldanamycin and its analogs, with a focus on validation using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Experimental data, detailed protocols, and visual diagrams of the underlying molecular mechanisms and experimental workflows are presented to support researchers in their drug discovery and development efforts.
Comparative Analysis of Anti-Proliferative Activity
This compound, a potent inhibitor of Heat Shock Protein 90 (HSP90), demonstrates significant anti-proliferative activity across a range of cancer cell lines. Its efficacy, however, is often compared with its semi-synthetic derivatives, such as 17-allylamino-17-demethoxythis compound (17-AAG) and 17-(dimethylaminoethylamino)-17-demethoxythis compound (DMAG), which were developed to improve its pharmacological properties.
The following tables summarize quantitative data from MTT assays, comparing the cytotoxic effects of this compound and its derivatives on various cancer cell lines.
Table 1: Comparison of Cell Viability after Treatment with this compound Analogs
| Cell Line | Compound | Concentration | Cell Viability (%) |
| Chronic Lymphocytic Leukemia (CLL) | 17-AAG | 1.0 µM | 61.5%[1] |
| Chronic Lymphocytic Leukemia (CLL) | DMAG | 1.0 µM | 31.5%[1] |
Table 2: IC50 Values of this compound and its Derivatives in Various Cell Lines
| Cell Line | This compound (µg/mL) | 17-(tryptamine)-17-demethoxythis compound (µg/mL) | 17-(5'-methoxytryptamine)-17-demethoxythis compound (µg/mL) |
| MCF-7 (Breast Cancer) | >200.00 | 105.62 | 82.50[2] |
| HepG2 (Liver Cancer) | >200.00 | 124.57 | 114.35[2] |
| HeLa (Cervical Cancer) | 110.46[3] | >200.00 | >200.00 |
| Vero (Normal Kidney Cells) | >200.00 | >200.00 | >200.00 |
Experimental Protocol: MTT Assay for Anti-Proliferative Effects
This protocol outlines the key steps for assessing the anti-proliferative effects of this compound using the MTT assay.
Materials:
-
This compound (and/or its analogs)
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and any comparator compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the MTT solution.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the workflow for validating the anti-proliferative effects of this compound using the MTT assay.
Caption: Workflow for assessing this compound's anti-proliferative effects.
This compound's Mechanism of Action: Disruption of HSP90 Signaling
This compound exerts its anti-proliferative effects by inhibiting HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and proliferation. Inhibition of HSP90 leads to the degradation of these client proteins, including key kinases like Akt and Raf-1, thereby disrupting downstream signaling pathways and ultimately inducing apoptosis.
Caption: this compound inhibits HSP90, leading to client protein degradation.
References
Confirming Geldanamycin-Induced Apoptosis: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
Geldanamycin, a potent inhibitor of Heat Shock Protein 90 (Hsp90), is a widely studied molecule known to induce apoptosis in various cancer cell lines. A critical step in characterizing the pro-apoptotic efficacy of this compound and its analogs is the confirmation of caspase activation, the central executioners of the apoptotic cascade. This guide provides a comprehensive comparison of commonly used caspase assays to facilitate the selection of the most appropriate method for your research needs. We present supporting experimental data, detailed protocols, and visual aids to streamline your experimental workflow.
Signaling Pathway of this compound-Induced Apoptosis
This compound treatment disrupts the chaperone function of Hsp90, leading to the degradation of client proteins, many ofwhich are critical for cancer cell survival and proliferation. This disruption triggers both the intrinsic and extrinsic apoptotic pathways, culminating in the activation of a cascade of caspases.
Caption: this compound-induced apoptosis signaling pathway.
Comparison of Caspase Assay Methodologies
Several methods are available to detect caspase activation, each with its own advantages and limitations. The choice of assay depends on the specific research question, available equipment, and desired throughput.
| Assay Type | Principle | Pros | Cons | Typical Readout |
| Colorimetric | Cleavage of a caspase-specific peptide substrate conjugated to a chromophore (p-nitroaniline, pNA). The release of pNA is measured by absorbance. | - Simple and inexpensive- High-throughput compatible (96-well plate format) | - Lower sensitivity compared to fluorometric and luminometric assays- Potential for interference from colored compounds in the sample | Absorbance at 405 nm |
| Fluorometric | Cleavage of a caspase-specific peptide substrate conjugated to a fluorophore (e.g., AFC, AMC). The release of the fluorophore is measured by fluorescence. | - Higher sensitivity than colorimetric assays- High-throughput compatible | - Potential for autofluorescence from samples- Requires a fluorescence plate reader | Fluorescence (Ex/Em varies by fluorophore) |
| Luminometric | Cleavage of a pro-luciferin substrate by caspases, releasing a substrate for luciferase, which generates a luminescent signal. | - Highest sensitivity- Wide dynamic range- Low background signal | - More expensive than colorimetric and fluorometric assays- Requires a luminometer | Luminescence |
| Western Blot | Detection of the cleaved (active) forms of caspases or their substrates (e.g., PARP) using specific antibodies. | - Provides information on specific caspase cleavage events (e.g., initiator vs. executioner)- Allows for semi-quantitative analysis of protein levels | - Lower throughput- More time-consuming and labor-intensive- Requires specific antibodies for each target | Band intensity on a membrane |
| Flow Cytometry (FLICA) | Utilizes a fluorescently labeled inhibitor of caspases (FLICA) that covalently binds to active caspases, allowing for detection in individual cells. | - Single-cell analysis- Can be multiplexed with other apoptosis markers (e.g., Annexin V) | - Requires a flow cytometer- Can be more complex to set up and analyze | Fluorescence intensity of individual cells |
Quantitative Data Summary: this compound-Induced Caspase Activation
The following table summarizes representative quantitative data from studies investigating the effect of this compound on caspase activity. These values can serve as a benchmark for expected results.
| Cell Line | This compound Concentration | Time Point | Assay Type | Caspase Target | Fold Increase in Activity (vs. Control) | Reference |
| Human Ovarian Cancer (OVCAR-3) | 1 µM | 24 hours | Colorimetric | Caspase-3 | ~3.5-fold | [1] |
| Human Ovarian Cancer (SK-OV-3) | 1 µM | 24 hours | Colorimetric | Caspase-3 | ~4.0-fold | [1] |
| Human Bladder Cancer (RT4, RT112, T24) | 0.1 - 1 µM | 24 hours | Western Blot | Cleaved Caspase-8, -9, -3, PARP | Dose-dependent increase in cleavage products | [2] |
| Mouse Jejunum (in vivo) | 0.5 mg/kg | 6 hours post-hemorrhage | Colorimetric | Caspase-3 | Significant inhibition of hemorrhage-induced increase | [3][4] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited.
Colorimetric Caspase-3 Activity Assay
This protocol is adapted from commercially available kits and provides a general workflow for measuring caspase-3 activity.
Workflow Diagram:
Caption: General workflow for a colorimetric caspase assay.
Materials:
-
Cells treated with this compound and untreated control cells
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Chilled cell lysis buffer
-
2x Reaction Buffer
-
DTT (1M stock)
-
Caspase-3 substrate (DEVD-pNA)
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Cell Lysis:
-
Harvest 1-5 x 10^6 cells per sample by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
Assay Setup:
-
In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µL with chilled cell lysis buffer.
-
Prepare a blank well containing 50 µL of cell lysis buffer.
-
-
Reaction:
-
Prepare the reaction buffer by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM.
-
Add 50 µL of the 2x Reaction Buffer with DTT to each well.
-
Add 5 µL of the DEVD-pNA substrate to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the untreated control.
-
Western Blot for Cleaved Caspases and PARP
This protocol outlines the general steps for detecting cleaved caspases and their substrate PARP by Western blotting.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific for cleaved caspase-3, -8, -9, and cleaved PARP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation:
-
Load equal amounts of protein (20-40 µg) from each cell lysate onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities for cleaved caspases and PARP. Normalize to a loading control (e.g., β-actin or GAPDH).
-
Alternative Methods for Apoptosis Confirmation
While caspase assays are a direct measure of apoptotic machinery activation, other methods can be used to corroborate your findings.
| Method | Principle | Stage of Apoptosis Detected | Pros | Cons |
| Annexin V Staining | Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. | Early | - Can distinguish between early apoptotic, late apoptotic, and necrotic cells (with a viability dye like PI or 7-AAD)- Suitable for flow cytometry and fluorescence microscopy | - PS externalization can also occur in necrotic cells- Can be a transient event |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks. | Late | - Highly specific for apoptotic DNA fragmentation- Can be used for in situ detection in tissues (IHC) and cells (flow cytometry, microscopy) | - May also label necrotic cells with extensive DNA damage- Detects a late-stage event, may miss early apoptotic cells |
| Mitochondrial Membrane Potential (ΔΨm) Assays | Uses fluorescent dyes (e.g., JC-1, TMRE) that accumulate in healthy mitochondria. A decrease in fluorescence indicates dissipation of the mitochondrial membrane potential. | Early | - Detects a very early event in the intrinsic apoptotic pathway- Can be analyzed by flow cytometry and fluorescence microscopy | - Changes in ΔΨm can be reversible and may not always lead to apoptosis |
Decision Tree for Assay Selection:
Caption: Decision tree for selecting an appropriate caspase assay.
By carefully considering the information and protocols provided in this guide, researchers can confidently and accurately confirm this compound-induced apoptosis through the robust measurement of caspase activity.
References
- 1. Combined effect of Hsp90 inhibitor this compound and parthenolide via reactive oxygen species-mediated apoptotic process on epithelial ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17-Allylamino-17-demethoxythis compound induces downregulation of critical Hsp90 protein clients and results in cell cycle arrest and apoptosis of human urinary bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. This compound inhibits hemorrhage-induced increases in caspase-3 activity: role of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Instability of HIF-1α: A Comparative Guide to Geldanamycin and its Alternatives
For researchers in oncology and drug development, the targeted degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of tumor survival and angiogenesis, is a critical area of study. Geldanamycin, a potent inhibitor of Heat Shock Protein 90 (HSP90), has been a cornerstone in demonstrating the feasibility of this approach. This guide provides a comprehensive comparison of this compound and its alternatives in inducing HIF-1α degradation, supported by experimental data and detailed protocols to aid in the validation and exploration of novel therapeutic strategies.
Executive Summary
This compound effectively induces the degradation of HIF-1α by inhibiting HSP90, a chaperone protein essential for HIF-1α stability. This inhibition leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, irrespective of oxygen levels. While effective, this compound's clinical utility is hampered by its toxicity. This has spurred the development of derivatives like 17-allylamino-17-demethoxythis compound (17-AAG) with improved safety profiles, and novel C-terminal HSP90 inhibitors that may offer enhanced efficacy and reduced side effects. This guide presents a comparative analysis of these compounds, focusing on their mechanisms, efficacy, and the experimental methodologies used for their validation.
Mechanism of Action: The HSP90-Dependent Degradation of HIF-1α
Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. However, in the hypoxic environment of a tumor, HIF-1α is stabilized, allowing it to promote the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. HSP90 plays a crucial role in stabilizing HIF-1α, protecting it from degradation.
This compound and its analogs are ansamycin antibiotics that bind to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone function.[1] This disruption of the HSP90-HIF-1α interaction exposes HIF-1α to the cellular degradation machinery. The von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex then targets HIF-1α for ubiquitination and subsequent degradation by the 26S proteasome.[2][3] This process effectively reduces the levels of HIF-1α protein, thereby inhibiting its downstream effects.
C-terminal HSP90 inhibitors represent a newer class of molecules that also disrupt HSP90 function but through a different binding site.[4][5] Emerging evidence suggests that these inhibitors may be more effective at inducing HIF-1α degradation and may not trigger the heat shock response, a common resistance mechanism associated with N-terminal inhibitors.
Caption: this compound inhibits HSP90, leading to HIF-1α destabilization and degradation.
Comparative Performance of HIF-1α Degradation Agents
The efficacy of different HSP90 inhibitors in degrading HIF-1α can be compared using various quantitative measures, including the half-maximal inhibitory concentration (IC50) for protein degradation, the reduction in protein half-life, and the inhibition of HIF-1α-dependent transcriptional activity.
| Compound Class | Example(s) | Target | IC50 / GI50 | Effect on HIF-1α Half-life | Key Findings & References |
| N-Terminal HSP90 Inhibitors | This compound | HSP90 N-terminus | ~75 nM (for c-jun expression) | Markedly decreased | Induces HIF-1α degradation in a dose- and time-dependent manner under both normoxia and hypoxia. |
| 17-AAG | HSP90 N-terminus | Not explicitly found for HIF-1α degradation | Similar to this compound | A less toxic derivative of this compound with a better clinical profile. | |
| C-Terminal HSP90 Inhibitors | SM compounds | HSP90 C-terminus | Not explicitly found for HIF-1α degradation | Implied to be more effective than N-terminal inhibitors | May be more effective at degrading HIF-1α and do not induce a heat shock response. |
Experimental Protocols
Accurate validation of HIF-1α degradation requires robust experimental methodologies. Below are detailed protocols for key assays.
Western Blot Analysis for HIF-1α Protein Levels
This protocol is used to quantify the amount of HIF-1α protein in cell lysates following treatment with an HSP90 inhibitor.
1. Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or other inhibitors for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 7.5% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software.
Caption: Workflow for Western Blot analysis of HIF-1α.
[³⁵S]Methionine Pulse-Chase Analysis for HIF-1α Half-Life
This technique measures the rate of protein degradation by tracking the fate of a radiolabeled protein over time.
1. Cell Preparation:
-
Culture cells to near confluency.
-
Starve cells in methionine-free DMEM for 30-60 minutes.
2. Pulse Labeling:
-
Replace the starvation medium with a medium containing [³⁵S]methionine and incubate for a short period (e.g., 30 minutes) to label newly synthesized proteins.
3. Chase:
-
Remove the labeling medium and wash the cells with PBS.
-
Add complete medium containing an excess of non-radioactive methionine.
-
Collect cell samples at various time points (e.g., 0, 30, 60, 120 minutes) after the start of the chase.
4. Immunoprecipitation:
-
Lyse the cells at each time point.
-
Immunoprecipitate HIF-1α from the lysates using a specific antibody.
5. Analysis:
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Visualize the radiolabeled HIF-1α by autoradiography or phosphorimaging.
-
Quantify the band intensity at each time point to determine the protein half-life.
HIF-1α Reporter Gene Assay
This assay measures the transcriptional activity of HIF-1α by using a reporter gene (e.g., luciferase) under the control of a promoter containing Hypoxia Response Elements (HREs).
1. Transfection:
-
Co-transfect cells with a reporter plasmid containing an HRE-driven luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
2. Treatment:
-
Treat the transfected cells with this compound or other compounds under normoxic or hypoxic conditions.
3. Luciferase Assay:
-
Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Compare the normalized luciferase activity between treated and untreated cells to determine the effect of the compound on HIF-1α transcriptional activity.
Conclusion
The targeted degradation of HIF-1α via HSP90 inhibition remains a promising strategy in cancer therapy. This compound has been instrumental in validating this target, and its derivatives and newer C-terminal inhibitors offer the potential for improved therapeutic outcomes. The experimental protocols and comparative data presented in this guide provide a framework for researchers to evaluate and advance the development of novel HIF-1α-targeting agents. Rigorous and standardized experimental validation is paramount to identifying the next generation of compounds that can effectively and safely combat hypoxia-driven tumor progression.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound induces degradation of hypoxia-inducible factor 1alpha protein via the proteosome pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. C-Terminal HSP90 Inhibitors Block the HIF-1 Hypoxic Response by Degrading HIF-1α through the Oxygen-Dependent Degradation Pathway | Cell Physiol Biochem [cellphysiolbiochem.com]
Navigating Neuroprotection: A Comparative Guide to Hsp90 Inhibitors Beyond Geldanamycin
For researchers, scientists, and drug development professionals at the forefront of neurodegenerative disease research, the molecular chaperone Heat shock protein 90 (Hsp90) presents a compelling therapeutic target. However, the clinical translation of early-generation Hsp90 inhibitors, most notably geldanamycin and its analog 17-AAG, has been hampered by significant drawbacks including hepatotoxicity and poor blood-brain barrier permeability. This guide provides an objective comparison of next-generation Hsp90 inhibitors that have emerged as promising alternatives, offering improved safety profiles and enhanced central nervous system penetration. We present key experimental data, detailed methodologies, and signaling pathway diagrams to facilitate informed decisions in the selection of Hsp90 inhibitors for neurodegeneration research.
Executive Summary
The quest for effective treatments for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease is increasingly focused on cellular protein quality control mechanisms. Hsp90 plays a pivotal role in the folding, stability, and degradation of a multitude of client proteins, including many implicated in neurodegeneration like tau and α-synuclein. Inhibition of Hsp90 can lead to the degradation of these pathogenic proteins and the activation of a neuroprotective heat shock response. This guide evaluates a panel of modern Hsp90 inhibitors—OS47720, 19-phenyl-GA, SNX-0723, Celastrol, EGCG, and KU-32—as viable alternatives to this compound, comparing their efficacy, mechanism of action, and neuroprotective potential based on published preclinical data.
Comparison of Hsp90 Inhibitor Performance
The following tables summarize the key quantitative data for the selected Hsp90 inhibitors, offering a comparative overview of their potency, cellular effects, and in vivo efficacy.
| Inhibitor | Target | Hsp90 IC50 | Neuroprotective EC50 | Key In Vitro Effects | Blood-Brain Barrier Permeable | In Vivo Model and Efficacy | Reference |
| This compound | N-terminal | ~500 nM | Not widely reported for neuroprotection | Induces Hsp70, degrades client proteins | No | Not suitable for in vivo neurodegeneration studies due to toxicity | [1] |
| OS47720 | N-terminal | Not specified | Not specified | Induces HSF1 activation and synaptic protein expression | Yes | Alzheimer's (Tg2576 mice): Rescued memory deficits and offered synaptic protection without noticeable systemic toxicity. | [2][3] |
| 19-phenyl-GA | N-terminal | Not specified | Not specified | Redox-stable, less toxic than this compound. Decreased α-synuclein oligomer formation and toxicity. | Not specified | Parkinson's (in vitro SH-SY5Y cells): Reduced mutant A53T α-synuclein oligomers and toxicity. | [4][5] |
| SNX-0723 | N-terminal | 14 nM | 48.2 nM (α-synuclein oligomerization inhibition) | Induces Hsp70 (IC50 = 31 nM). Reduces α-synuclein oligomers and toxicity. | Yes | Parkinson's (rat model): Showed significant brain concentrations and Hsp70 induction. Failed to reduce dopaminergic toxicity in one study, but rescued striatal dopamine depletion in another. | |
| Celastrol | C-terminal | Inhibits ATPase activity at 10 µM | Not specified | Disrupts Hsp90-Cdc37 interaction. Induces Hsp70. | Yes | Parkinson's & Huntington's (in vitro): Neuroprotective effects. Alzheimer's (mouse model): Reduced soluble and insoluble Aβ and amyloid plaque burden. | |
| EGCG | C-terminal | Not specified | Antiproliferative IC50 < 50 µM (pancreatic cancer cells) | Binds to C-terminal ATP binding site, inhibits Hsp90 dimerization and chaperone function. | Yes | General neuroprotection: Modulates multiple targets, including protein misfolding. | |
| KU-32 | C-terminal | Not specified | Nanomolar concentrations for neuroprotection against Aβ | Protects primary neurons from Aβ-induced death. Does not induce Hsp70 in cortical neurons. | Not specified | Diabetic neuropathy (in vivo): Reverses peripheral neuropathy. Alzheimer's (in vitro): Neuroprotective. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Filter trapping protocol to detect aggregated proteins in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNX-0723|SNX 0723;SNX0723 [dcchemicals.com]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. protocols.io [protocols.io]
Geldanamycin's Selectivity for Hsp90 Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Geldanamycin, a benzoquinone ansamycin antibiotic, is a well-established inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in signal transduction, cell cycle regulation, and apoptosis.[1][2] In humans, four main isoforms of Hsp90 exist: the cytosolic Hsp90α and Hsp90β, the endoplasmic reticulum-resident GRP94, and the mitochondrial TRAP-1. This guide provides a comparative analysis of this compound's selectivity for these Hsp90 isoforms, supported by available experimental data and detailed methodologies.
Lack of Isoform Selectivity: A Pan-Inhibitor Profile
This compound and its analogs are generally considered pan-inhibitors, exhibiting broad activity across all Hsp90 isoforms.[3] This lack of selectivity stems from the highly conserved nature of the N-terminal ATP-binding pocket present in all Hsp90 paralogs, which is the primary target for this compound.[3] The binding of this compound to this pocket competitively inhibits the ATPase activity of Hsp90, leading to the misfolding and subsequent proteasomal degradation of its client proteins.[1]
While direct, side-by-side comparative studies quantifying the binding affinity of this compound for all four isoforms are limited, the available data from various studies support its pan-inhibitory action. The development of isoform-selective Hsp90 inhibitors is an active area of research aimed at reducing the off-target effects and toxicity associated with pan-Hsp90 inhibition.
Comparative Binding Affinity of this compound for Hsp90 Isoforms
The following table summarizes the available quantitative data on the binding affinity of this compound and its derivatives for different Hsp90 isoforms. It is important to note that these values are collated from different studies and experimental conditions, which may influence direct comparability.
| Hsp90 Isoform | Ligand | Binding Affinity (Kd) | Assay Method |
| Hsp90α | [3H]17-allylamino this compound ([3H]AAG) | 0.4 ± 0.1 µM | Filter Binding Assay |
| Hsp90 (in MCF-7 cell lysate) | This compound | 0.03 µM - 1 µM | Stability of Proteins from Rates of Oxidation (SPROX) |
| Hsp90β | This compound | 1.215 µM | Not specified in source |
| GRP94 | This compound | Binds specifically | In vitro and in vivo binding demonstrated |
| TRAP-1 | This compound | Data not readily available | - |
Experimental Protocols
Detailed methodologies for key experiments used to assess the binding of this compound to Hsp90 isoforms are provided below.
Fluorescence Polarization (FP) Assay
This competitive binding assay measures the displacement of a fluorescently labeled this compound probe from the Hsp90 N-terminal domain by a test compound.
Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein like Hsp90, its tumbling is restricted, leading to an increase in fluorescence polarization. A test compound that competes for the same binding site will displace the tracer, causing a decrease in polarization.
Materials:
-
Purified recombinant Hsp90α protein
-
Fluorescently labeled this compound (e.g., FITC-geldanamycin or BODIPY-geldanamycin)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, 0.1 mg/mL BSA)
-
Test compounds (e.g., unlabeled this compound)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of the fluorescently labeled this compound probe in assay buffer.
-
Prepare serial dilutions of the test compound (unlabeled this compound) in assay buffer.
-
In a 384-well plate, add the assay buffer, the test compound dilutions, and the fluorescent probe.
-
Initiate the binding reaction by adding the purified Hsp90α protein to each well.
-
Incubate the plate at room temperature for a predetermined period (e.g., 2-4 hours) to reach equilibrium, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition (decrease in polarization) against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Filter Binding Assay
This radioligand binding assay measures the direct interaction between a radiolabeled ligand and a protein, which are then separated by filtration.
Principle: This assay relies on the principle that protein-ligand complexes are retained by a filter membrane, while the unbound small radioligand passes through. The amount of radioactivity retained on the filter is proportional to the amount of bound ligand.
Materials:
-
Purified recombinant Hsp90α protein
-
Radiolabeled this compound analog (e.g., [3H]17-allylamino this compound)
-
Binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1% BSA)
-
Wash buffer (e.g., binding buffer without BSA)
-
Diethylaminoethyl (DEAE) cellulose or polyethyleneimine (PEI) impregnated glass fiber filters
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
In microcentrifuge tubes, combine the purified Hsp90α protein with varying concentrations of the radiolabeled this compound analog in the binding buffer.
-
For competition assays, include a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Incubate the reactions at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Pre-soak the filter membranes in wash buffer.
-
Assemble the vacuum filtration manifold with the soaked filters.
-
Rapidly filter the contents of each reaction tube through the membrane under vacuum.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Remove the filters from the manifold and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
Data Analysis: For saturation binding experiments, plot the amount of bound radioligand against the concentration of free radioligand to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition assays, determine the IC50 value as described for the FP assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of Hsp90 inhibition by this compound and a typical experimental workflow for assessing its binding affinity.
References
Validating the Disruption of Hsp90-Co-chaperone Interactions by Geldanamycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the disruptive effect of geldanamycin on the interactions between Heat Shock Protein 90 (Hsp90) and its co-chaperones. Detailed experimental protocols and visual representations of the underlying molecular pathways are included to support researchers in the field of drug development and molecular biology.
Introduction to Hsp90 and this compound
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of client proteins, many of which are key signaling molecules involved in cell growth, differentiation, and survival. The chaperone function of Hsp90 is dependent on its ATPase activity and a dynamic cycle of interactions with various co-chaperones.
This compound is a naturally occurring benzoquinone ansamycin that binds with high affinity to the N-terminal ATP-binding pocket of Hsp90.[1][2] This binding competitively inhibits the intrinsic ATPase activity of Hsp90, leading to the misfolding and subsequent proteasomal degradation of its client proteins.[3][4] Consequently, this compound and its derivatives have been extensively studied as potential anti-cancer agents. A critical aspect of validating the mechanism of action of this compound is to demonstrate its ability to disrupt the essential interactions between Hsp90 and its co-chaperones, which are crucial for the proper functioning of the Hsp90 chaperone cycle.
The Hsp90 Chaperone Cycle and Point of Inhibition by this compound
The Hsp90 chaperone cycle is a complex and dynamic process involving the binding and hydrolysis of ATP, which drives conformational changes in Hsp90 and the sequential association and dissociation of various co-chaperones. This intricate cycle ensures the proper folding and activation of client proteins. This compound disrupts this cycle by locking Hsp90 in a conformation that is unfavorable for client protein maturation and leads to their degradation.
Quantitative Analysis of Hsp90-Co-chaperone Interaction Disruption
| Interaction | Method | Measured Parameter | Value | Reference |
| This compound - Hsp90 | Fluorescence Polarization | EC50 | 450 nM | [5] |
| This compound - Hsp90 | Mass Spectrometry | Kd | 30 nM - 1 µM | |
| Hsp90 - p23 | Not specified | IC50 of Y306zh (a different Hsp90 inhibitor) | 85 nM | |
| Hsp90 - p50cdc37 | Co-immunoprecipitation | Qualitative Observation | Near quantitative disruption of the Hsp90-p50cdc37-client protein complex. However, the direct interaction between Hsp90 and p50cdc37 was not disrupted. |
Note: The lack of standardized, direct comparative data highlights a gap in the literature and an opportunity for future research to quantitatively assess the differential effects of this compound on the binding of various co-chaperones to Hsp90.
Experimental Protocols
Two primary methods for validating the disruption of Hsp90-co-chaperone interactions by this compound are Co-immunoprecipitation (Co-IP) and Fluorescence Polarization (FP) assays.
Co-immunoprecipitation (Co-IP)
This technique is used to study protein-protein interactions in their native cellular context. By immunoprecipitating Hsp90, one can determine which co-chaperones are associated with it and how this association is affected by this compound treatment.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line known to have high Hsp90 activity) and allow them to adhere. Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant containing the soluble proteins.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the lysate with control IgG of the same isotype as the Hsp90 antibody and Protein A/G beads for 1 hour at 4°C. Pellet the beads by centrifugation and collect the supernatant.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against Hsp90 overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against specific co-chaperones (e.g., p23, Aha1, Cdc37) and Hsp90 (as a loading control). Visualize the protein bands using an appropriate secondary antibody and detection reagent. A decrease in the co-chaperone signal in the this compound-treated samples compared to the vehicle control indicates disruption of the interaction.
Fluorescence Polarization (FP) Assay
FP is a powerful in vitro technique to study molecular interactions in real-time. It is based on the principle that the degree of polarization of emitted light from a fluorescent probe is dependent on its rotational diffusion. A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein, its rotation is slowed, leading to an increase in polarization. In a competitive binding assay, an unlabeled compound (like this compound) competes with a fluorescently labeled ligand for binding to the target protein (Hsp90), causing a decrease in polarization.
Detailed Methodology:
-
Reagent Preparation: Prepare a solution of purified recombinant Hsp90 protein in an appropriate assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/ml BSA). Prepare a stock solution of a fluorescently labeled this compound analog (e.g., BODIPY-geldanamycin or FITC-geldanamycin) and a serial dilution of unlabeled this compound.
-
Assay Plate Setup: In a multi-well plate (e.g., 96- or 384-well black plate), add the assay buffer.
-
Competition Assay:
-
To each well, add a fixed concentration of Hsp90 and the fluorescently labeled this compound tracer.
-
Add increasing concentrations of unlabeled this compound to the experimental wells. Include control wells with no this compound (maximum polarization) and wells with tracer only (minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (this may need to be optimized, but is typically 2-4 hours).
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the unlabeled this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer. This provides a quantitative measure of the binding affinity of this compound for Hsp90. To specifically measure the disruption of a co-chaperone interaction, a more complex assay design would be required, for example, using a fluorescently labeled co-chaperone or an AlphaScreen/FRET-based approach.
Conclusion
The disruption of Hsp90-co-chaperone interactions is a key mechanism by which this compound exerts its cellular effects. While qualitative validation through techniques like co-immunoprecipitation is well-established, there is a need for more comprehensive quantitative and comparative data on the effect of this compound on the binding of different co-chaperones. The experimental protocols provided in this guide offer a framework for researchers to further investigate these interactions and to evaluate the efficacy of novel Hsp90 inhibitors. The visualization of the Hsp90 chaperone cycle and experimental workflows aims to provide a clear conceptual understanding to aid in experimental design and data interpretation.
References
- 1. The amino-terminal domain of heat shock protein 90 (hsp90) that binds this compound is an ATP/ADP switch domain that regulates hsp90 conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chaperoning oncogenes: Hsp90 as a target of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. article.imrpress.com [article.imrpress.com]
- 5. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
Geldanamycin's Anticancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines
Geldanamycin, a potent inhibitor of Heat Shock Protein 90 (Hsp90), has demonstrated significant anticancer activity across a spectrum of human cancers.[1][2][3] This guide provides a comparative overview of this compound's effectiveness in various cancer cell lines, supported by experimental data and detailed protocols for key assays. The primary mechanism of this compound's antitumor effect lies in its ability to bind to the ATP-binding pocket of Hsp90, leading to the degradation of numerous oncogenic client proteins that are crucial for tumor growth and survival.[4][5]
Data Presentation: Comparative Anticancer Activity
The anticancer potency of this compound and its derivatives varies significantly among different cancer cell lines. This variability is often attributed to the differential expression of Hsp90 and the specific repertoire of Hsp90 client proteins in each cancer type.
Cell Viability Assay (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and its analog 17-AAG in a range of cancer cell lines, demonstrating the diverse sensitivity to Hsp90 inhibition. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | This compound | 6.5 | |
| MDA-MB-231 | Breast Cancer | This compound derivative (Alkyne 6) | 60 | |
| SKBr3 | Breast Cancer | This compound | 37 | |
| Glioma cell lines | Brain Cancer | This compound | 0.4 - 3 | |
| Small cell lung cancer lines | Lung Cancer | This compound | 50 - 100 | |
| H1975 | Lung Adenocarcinoma | 17-AAG | 1.258 - 6.555 | |
| H1437 | Lung Adenocarcinoma | 17-AAG | 1.258 - 6.555 | |
| H1650 | Lung Adenocarcinoma | 17-AAG | 1.258 - 6.555 | |
| HCC827 | Lung Adenocarcinoma | 17-AAG | 26.255 - 87.733 | |
| H2009 | Lung Adenocarcinoma | 17-AAG | 26.255 - 87.733 | |
| Calu-3 | Lung Adenocarcinoma | 17-AAG | 26.255 - 87.733 | |
| Ovarian cancer lines | Ovarian Cancer | This compound | 2000 | |
| T-cell leukemia lines | Leukemia | This compound | 10 - 700 | |
| Myeloma cell lines (U266) | Multiple Myeloma | This compound | ~10 | |
| SGC-7901 | Gastric Cancer | This compound | Inhibits proliferation | |
| FTC-133 | Thyroid Cancer | This compound | Dose-dependent decrease in viability | |
| AB1, AE17 (murine) | Mesothelioma | This compound | Low-nanomolar | |
| VGE62, JU77, MSTO-211H | Mesothelioma | This compound | Low-nanomolar | |
| BE, HT29 | Colon Cancer | This compound | BE more sensitive than HT29 |
Apoptosis Induction
This compound treatment has been shown to induce apoptosis in various cancer cell lines. This is a key mechanism contributing to its anticancer effects.
| Cell Line | Cancer Type | Apoptotic Effect | Observations | Reference |
| SGC-7901 | Gastric Cancer | Induces apoptosis | Significant increase in apoptotic cells. | |
| FTC-133 | Thyroid Cancer | Induces apoptosis | Dose-dependent increase in apoptotic cell population. | |
| Myeloma cell lines | Multiple Myeloma | Induces apoptosis | This compound and its analogs induce apoptosis. | |
| OVCAR-3, SK-OV-3 | Ovarian Cancer | Induces apoptosis | Parthenolide enhances this compound-induced apoptosis. | |
| MDA-MB-231 | Breast Cancer | Induces apoptosis | This compound analog 17-DR induces caspase-dependent apoptosis. |
Modulation of Hsp90 Client Proteins
The inhibition of Hsp90 by this compound leads to the degradation of its client proteins, many of which are oncoproteins. The table below summarizes the effect of this compound on key signaling proteins in different cancer cell lines.
| Cell Line | Cancer Type | Client Protein | Effect | Reference |
| Myeloma cell lines (U266) | Multiple Myeloma | MET, AKT | Decreased expression | |
| SGC-7901 | Gastric Cancer | B-RAF, p-AKT, p-ERK | Decreased expression/phosphorylation | |
| FTC-133 | Thyroid Cancer | c-Raf-1, mutant p53, EGFR | Down-regulated expression | |
| MDA-MB-231 | Breast Cancer | Akt, Her2, CDK4, C-Raf, HIF1α, EGFR | Degradation | |
| Ba/F3 (mouse) | Pro-B cell leukemia | Akt, Cdk4 | Degradation |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualization
Hsp90 Signaling Pathway and this compound's Mechanism of Action
Caption: this compound inhibits Hsp90, leading to client protein degradation and apoptosis.
Experimental Workflow for Assessing this compound's Anticancer Activity
Caption: Workflow for evaluating this compound's anticancer effects in cell lines.
References
Safety Operating Guide
Proper Disposal of Geldanamycin: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of geldanamycin, a potent Hsp90 inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals handling this cytotoxic compound.
I. Core Principles of this compound Waste Management
This compound and all materials contaminated with it are classified as cytotoxic waste. The primary and universally recommended method for the final disposal of cytotoxic waste is high-temperature incineration .[1][2] This ensures the complete destruction of the active compound. However, before final disposal, meticulous in-laboratory handling and segregation are mandatory. For laboratory settings, chemical inactivation can be employed as a preliminary safety measure before the waste is collected for incineration.
II. Standard Operating Procedure for this compound Waste
This section outlines the step-by-step process for managing this compound waste streams within a laboratory environment.
1. Waste Segregation:
-
All items that have come into contact with this compound must be treated as cytotoxic waste.
-
This includes, but is not limited to:
2. Packaging and Labeling:
-
Use designated, leak-proof, and puncture-resistant containers for cytotoxic waste.[4]
-
These containers should be clearly labeled with the cytotoxic hazard symbol.
-
Color-coding is a common practice; purple or yellow containers with purple lids are often used for cytotoxic waste.
-
Solid waste (e.g., contaminated PPE, plasticware) should be placed in double-bagged, thick plastic bags within a rigid container.
-
Sharps (needles, scalpels) must be disposed of in a designated sharps container for cytotoxic waste.
-
Liquid waste should be collected in sealed, leak-proof containers.
3. Storage:
-
Store cytotoxic waste in a secure, designated area away from general laboratory traffic.
-
The storage area should be clearly marked with cytotoxic hazard signs.
4. Final Disposal:
-
Arrange for a certified hazardous waste disposal service to collect the properly packaged and labeled cytotoxic waste for high-temperature incineration.
-
Never dispose of this compound or its contaminated materials in general waste, down the drain, or through autoclaving as a sole means of disposal.
III. Laboratory-Scale Chemical Inactivation Protocol
For liquid waste containing this compound, a chemical inactivation step can be performed to degrade the compound before it is collected for incineration. This procedure is based on the oxidative properties of sodium hypochlorite (bleach), a method effective for the degradation of various antineoplastic agents.
Objective: To chemically degrade this compound in liquid waste using a common laboratory chemical.
Materials:
-
Liquid waste containing this compound.
-
Sodium hypochlorite solution (household bleach, typically 5.25% or ~0.5 M).
-
Sodium hydroxide (NaOH) solution (e.g., 1 M).
-
Hydrochloric acid (HCl) solution (e.g., 1 M).
-
pH indicator strips or a pH meter.
-
Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves).
-
Fume hood.
Procedure:
-
Preparation: Perform this procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Basification: Adjust the pH of the this compound-containing liquid waste to ≥ 12 with a sodium hydroxide solution. This is to ensure the effectiveness of the oxidative degradation.
-
Oxidation: Slowly add an excess volume of sodium hypochlorite solution to the basic liquid waste. A general guideline is to add at least two volumes of bleach for every volume of waste.
-
Reaction Time: Allow the mixture to react for a minimum of 24 hours. This extended time helps to ensure the complete degradation of the this compound.
-
Neutralization: After the reaction period, neutralize the solution to a pH between 6.0 and 8.0 by carefully adding hydrochloric acid. Monitor the pH closely to avoid over-acidification.
-
Disposal: The treated and neutralized liquid waste should be collected in a designated hazardous waste container for final disposal via incineration.
Quantitative Data for Inactivation:
| Parameter | Value/Condition | Rationale |
| Inactivating Agent | Sodium Hypochlorite (Bleach) | A strong oxidizing agent effective against a range of antineoplastic drugs. |
| pH for Inactivation | ≥ 12 | Enhances the oxidative degradation process. |
| Reaction Time | ≥ 24 hours | Ensures sufficient time for complete chemical degradation. |
| Final pH | 6.0 - 8.0 | Neutralization before collection for final disposal. |
IV. Signaling Pathway and Workflow Diagrams
This compound's Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting Heat Shock Protein 90 (Hsp90). This inhibition leads to the degradation of Hsp90 client proteins, many of which are crucial for cancer cell survival and proliferation.
Caption: this compound inhibits Hsp90, leading to the degradation of client oncoproteins and inducing apoptosis.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Procedural workflow for the safe disposal of this compound waste in a laboratory setting.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Geldanamycin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like geldanamycin. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling this hazardous chemical.
This compound is a natural product with potent anti-cancer activities.[1] It functions by inhibiting the heat shock protein 90 (Hsp90), a key player in cellular stress responses and protein folding.[1] While its therapeutic potential is significant, its hazardous nature necessitates stringent safety protocols to minimize exposure risks. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, spill management, and disposal protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial for minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound. All personnel handling hazardous drugs must be properly trained in the correct use of PPE.[2][3]
| Activity | Required Personal Protective Equipment |
| General Handling (weighing, preparing solutions) | Gloves: Two pairs of chemotherapy-tested gloves. The outer glove should be worn over the gown cuff.[4] Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. Eye Protection: Safety goggles or a face shield. Respiratory Protection: For operations that may generate dust or aerosols, a P2 or N95 respirator is necessary. |
| Administering to cell cultures or animals | Gloves: Two pairs of chemotherapy-tested gloves. Gown: A disposable, low-permeability gown. Eye Protection: Safety goggles or a face shield, especially when there is a risk of splashing. |
| Spill Cleanup | Gloves: Two pairs of chemotherapy-tested gloves. Gown: An impermeable chemotherapy gown or coveralls. Eye Protection: Splash goggles. Respiratory Protection: A P2 or N95 mask. Other: Shoe covers. |
| Waste Disposal | Gloves: Two pairs of chemotherapy-tested gloves. Gown: A disposable, low-permeability gown. |
Important Considerations:
-
Glove Changes: Change gloves regularly, at least every hour, or immediately if they become contaminated, torn, or punctured.
-
Hand Washing: Always wash hands thoroughly before putting on and after removing gloves.
-
Restricted Areas: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of exposure. Unauthorized personnel should not have access to these areas.
Toxicity Data
Understanding the toxicity of this compound is critical for risk assessment. The following table summarizes available toxicity data.
| Metric | Value | Species |
| Oral LD50 | 2,500 mg/kg | Rat |
| Intraperitoneal LD50 | 1 mg/kg | Mouse |
Source: Cayman Chemical Safety Data Sheet
Operational Plans: Step-by-Step Guidance
Adherence to standardized procedures is essential for the safe handling of this compound. The following protocols provide detailed, step-by-step guidance for common laboratory operations.
Handling and Preparation of this compound
-
Preparation: Before starting any work, ensure the designated work area (e.g., chemical fume hood) is clean and uncluttered. Gather all necessary materials and PPE.
-
Donning PPE: Put on all required PPE as outlined in the table above. Ensure a proper fit.
-
Weighing: If working with powdered this compound, weigh the required amount in a chemical fume hood to prevent inhalation of dust particles.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. If the this compound is in a solvent such as DMSO, be aware that DMSO can facilitate the absorption of other chemicals through the skin.
-
Labeling: Clearly label all containers with the name of the compound, concentration, date, and appropriate hazard warnings.
-
Storage: Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials. Keep containers tightly closed when not in use.
-
Doffing PPE: After completing the work, remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
This compound Spill Response Workflow
In the event of a this compound spill, a swift and organized response is crucial to contain the contamination and ensure the safety of all personnel. The following diagram outlines the workflow for managing a spill.
Caption: Workflow for a safe and effective response to a this compound spill.
Detailed Spill Cleanup Procedure
-
Alert and Evacuate: Immediately alert others in the vicinity of the spill. Evacuate all non-essential personnel from the area.
-
Secure the Area: If the substance is volatile or can create airborne dust, close the laboratory door to prevent further spread.
-
Assemble Materials: Gather the hazardous drug spill kit.
-
Don PPE: Put on all required PPE for spill cleanup, including two pairs of chemotherapy gloves, an impermeable gown, splash goggles, and a respirator.
-
Contain the Spill:
-
For liquid spills: Use absorbent pads to create a dike around the spill to prevent it from spreading.
-
For powder spills: Carefully cover the powder with a wetted absorbent mat to avoid generating dust.
-
-
Absorb the Spill:
-
For liquid spills: Add absorbent material, working from the outer edges of the spill towards the center.
-
For powder spills: Once the wetted mat has absorbed the powder, it can be carefully removed.
-
-
Collect Waste: Use a scoop and scraper to collect all contaminated materials, including absorbent pads, glass fragments, and other debris. Place everything into a designated hazardous waste bag.
-
Decontaminate the Area: Clean the spill area thoroughly with a detergent solution at least three times, followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.
-
Dispose of PPE: Carefully remove all PPE and place it in the hazardous waste bag.
-
Wash Hands: Wash hands thoroughly with soap and water.
-
Report the Incident: Document the spill according to your institution's policies.
Disposal Plans: Ensuring Environmental Safety
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation and Disposal
-
This compound Waste: All unused or expired this compound, whether in solid or solution form, must be disposed of as hazardous chemical waste.
-
Contaminated Materials: All items that have come into contact with this compound, including gloves, gowns, labware, and cleaning materials, are considered trace chemotherapy waste and must be disposed of in designated hazardous waste containers.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.
-
Packaging: Completely emptied packages can be recycled after ensuring they are free of contamination.
Disposal Procedure
-
Collection: Collect all this compound waste in clearly labeled, leak-proof containers.
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and list the contents.
-
Storage: Store hazardous waste in a designated satellite accumulation area, away from general lab traffic.
-
Pickup: Arrange for a pickup by your institution's environmental health and safety department or a licensed hazardous waste disposal vendor.
Do not dispose of this compound or any contaminated materials in the regular trash or down the drain. Improper disposal can lead to environmental contamination and potential harm to public health.
References
- 1. Thermodynamic Analysis of the this compound-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pogo.ca [pogo.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
